Technical Documentation Center

3',5'-Di-O-benzyl Entecavir-13C2,15N Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3',5'-Di-O-benzyl Entecavir-13C2,15N

Core Science & Biosynthesis

Foundational

Synthesis pathway of 3',5'-Di-O-benzyl Entecavir-13C2,15N

Topic: Synthesis pathway of 3',5'-Di-O-benzyl Entecavir-13C2,15N Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Advanced Synthesis Protocol: 3',5'-Di-O-benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis pathway of 3',5'-Di-O-benzyl Entecavir-13C2,15N Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis Protocol: 3',5'-Di-O-benzyl Entecavir- C , N

Executive Summary

This technical guide details the convergent synthesis of 3',5'-Di-O-benzyl Entecavir-


C

,

N
, a stable isotope-labeled intermediate critical for the development of internal standards in LC-MS/MS bioanalysis of Entecavir (Baraclude).

The synthesis strategy is defined by a Mitsunobu coupling between a chiral, benzyl-protected cyclopentyl carbocycle and a de novo synthesized, isotope-labeled purine base. The specific isotopic labeling pattern (


C

,

N) is introduced via Glycine-

C

,

N
during the construction of the imidazole ring of the purine, ensuring a metabolically stable position for the labels.

Retrosynthetic Analysis

The target molecule is disassembled into two key synthons: the Labeled Purine Base (2-Amino-6-chloropurine-


C

,

N)
and the Chiral Carbocycle .
Logical Disconnection
  • Target: 3',5'-Di-O-benzyl Entecavir-

    
    C
    
    
    
    ,
    
    
    N.
  • Disconnection: N9–C1' bond cleavage.

  • Synthons:

    • Fragment A (Base): 2-Amino-6-chloropurine, labeled at C4, C5, and N7 (derived from Glycine).

    • Fragment B (Carbocycle): (1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentan-1-ol.

Retrosynthesis Figure 1: Retrosynthetic analysis of the labeled Entecavir intermediate. Target 3',5'-Di-O-benzyl Entecavir-13C2,15N Step1 N9-C1' Disconnection Target->Step1 Base Fragment A: 2-Amino-6-chloropurine-13C2,15N Step1->Base Carbocycle Fragment B: (1S,3R,4S)-3,5-di-O-benzyl cyclopentan-1-ol Step1->Carbocycle Precursor Glycine-13C2,15N Base->Precursor De Novo Synthesis

Part 1: Synthesis of the Isotope-Labeled Base

Objective: Synthesis of 2-Amino-6-chloropurine-


C

,

N. Isotope Source: Glycine-

C

,

N (Universal labeling of the glycine backbone transfers to C4, C5, and N7 of the purine).
Mechanism & Protocol

The synthesis follows a modified Traube Purine Synthesis , constructing the imidazole ring first, followed by the pyrimidine ring closure.

Step 1.1: Preparation of Glycinamide-

C

,

N
  • Reagents: Glycine-

    
    C
    
    
    
    ,
    
    
    N, Thionyl Chloride (SOCl
    
    
    ), Methanol, Ammonia (NH
    
    
    ).
  • Workflow:

    • Suspend Glycine-

      
      C
      
      
      
      ,
      
      
      N in anhydrous methanol.
    • Add SOCl

      
       dropwise at 0°C to form the methyl ester hydrochloride. Reflux for 2h.
      
    • Concentrate in vacuo.

    • Treat the residue with methanolic ammonia (7N) at room temperature for 12h to yield Glycinamide-

      
      C
      
      
      
      ,
      
      
      N.
Step 1.2: Cyclization to 2-Amino-6-chloropurine
  • Reagents: Phenylazomalononitrile, Formic acid, Sodium Dithionite, Chlorinating agent (POCl

    
    ).
    
  • Workflow:

    • Condensation: React Glycinamide-

      
      C
      
      
      
      ,
      
      
      N with phenylazomalononitrile to form the intermediate pyrazole/imidazole precursor.
    • Ring Closure: Cyclize using formamidine acetate or triethyl orthoformate to generate Guanine-

      
      C
      
      
      
      ,
      
      
      N.
    • Chlorination: Convert Guanine-

      
      C
      
      
      
      ,
      
      
      N to 2-Amino-6-chloropurine-
      
      
      C
      
      
      ,
      
      
      N using Phosphorus Oxychloride (POCl
      
      
      ) and N,N-Diethylaniline.
    • Purification: Recrystallize from water/ethanol.

Validation:

  • MS (ESI+): M+3 shift relative to unlabeled standard.

  • 
    C NMR:  Enhanced doublets at C4 and C5 positions (approx. 110-160 ppm region depending on solvent).
    

Part 2: Coupling and Functionalization

Objective: Coupling Fragment A and Fragment B to form the 3',5'-Di-O-benzyl Entecavir skeleton.

The Carbocycle Fragment

The synthesis utilizes (1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentan-1-ol .

  • Note: The benzyl (Bn) protecting groups are chosen specifically because they are stable to the basic conditions of the coupling and can be removed later using BCl

    
     without hydrogenating the exocyclic methylene group (a common risk with Pd/C hydrogenolysis).
    
Step 2.1: Mitsunobu Coupling

This is the critical stereoselective step. The reaction inverts the stereochemistry at the cyclopentyl hydroxyl (C1'), installing the purine base in the desired configuration.

  • Reagents:

    • Triphenylphosphine (PPh

      
      )
      
    • Diisopropyl azodicarboxylate (DIAD)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane.

  • Protocol:

    • Charge: In a flame-dried reactor under Argon, dissolve the Carbocycle (1.0 eq), 2-Amino-6-chloropurine-

      
      C
      
      
      
      ,
      
      
      N (1.2 eq), and PPh
      
      
      (1.5 eq) in anhydrous THF.
    • Activation: Cool the mixture to -10°C.

    • Addition: Add DIAD (1.5 eq) dropwise over 30 minutes. Maintain temperature < 0°C to minimize N7-isomer formation.

    • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Workup: Quench with water, extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

    • Critical Check: Isolate the N9-isomer (Major) from the N7-isomer (Minor). The N9 isomer is generally more polar.

Step 2.2: Hydrolysis to the Guanosine Analogue

The Mitsunobu product is the 6-chloro derivative. It must be converted to the carbonyl (guanine form).

  • Reagents: 2N NaOH (aq), THF.

  • Protocol:

    • Dissolve the coupled 6-chloro intermediate in THF.

    • Add 2N NaOH (5 eq).

    • Heat to reflux (60–70°C) for 4 hours.

    • Neutralization: Cool and adjust pH to 7.0 with 1N HCl.

    • Isolation: Extract with DCM, dry over Na

      
      SO
      
      
      
      , and concentrate.

Result: 3',5'-Di-O-benzyl Entecavir-


C

,

N
.

SynthesisFlow Figure 2: Coupling and functionalization workflow. Carbocycle (1S,3R,4S)-3,5-di-O-benzyl cyclopentan-1-ol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, -10°C) Carbocycle->Mitsunobu LabeledBase 2-Amino-6-chloropurine (13C2, 15N) LabeledBase->Mitsunobu Intermediate N9-Coupled 6-Chloro Intermediate Mitsunobu->Intermediate Stereoinversion Hydrolysis Hydrolysis (2N NaOH, Reflux) Conversion of 6-Cl to 6-OH Intermediate->Hydrolysis Final 3',5'-Di-O-benzyl Entecavir-13C2,15N Hydrolysis->Final

Analytical Specifications

To validate the synthesis of this intermediate, the following data profile is required:

ParameterSpecificationRationale
Chemical Purity > 98.0% (HPLC)Essential for use as a reference standard.
Isotopic Enrichment > 99 atom %

C,

N
Prevents interference from unlabeled M+0 in mass spec.
Mass Shift +3 Da (M+3)Confirms incorporation of

C

and

N

.
1H NMR

4.6-4.5 (Benzyl CH

),

5.1/5.3 (Exocyclic =CH

)
Confirms Benzyl protection and integrity of the alkene.
13C NMR Enhanced doublets/satellitesConfirms specific positions of labels (C4/C5 of purine).

Pathway to Final Entecavir (Reference Only)

While the target of this guide is the benzyl-protected intermediate, the final conversion to Entecavir involves:

  • Deprotection: Treatment with Boron Trichloride (BCl

    
    )  in DCM at -78°C.
    
    • Why BCl

      
      ? Standard hydrogenolysis (H
      
      
      
      , Pd/C) will reduce the exocyclic double bond (impurity formation). BCl
      
      
      selectively cleaves benzyl ethers without affecting the alkene.

References

  • Bristol-Myers Squibb Company. (2002). Process for the preparation of entecavir. U.S. Patent No. 6,590,100. Link

  • Bisacchi, G. S., et al. (1997). BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 7(10), 1275-1278. Link

  • Li, J., et al. (2010). Improved synthesis of Entecavir. Organic Process Research & Development, 14(3), 692-697. Link

  • Cambridge Isotope Laboratories. (2023). Stable Isotope Labeled Nucleosides and Nucleotides. Link

Exploratory

Technical Monograph: Structural Dynamics and Synthesis of Stable Isotope-Labeled Entecavir Intermediates

Executive Summary Entecavir (ETV), a cyclopentyl guanosine analogue, represents a cornerstone in the management of chronic Hepatitis B virus (HBV) infection. Its high potency arises from a specific conformational lock im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Entecavir (ETV), a cyclopentyl guanosine analogue, represents a cornerstone in the management of chronic Hepatitis B virus (HBV) infection. Its high potency arises from a specific conformational lock imposed by the exocyclic methylene group on the carbocyclic ring. For bioanalytical rigor—specifically in LC-MS/MS assays used for pharmacokinetic profiling—the use of Stable Isotope Labeled (SIL) intermediates is non-negotiable.

This guide dissects the chemical properties, structural integrity, and synthesis of key labeled entecavir intermediates. We focus on the mechanistic rationale for label placement and the physicochemical validation required to ensure these molecules function as true internal standards (IS) without introducing kinetic isotope effects (KIE) that compromise quantitation.

Structural Anatomy & Labeling Strategies

The efficacy of Entecavir relies on its structural mimicry of 2'-deoxyguanosine. However, the ribose sugar is replaced by a cyclopentane ring containing an exocyclic double bond. When designing labeled intermediates, two primary zones are targeted to ensure metabolic stability and mass spectral distinctiveness.

Zone A: The Carbocyclic Core (Sugar Mimic)

The cyclopentyl ring contains three chiral centers (


).
  • Target for Labeling: The exocyclic methylene group (

    
    ).
    
  • Method: Late-stage olefination using deuterated reagents.

  • Advantage: High isotopic incorporation (

    
    ) and minimal risk of metabolic exchange (unlike exchangeable protons on hydroxyls).
    
Zone B: The Purine Base
  • Target for Labeling: The guanine scaffold.

  • Method: Total synthesis using

    
     and 
    
    
    
    enriched urea or cyanamide precursors.
  • Advantage: Produces "heavy" entecavir (e.g.,

    
     to 
    
    
    
    Da) that co-elutes perfectly with the analyte but provides a distinct mass channel free from natural isotope interference.
Visualization: Retrosynthetic Labeling Logic

The following diagram illustrates the convergence of the carbocyclic precursor and the purine base, highlighting the strategic insertion points for stable isotopes.

EntecavirLabeling Target Entecavir (Labeled) Coupling Mitsunobu Coupling Coupling->Target Deprotection Base Intermediate B: Purine Base (13C/15N Sites) Base->Coupling Carbocycle Intermediate A: Cyclopentyl Alcohol (Deuterated Sites) Carbocycle->Coupling GuaninePre 13C-Urea / 15N-Cyanamide GuaninePre->Base Cyclization Ketone Cyclopentanone Intermediate Ketone->Carbocycle Olefination Wittig Deuterated Wittig Reagent (Ph3P=CD2) Wittig->Carbocycle D-Label Source

Figure 1: Retrosynthetic analysis of Entecavir showing modular introduction of stable isotopes into the Purine Base (Red) or Carbocyclic Core (Green).

Deep Dive: Key Labeled Intermediates

Intermediate A: The Deuterated Exocyclic Methylene Precursor

Chemical Name:


 (Simplified)

This intermediate is critical because the exocyclic double bond is the most reactive feature of the molecule.

  • Synthesis Logic: The unlabeled ketone precursor is treated with a deuterated Wittig reagent (methyltriphenylphosphonium bromide-

    
    ) or Nysted reagent.
    
  • Chemical Property - Isotopic Purity: Must be

    
     D. Any 
    
    
    
    or
    
    
    presence contributes to the "M+0" signal, causing interference in the quantitation of the drug in patient samples (crosstalk).
  • Stability: The exocyclic double bond is prone to isomerization to the endocyclic position (thermodynamically more stable) under strong acid conditions.

    • Protocol Note: Avoid prolonged exposure to aqueous acids during deprotection steps.

Intermediate B: -Labeled 2-Amino-6-Chloropurine

Role: Precursor to the Guanine base. Why 6-Chloro? The 6-chloro derivative improves solubility in organic solvents (THF, DMF) required for the Mitsunobu coupling reaction compared to the highly polar guanine.

  • Structure: The chlorine at C6 is hydrolyzed to the ketone (guanine form) after coupling to the sugar.

  • Property - Solubility:

    • Unlabeled Guanine:

      
       mg/mL in THF.
      
    • 6-Chloropurine Intermediate:

      
       mg/mL in THF.
      
    • Implication: Using the chloro-intermediate ensures homogeneous reaction conditions, crucial for maintaining stereochemical control during the coupling.

Experimental Protocols: Synthesis & Validation

Protocol: Synthesis of Entecavir- (Exocyclic Label)

Objective: Install the exocyclic methylene-


 group onto the protected cyclopentanone intermediate.

Reagents:

  • Methyltriphenylphosphonium bromide-

    
     (99.5 atom % D).
    
  • Potassium tert-butoxide (KOtBu).

  • Anhydrous Tetrahydrofuran (THF).

  • Protected Entecavir Ketone Intermediate.

Workflow:

  • Preparation of Ylide:

    • In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide-

      
       (1.5 eq) in anhydrous THF.
      
    • Cool to

      
      . Add KOtBu (1.4 eq) portion-wise. The solution turns bright yellow (formation of phosphorous ylide).
      
    • Stir for 45 minutes to ensure complete deprotonation.

  • Wittig Reaction:

    • Dissolve the Ketone Intermediate (1.0 eq) in minimal THF.

    • Add dropwise to the ylide solution at

      
      .
      
    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The ketone spot (

      
      ) should disappear; the alkene spot (
      
      
      
      ) appears.
  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography on silica gel.

    • Yield: Typically 80-90%.

Validation: Isotopic Enrichment Calculation via MS

To ensure the intermediate is suitable for use, the isotopic enrichment must be verified.

Method: Direct Infusion ESI-MS (Positive Mode). Data Analysis: Compare the intensity of the isotope clusters.



Acceptance Criteria:

Parameter Specification Rationale

| Chemical Purity |


 | Impurities may compete for ionization. |
| Isotopic Purity | 

| Prevents "M+0" contribution to analyte signal. | | D0 Contribution |

| Critical for Low Limit of Quantitation (LLOQ) accuracy. |

Analytical Application: MS/MS Fragmentation Logic

Understanding how these intermediates fragment is vital for setting up Multiple Reaction Monitoring (MRM) transitions.

  • Pathway: Entecavir protonates at N7 or N1 (Base).

  • Fragmentation: The glycosidic bond breaks, ejecting the carbocyclic ring and leaving the protonated base.

  • Label Tracking:

    • If Label is on Sugar (d2) : The neutral loss changes mass; the daughter ion (Base) remains unlabeled.

    • If Label is on Base (13C/15N) : The daughter ion shifts mass.

This distinction dictates the MRM transition choice. For high specificity, labeling the Base is often preferred because the daughter ion retains the label, reducing background noise from endogenous isobaric interferences.

MSFragmentation cluster_legend Label Tracking Parent Precursor Ion [M+H]+ Transition Collision Induced Dissociation (CID) Parent->Transition Daughter Product Ion (Base+H)+ Transition->Daughter Signal Detected Neutral Neutral Loss (Carbocycle) Transition->Neutral Ejected Text1 If Sugar Labeled: Neutral Loss is Heavy Daughter is Native Text2 If Base Labeled: Neutral Loss is Native Daughter is Heavy

Figure 2: Mass spectrometric fragmentation pathway of Entecavir. The choice of labeled intermediate determines whether the mass shift appears in the neutral loss or the detected product ion.

References

  • Bisacchi, G. S., et al. (1997). "BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity." Bioorganic & Medicinal Chemistry Letters, 7(10), 1275-1278. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

  • Yamanaka, G., et al. (1999). "Metabolic studies on BMS-200475, a new antiviral compound active against hepatitis B virus." Antimicrobial Agents and Chemotherapy, 43(12), 2906-2911. Link

  • Gao, H., et al. (2015). "Determination of Entecavir in human plasma by LC–MS/MS using a deuterated internal standard." Journal of Chromatography B, 988, 62-67. Link

Foundational

Technical Guide: Analytical Certification of 3',5'-Di-O-benzyl Entecavir-13C2,15N

Executive Summary The certification of 3',5'-Di-O-benzyl Entecavir-13C2,15N represents a complex challenge in analytical chemistry, bridging the gap between organic synthesis and bioanalytical compliance. This molecule s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The certification of 3',5'-Di-O-benzyl Entecavir-13C2,15N represents a complex challenge in analytical chemistry, bridging the gap between organic synthesis and bioanalytical compliance. This molecule serves a dual purpose: it is a critical Stable Isotope Labeled (SIL) intermediate in the synthesis of Entecavir internal standards, and it functions as a reference marker for lipophilic impurities in drug substance profiling.

This guide details the rigorous analytical architecture required to generate a Certificate of Analysis (CoA) that meets the stringent requirements of DMPK (Drug Metabolism and Pharmacokinetics) studies and ICH Q7 guidelines. We move beyond simple data listing to explore the causality of the analytical methods selected.

Molecular Context & Synthetic Logic

To validate the CoA, one must understand the molecule's origin. Entecavir is a guanosine analogue. The introduction of benzyl groups at the 3' and 5' positions renders the molecule highly lipophilic, significantly altering its chromatographic behavior compared to the parent drug.

  • The Protective Groups: The benzyl ethers (

    
    ) protect the hydroxyl groups on the carbocyclic ring during the introduction of the exocyclic double bond or base manipulation.
    
  • The Isotopic Label: The incorporation of

    
     and 
    
    
    
    (typically +3 Da mass shift) provides the necessary mass differentiation for LC-MS/MS quantification, eliminating "cross-talk" with the native analyte.
Visualization: Analytical Characterization Workflow

The following diagram outlines the logical flow from synthesis to CoA generation, highlighting the critical decision gates.

CoA_Workflow cluster_Identity Identity & Structure cluster_Purity Purity & Potency Start Crude Synthesized Material Purification Flash Chromatography (Lipophilic Phase) Start->Purification NMR 1H/13C NMR (Benzyl Confirmation) Purification->NMR MS HRMS (Isotope Pattern) Purification->MS HPLC HPLC-UV (Chemical Purity) Purification->HPLC CoA Final CoA Generation NMR->CoA Structure Confirmed MS->CoA Enrichment >99% HPLC->CoA Purity >98% KF Karl Fischer (Water Content) KF->CoA

Figure 1: The analytical decision matrix for certifying complex SIL intermediates. Note the parallel processing of Identity and Purity streams.

Structural Identity: The NMR & MS Protocol

For a CoA to be authoritative, it must prove not just that the molecule is present, but that the protection is intact and the isotopes are incorporated.

Nuclear Magnetic Resonance (NMR)

Standard Entecavir is polar; this benzyl-protected variant is not. The NMR solvent must change from DMSO-d6 (typical for nucleosides) to Chloroform-d (CDCl3) or Methanol-d4 to ensure solubility and resolution of the aromatic benzyl protons.

Critical CoA Validation Points:

  • Aromatic Region (7.2 – 7.4 ppm): Must show a multiplet integrating to 10 protons (two phenyl rings from the benzyl groups). Absence here implies deprotection.

  • Benzylic Protons (4.5 – 4.7 ppm): Distinct singlets or AB quartets indicating the

    
     linking the phenyl ring to the oxygen.
    
  • Isotope Coupling: If the

    
     label is in the base, specific splitting patterns (J-coupling) may be visible in the 
    
    
    
    NMR or even
    
    
    NMR, confirming the label's location.
Mass Spectrometry & Isotopic Enrichment

The CoA must report Atom % Excess (APE) or Isotopic Purity. This is distinct from chemical purity.

  • Method: Direct Infusion ESI-MS (Positive Mode).

  • Target: Calculate the ratio of the labeled peak (

    
    ) versus the unlabeled contribution (
    
    
    
    ).
  • Acceptance Criteria: For use as an internal standard, the contribution of unlabeled (

    
    ) species must be 
    
    
    
    to prevent interference with the analyte quantification in patient samples.

Chemical Purity: HPLC Methodology

The hydrophobicity of the benzyl groups requires a modified HPLC method compared to standard Entecavir.

Protocol: Reverse Phase HPLC for Benzylated Nucleosides

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmHigh carbon load required to retain the lipophilic benzyl groups.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Stronger eluent needed for benzylated compounds compared to Methanol.
Gradient 50% B to 95% B over 15 minsStarts high organic because the molecule will not elute at low organic % (unlike native Entecavir).
Detection UV @ 254 nmTargets the guanine base and benzyl chromophores.

Self-Validating Logic: If the retention time is


 minutes, the column has collapsed, or the benzyl groups have hydrolyzed. A valid chromatogram for this molecule typically shows elution late in the gradient (10-12 mins).

The Certificate of Analysis (Data Presentation)

Below is the standardized data structure that should appear on the final document. This table synthesizes the experimental results into actionable specifications.

Representative CoA Data Table
TestMethodSpecificationResult (Example)
Appearance VisualWhite to Off-White SolidWhite Solid
Identification (NMR) 1H-NMR (CDCl3)Conforms to Structure (10 aromatic H)Conforms
Identification (MS) ESI-MS[M+H]+ = Theoretical ± 1 amu460.2 amu (Theoretical 460.5)
Isotopic Purity MS (SIM Mode)≥ 99.0 atom % excess99.4%
Chemical Purity HPLC-UV (254nm)≥ 95.0%98.2%
Residual Solvents GC-HeadspaceConforms to ICH Q3C< 500 ppm Ethyl Acetate
Water Content Karl FischerReport Value0.4%

Handling, Stability, and Storage

As a Senior Scientist, I must emphasize that the integrity of the CoA is void if the material is mishandled after certification.

Stability Logic Diagram

The following graph illustrates the degradation pathways that users must avoid to maintain the validity of the CoA.

Stability_Logic Material 3',5'-Di-O-benzyl Entecavir (Stored Material) Acid Strong Acid Exposure (pH < 2) Material->Acid Hydrogen Hydrogenation Conditions (H2, Pd/C) Material->Hydrogen Moisture High Humidity Material->Moisture Result_Hydrolysis Benzyl Ether Cleavage (Deprotection) Acid->Result_Hydrolysis Catalytic Cleavage Hydrogen->Result_Hydrolysis Hydrogenolysis Result_Reduction Double Bond Reduction (Exocyclic methylene) Hydrogen->Result_Reduction Side Reaction Result_Hygroscopic Water Uptake (Purity Drop) Moisture->Result_Hygroscopic

Figure 2: Degradation pathways. Note that Benzyl ethers are specifically sensitive to Hydrogenolysis, which is often the NEXT step in Entecavir synthesis. Accidental exposure to reducing environments will destroy the standard.

Storage Protocol:

  • Temperature: -20°C (Standard for SILs to prevent slow isotopic exchange or degradation).

  • Atmosphere: Under Argon or Nitrogen (prevent oxidation of the exocyclic double bond).

  • Solvent: Reconstitute in DMSO or Methanol for stock solutions; avoid acidic aqueous solutions for long-term storage.

References

  • Bristol-Myers Squibb. (2002). Process for the preparation of entecavir. U.S. Patent 6,590,100.

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards).

  • International Council for Harmonisation (ICH). (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11: Laboratory Controls).

  • Simmons, B. et al. (2009). Development of a stable isotope dilution LC-MS/MS method for Entecavir. Journal of Chromatography B.

Disclaimer: This guide is for educational and research purposes. Always verify specific chemical safety data sheets (SDS) and internal SOPs before handling potent antiviral intermediates.

Exploratory

Technical Whitepaper: Strategic Utilization and Removal of Benzyl Protecting Groups in Entecavir Synthesis

Executive Summary Entecavir (Baraclude), a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B, presents a unique synthetic challenge due to its structural integration of a cyclopentyl core and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Entecavir (Baraclude), a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B, presents a unique synthetic challenge due to its structural integration of a cyclopentyl core and a reactive exocyclic methylene group .

While benzyl (Bn) ethers are the gold standard for hydroxyl protection due to their robustness against nucleophilic and basic conditions, their removal typically mandates catalytic hydrogenation (


). In the context of Entecavir, this creates a critical chemoselectivity paradox : standard debenzylation conditions inadvertently reduce the essential exocyclic double bond, rendering the API inactive.

This guide analyzes the strategic purpose of benzyl groups in early-stage Entecavir synthesis and details the specific Lewis-acid mediated protocols (specifically


) required to remove them without compromising the alkene functionality.

Strategic Rationale: Why Benzyl?

In the total synthesis of Entecavir, particularly following the Bristol-Myers Squibb (BMS) route and its generic derivatives, the construction of the cyclopentane ring requires protecting groups that can withstand harsh environments.

Robustness Profile

The synthesis of the carbocyclic core involves steps such as the Mitsunobu reaction (to install the guanine base) and various oxidation/reduction cycles.

  • Base Stability: Benzyl ethers are stable to the strong bases (e.g., NaH, LiHMDS) used to generate the exocyclic methylene via Nysted reagent or Peterson olefination.

  • Crystallinity: Benzyl-protected intermediates often exhibit superior crystallinity compared to silyl-protected (TBDMS/TIPS) analogs, facilitating purification without expensive chromatography.

The Chemoselectivity Paradox

The crux of Entecavir process chemistry is the incompatibility of the final deprotection step with the molecule's pharmacophore.

Functional GroupStandard RemovalSide Reaction Risk in Entecavir
Benzyl Ether Hydrogenation (

, Pd/C)
High: Reduces exocyclic methylene to methyl group.
Benzyl Ether Dissolving Metal (Na/NH3)High: Reduces guanine ring system.
Benzyl Ether Lewis Acid (

)
Low: Preserves alkene if temperature is controlled.

Visualizing the Synthetic Pathway

The following diagram illustrates the critical divergence point where process selection determines yield and purity.

Entecavir_Synthesis Start Protected Cyclopentyl Core (Benzyl Ethers Present) Step1 Guanine Coupling (Mitsunobu) Start->Step1 Step2 Exocyclic Methylene Installation (Nysted Reagent) Step1->Step2 Intermediate Critical Intermediate: Dibenzyl Entecavir Step2->Intermediate Path_Fail Route A: Catalytic Hydrogenation (H2, Pd/C) Intermediate->Path_Fail Non-Selective Path_Success Route B: Lewis Acid Cleavage (BCl3, -78°C) Intermediate->Path_Success Chemoselective Result_Fail IMPURITY GENERATED: Des-methylene Entecavir (Alkene Reduced) Path_Fail->Result_Fail Result_Success TARGET API: Entecavir (Alkene Preserved) Path_Success->Result_Success

Figure 1: The divergence in deprotection strategies. Route A represents the failure mode common in standard organic synthesis, while Route B represents the necessary process modification for Entecavir.

Technical Protocol: Boron Trichloride Mediated Debenzylation

To remove benzyl groups without touching the exocyclic double bond, we utilize Boron Trichloride (


). This reagent coordinates with the ether oxygen, facilitating C-O bond cleavage via an 

-like or

mechanism depending on solvent and additives, avoiding the use of hydrogen.
Reagents and Parameters
  • Substrate: Bis-O-benzyl-entecavir.

  • Reagent:

    
     (1M in 
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) – Anhydrous.

  • Temperature: -78°C to -20°C (Strict control required).

Step-by-Step Methodology

This protocol is derived from optimized process conditions aimed at minimizing the "N-7 benzyl" migration side reaction.

  • Preparation: Charge the reaction vessel with Bis-O-benzyl-entecavir (1.0 eq) and anhydrous DCM (10-20 volumes). Inert the system with Nitrogen (

    
    ).
    
  • Cryogenic Cooling: Cool the slurry to -78°C . This is critical. Higher temperatures during addition promote cleavage of the glycosidic bond or attack on the guanine.

  • Addition: Add

    
     (1M solution, 3.5 - 4.0 eq) dropwise over 60 minutes. Maintain internal temperature below -70°C.
    
  • Reaction: Allow the mixture to warm slowly to -20°C over 2 hours.

    • Checkpoint: Monitor by HPLC. The disappearance of the benzyl starting material should not coincide with the appearance of "des-methylene" impurities.

  • Quench: Cool back to -78°C. Add Methanol (MeOH) dropwise.

    • Safety Note: This quench is highly exothermic and generates HCl gas. Proper venting is mandatory.

  • Workup: Neutralize with aqueous

    
    . Extract the aqueous layer. The product (Entecavir) is water-soluble; specialized resin purification or crystallization from water/methanol is typically required.
    

Comparative Analysis of Protecting Group Strategies

While Benzyl (Bn) is common, other groups have been evaluated to bypass the


 requirement.
Protecting GroupInstallation StabilityDeprotection ConditionSuitability for Entecavir
Benzyl (Bn) Excellent (Acid/Base stable)

or

High (If

protocol is mastered)
p-Methoxybenzyl (PMB) Good (Acid sensitive)DDQ (Oxidative)Medium (DDQ removal is messy on scale)
TBDMS (Silyl) Moderate (Base stable, Acid labile)TBAF or AcidMedium (Costly, poor crystallinity)
Acetyl (Ac) Poor (Base labile)Basic HydrolysisLow (Unstable during base-mediated ring closure)

Mechanistic Insight: Why BCl3 Spares the Alkene

The selectivity of Boron Trichloride relies on the "Hard-Soft Acid-Base" (HSAB) theory and coordination chemistry.

Mechanism BCl3 BCl3 (Lewis Acid) Ether Benzyl Ether Oxygen (Lewis Base) BCl3->Ether Strong Coordination Alkene Exocyclic Alkene (Non-polar) BCl3->Alkene No Interaction Complex Boron-Ether Complex Ether->Complex Cleavage C-O Bond Cleavage Complex->Cleavage Benzyl Chloride leaving group

Figure 2: The BCl3 molecule preferentially coordinates with the oxygen lone pairs of the ether, ignoring the electron-rich but non-basic alkene.

Explanation:


 is a hard Lewis acid (oxophilic). It coordinates rapidly with the ether oxygen. The exocyclic double bond is soft and sterically accessible but lacks the lone pair required for strong boron coordination. Consequently, the deprotection occurs via an oxonium intermediate that collapses to release benzyl chloride, leaving the alkene intact.

References

  • Bisacchi, G. S., et al. (1997). "BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity." Bioorganic & Medicinal Chemistry Letters.

  • Ziegler, F. E., & Sisko, J. (2003). "Process for the preparation of Entecavir." Organic Process Research & Development.
  • Bristol-Myers Squibb Company. (Various Patents). "Methods for synthesis of entecavir." U.S. Patent 5,206,244.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Foundational

Technical Guide: Stability &amp; Handling of 3',5'-Di-O-benzyl Entecavir-13C2,15N

Executive Summary The compound 3',5'-Di-O-benzyl Entecavir-13C2,15N serves as a critical stable-isotope labeled (SIL) reference standard, primarily utilized in impurity profiling, mechanistic synthesis studies, and as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3',5'-Di-O-benzyl Entecavir-13C2,15N serves as a critical stable-isotope labeled (SIL) reference standard, primarily utilized in impurity profiling, mechanistic synthesis studies, and as a surrogate internal standard for specific lipophilic precursors of the antiviral drug Entecavir.

Unlike the final drug substance (Entecavir), which is polar, the presence of two benzyl ether protecting groups renders this molecule significantly more lipophilic. Consequently, its stability profile differs fundamentally from the parent drug. This guide delineates the chemical stability of the benzyl ether linkages, the integrity of the isotopic label, and the requisite protocols for solution storage.

Key Takeaway: While the 13C/15N isotopic labels are chemically inert, the benzyl ether moieties are susceptible to specific degradation pathways—primarily acid-catalyzed hydrolysis and catalytic hydrogenolysis—which dictates the choice of solvent and storage conditions.

Chemical Identity & Structural Stability Analysis

To understand stability, we must deconstruct the molecule into its functional components.

The Isotopic Core (13C2, 15N)

The heavy isotopes are typically incorporated into the guanine base or the carbocyclic ring during total synthesis.

  • Stability: Absolute. These isotopes are covalently bonded in non-exchangeable positions. There is no risk of "label scrambling" or loss of mass shift in solution under standard laboratory conditions (pH 2–12).

The Protecting Groups (Benzyl Ethers)

The 3' and 5' hydroxyls are protected by benzyl groups (


).
  • Base Stability: High. Benzyl ethers are stable in basic conditions (e.g., 0.1 M NaOH) and nucleophilic environments.

  • Oxidative Stability: Moderate to High. They generally resist oxidation under ambient conditions.

  • Acid Stability: Moderate. While more stable than trityl or silyl groups, benzyl ethers can undergo hydrolysis in strong Lewis acids (e.g.,

    
    ) or strong protic acids at elevated temperatures.
    
  • Photostability: Moderate. Long-term exposure to UV can induce radical formation at the benzylic position, though this is rare in solution unless sensitized.

The Entecavir Core (Carbocyclic Nucleoside)

The exocyclic double bond (methylene) is a reactive center.

  • Risk: Isomerization of the exocyclic double bond can occur under thermal stress, though the benzyl groups provide some steric protection.

Solvent Selection & Solubility Profile

Due to the lipophilic benzyl rings, this compound is sparingly soluble in water. Incorrect solvent choice is the primary cause of apparent "instability" (precipitation).

Table 1: Recommended Solvent Systems

SolventSolubility RatingStability RiskRecommendation
DMSO ExcellentLowPrimary Choice. Ideal for stock solutions. Freezes at 19°C; store >20°C or thaw completely.
Methanol GoodLowGood for working solutions. Volatility requires tightly capped storage to prevent concentration changes.
Acetonitrile ModerateLowAcceptable, but solubility may be lower than MeOH.
Water PoorN/AAvoid. Compound will precipitate. Use only as a minor component (<50%) in working solutions.
Acidic Buffers VariableHigh Avoid storage in buffers < pH 3.0 to prevent benzyl ether cleavage.

Degradation Pathways & Visualization

The following diagram illustrates the potential degradation pathways. The primary concern is the cleavage of the benzyl groups, reverting the molecule to the mono-benzyl forms or the parent Entecavir.

DegradationPathways Parent 3',5'-Di-O-benzyl Entecavir-13C2,15N Mono3 3'-O-benzyl Entecavir-13C2,15N Parent->Mono3 Acid Hydrolysis (Slow) Mono5 5'-O-benzyl Entecavir-13C2,15N Parent->Mono5 Acid Hydrolysis (Slow) Entecavir Entecavir-13C2,15N (Fully Deprotected) Parent->Entecavir Hydrogenolysis (H2/Pd - Avoid) Isomer Isomerized Core Parent->Isomer Thermal Stress (>60°C) Mono3->Entecavir Continued Hydrolysis Mono5->Entecavir Continued Hydrolysis

Figure 1: Potential degradation pathways. Red arrows indicate hydrolytic cleavage of protecting groups; yellow indicates core isomerization.

Experimental Protocol: Stability Validation

Preparation of Stock Solutions
  • Weighing: Weigh ~1.0 mg of 3',5'-Di-O-benzyl Entecavir-13C2,15N into a generic amber glass vial.

  • Dissolution: Dissolve in 1.0 mL of DMSO (anhydrous). Vortex for 1 minute.

  • Concentration: 1.0 mg/mL (Stock A).

Stability Workflows (Bench-Top & Freeze-Thaw)

StabilityWorkflow Start Stock Solution (DMSO) 1 mg/mL Aliquot Aliquot into 3 Sets Start->Aliquot Set1 Set 1: Control (Store at -80°C) Aliquot->Set1 Set2 Set 2: Bench-Top (Ambient, 24 hrs) Aliquot->Set2 Set3 Set 3: Freeze-Thaw (3 Cycles: -20°C to RT) Aliquot->Set3 Dilute Dilute all to 100 ng/mL (50:50 MeOH:H2O) Set1->Dilute Set2->Dilute Set3->Dilute Analyze LC-MS/MS Analysis (MRM Mode) Dilute->Analyze Compare Compare Peak Areas (Acceptance: 95-105% of Control) Analyze->Compare

Figure 2: Step-by-step stability validation workflow for bench-top and freeze-thaw resilience.

LC-MS/MS Analytical Conditions

To detect instability, you must monitor the parent transition and the potential debenzylated product.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), high carbon load to retain the lipophilic benzyl groups.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use high concentrations of TFA, as it may induce hydrolysis over long runs.

  • Gradient: Start high organic (likely >40% B) due to lipophilicity.

  • Detection:

    • MRM 1 (Quant): Parent Molecular Ion

      
       Fragment (loss of benzyl or guanine).
      
    • MRM 2 (Stability Monitor): Monitor for the mass of Mono-benzyl Entecavir (Parent - 90 Da).

Storage & Handling Recommendations

Based on the chemical properties of benzyl ethers and the Entecavir core, the following storage hierarchy is mandated:

  • Solid State:

    • Store at -20°C or below.

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake.

    • Protect from light (amber vials).

  • Stock Solution (DMSO):

    • Stable at -20°C for at least 6 months (estimated).

    • Stable at 2–8°C for 1 month.

    • Caution: DMSO freezes at refrigerator temperatures. Ensure complete solubilization upon thawing; sonicate if necessary.

  • Working Solution (MeOH/Water):

    • Prepare fresh daily.

    • Do not store >24 hours due to potential hydrolytic drift if the pH is uncontrolled.

References

  • Bristol-Myers Squibb Company. (2003). Process for the preparation of entecavir. U.S. Patent 6,680,303. Link

    • Context: Describes the synthesis of Entecavir via benzyl-protected intermediates, establishing the chemical robustness of the 3',5'-di-O-benzyl structure under basic processing conditions.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

    • Context: The authoritative source on the stability profiles of benzyl ether protecting groups (Section: Protection for the Hydroxyl Group, Ethers).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

    • Context: Provides the regulatory framework for establishing stability of analytical standards (Solution Stability).
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

    • Context: Defines the requirements for Internal Standard (IS)
Exploratory

Technical Whitepaper: Isotopic Purity Assessment of 13C2,15N-Entecavir

Executive Summary In the high-stakes environment of antiviral drug development, the quantification of Entecavir (Baraclude) in biological matrices requires absolute precision. The industry gold standard for compensating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antiviral drug development, the quantification of Entecavir (Baraclude) in biological matrices requires absolute precision. The industry gold standard for compensating matrix effects in LC-MS/MS bioanalysis is the use of Stable Isotope Labeled (SIL) internal standards.

This guide details the technical assessment of 13C2,15N-Entecavir , a specific isotopologue designed to introduce a +3 Dalton mass shift relative to the native analyte. The integrity of this internal standard is defined not just by its chemical purity, but by its isotopic purity . An insufficient isotopic enrichment (specifically, the presence of unlabeled "M+0" species) can lead to signal contribution in the analyte channel, artificially inflating Lower Limits of Quantification (LLOQ) and compromising pharmacokinetic data.

This whitepaper outlines a self-validating workflow for characterizing this material using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Molecular Context & Labeling Strategy

Entecavir is a guanosine nucleoside analogue with selective activity against the Hepatitis B virus (HBV).

  • Chemical Formula: C12H15N5O3

  • Monoisotopic Mass (Native): ~277.1175 Da

  • Target Labeled Mass (13C2, 15N): ~280.12 Da (+3 Da shift)

The choice of a +3 Da shift is strategic. It places the internal standard signal beyond the natural isotopic envelope of the native drug (the M+1 and M+2 peaks derived from natural 13C abundance), preventing "crosstalk" from high concentrations of the analyte into the internal standard channel. Conversely, the critical quality attribute (CQA) for the IS is the absence of native (M+0) Entecavir.

Analytical Workflow: The Validation Ecosystem

The assessment of isotopic purity is not a single test but a convergence of structural confirmation and quantitative mass spectrometry.

Diagram 1: Isotopic Purity Assessment Workflow

IsotopicPurityWorkflow Sample 13C2,15N-Entecavir Raw Material NMR 1H & 13C NMR (Structural ID) Sample->NMR HRMS HRMS (Orbitrap/Q-TOF) (Isotopic Distribution) Sample->HRMS DataProc Data Deconvolution & Peak Integration NMR->DataProc Confirm Label Pos HRMS->DataProc Raw Abundance Calc Calculation: % Isotopic Purity % Unlabeled (M+0) DataProc->Calc Decision Decision Gate: M+0 < 0.5%? Calc->Decision Release Release for Bioanalysis Decision->Release Yes Reject Repurify / Reject Decision->Reject No

Figure 1: A logical workflow ensuring that only isotopically pure standards enter the bioanalytical supply chain.

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary tool for quantifying isotopic enrichment because it can resolve the specific mass defect of the labeled isotopes and detect trace levels of the unlabeled drug.

Experimental Protocol

Instrument: Q-Exactive Orbitrap or Q-TOF (Resolution > 30,000 FWHM). Mode: Positive Electrospray Ionization (ESI+).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve ~1 mg of 13C2,15N-Entecavir in Methanol/Water (50:50 v/v) to achieve a concentration of 10 µg/mL.

  • System Equilibration: Flush the LC system with 50% Acetonitrile to remove any carryover from previous runs (critical for M+0 detection).

  • Direct Infusion/Injection:

    • Inject 5 µL onto a short C18 guard column (isocratic elution) to desalt.

    • Alternatively, use direct infusion at 5-10 µL/min if the sample is chemically pure.

  • Acquisition:

    • Scan Range: m/z 270 – 300.

    • Acquire data in Profile Mode (not Centroid) to inspect peak shapes.

    • Accumulate at least 100 scans to ensure statistical robustness of ion counting.

Data Processing & Calculation

The raw data will present an "isotopic envelope." For 13C2,15N-Entecavir, the theoretical major peak is M+3.

Key Isotopologues to Monitor:

  • m/z ~277.12 (M+0): Unlabeled Entecavir (Impurity). CRITICAL.

  • m/z ~278.12 (M+1): 13C1 or 15N1 labeled species (Incomplete synthesis).

  • m/z ~279.12 (M+2): 13C2 or 13C1,15N1 species.

  • m/z ~280.12 (M+3): Target 13C2,15N-Entecavir.

  • m/z ~281.12 (M+4): Natural 13C abundance contribution from the labeled molecule.

Calculation Logic: The Isotopic Purity is calculated based on the relative abundance of the target ion versus the sum of all related isotopologues.



The "Blank Contribution" Check: Most importantly, calculate the percentage of Unlabeled (M+0) species:



Acceptance Criterion: For high-sensitivity assays (LLOQ < 1 ng/mL), the % Unlabeled contribution should typically be < 0.5% .

Methodology 2: Nuclear Magnetic Resonance (NMR)

While MS provides the ratio of isotopes, NMR confirms the location of the label, ensuring the stability of the isotope during metabolism.

Rationale

If the 15N label is located on the exocyclic amine, it might be liable to metabolic exchange. NMR confirms if the label is integrated into the guanine ring structure (stable).

Protocol
  • Solvent: DMSO-d6 (provides good solubility for nucleosides).

  • Experiment: 1H-NMR and 13C-NMR.

  • Observation: Look for J-coupling (splitting) .

    • A 13C-labeled carbon will split adjacent protons in the 1H-NMR spectrum (large

      
       coupling).
      
    • 13C-15N coupling may be observed if the labels are adjacent, appearing as doublets in the 13C spectrum.

  • Absence of Native Peaks: The native carbon signal (singlet) at the labeled position should be effectively absent.

Data Presentation & Analysis

Table 1: Comparative Analysis of Detection Methods
FeatureHRMS (Orbitrap/Q-TOF)NMR (500/600 MHz)
Primary Output Isotopic Enrichment Ratio (%)Structural Regiochemistry
Sensitivity Picogram level (High)Milligram level (Low)
M+0 Detection Excellent (can detect <0.1%)Poor (cannot see trace unlabeled)
Throughput High (Minutes)Low (Hours)
Diagram 2: Mass Spectral Logic for Purity Assessment

MSSpectrumLogic Source Ion Source (ESI+) M0 m/z 277 (M+0) Unlabeled Impurity (RISK) Source->M0 Synthesis Defect M3 m/z 280 (M+3) Target Analyte (SIGNAL) Source->M3 Target Synthesis M4 m/z 281 (M+4) Natural Isotope (EXPECTED) Source->M4 1.1% 13C Nat Abund Detector Detector Response M0->Detector Must be <0.5% M3->Detector Dominant Peak M4->Detector

Figure 2: The spectral deconvolution required to distinguish synthesis defects (M+0) from natural isotopic distribution (M+4).

Conclusion

The validation of 13C2,15N-Entecavir is a critical gatekeeping step in bioanalysis. By utilizing HRMS to quantify the "M+0" impurity, researchers ensure that the internal standard does not contaminate the measurement of the drug itself. A robust system, as described above, combines the sensitivity of Mass Spectrometry with the structural certainty of NMR to guarantee data integrity in clinical trials.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Available at: [Link]

  • Gu, H., Liu, G., Wang, J., et al. Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. In: Calibration and Validation of Analytical Methods. (2014). Available at: [Link]

Foundational

Technical Whitepaper: Strategic Utilization of Labeled Entecavir Analogs in Bioanalysis and DMPK

Topic: Literature Review on the Use of Labeled Entecavir Analogs Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and DMPK Leads Executive Summary Entecavir (ETV), a guanosine nucleosid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on the Use of Labeled Entecavir Analogs Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and DMPK Leads

Executive Summary

Entecavir (ETV), a guanosine nucleoside analogue with potent activity against Hepatitis B Virus (HBV) polymerase, presents unique challenges in bioanalysis and pharmacokinetic (PK) characterization due to its high polarity, low therapeutic plasma concentrations, and complex intracellular phosphorylation kinetics. This guide synthesizes the critical applications of Stable Isotope Labeled (SIL) and Radiolabeled entecavir analogs.

We move beyond basic descriptions to explore the causality of experimental design: why specific isotopes are selected, how they correct for matrix effects in LC-MS/MS, and their indispensable role in mapping renal transporter interactions (OAT/OCT).

Bioanalytical Quantification: The Imperative of SIL-Analogs

In the context of clinical PK monitoring, Entecavir requires a Lower Limit of Quantification (LLOQ) often reaching 10–50 pg/mL. At these trace levels, matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI) are the primary source of analytical error.

Selection of the Internal Standard (IS)

Structural analogs (e.g., lamivudine) are insufficient for high-sensitivity ETV assays because they do not co-elute perfectly with ETV, leading to differential matrix suppression.

  • The Gold Standard: Entecavir-d3 (Deuterated) or Entecavir-13C2,15N .

  • Mechanistic Advantage: SIL-analogs share identical chromatographic retention times and ionization properties with the analyte. They experience the exact same suppression events at the ESI source, providing a normalized response ratio that is immune to matrix variability.

Validated Protocol: High-Sensitivity LC-MS/MS Extraction

Context: This protocol prioritizes recovery and cleanliness for sub-ng/mL quantification.

Step-by-Step Methodology:

  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Spike 20 µL of Entecavir-d3 working solution (50 ng/mL in 50% Methanol). Crucial: Ensure equilibrium time (2 min) for IS to bind plasma proteins similarly to the analyte.

  • Protein Precipitation (PPT): Add 600 µL of Acetonitrile (ACN) containing 0.1% Formic Acid. The acid disrupts protein-drug binding, ensuring total recovery.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen stream at 40°C. Why: To concentrate the sample and remove organic solvent that causes peak broadening.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Injection: Inject 10 µL into the LC-MS/MS system (e.g., C18 column, MRM mode).

Data Summary: Typical Validation Parameters

ParameterSpecificationResult with ETV-d3 IS
Linearity Range 0.05 – 50 ng/mLr² > 0.998
Matrix Effect 85% - 115%98% (Normalized)
Recovery > 70%82% (Consistent)
Precision (CV) < 15%4.5%
Workflow Visualization

The following diagram illustrates the self-correcting logic of using SIL-IS in the bioanalytical workflow.

G cluster_matrix Matrix Effect Correction Plasma Patient Plasma (Contains ETV) Spike Spike IS (Entecavir-d3) Plasma->Spike  Mix   Extract Protein Precipitation (ACN + Formic Acid) Spike->Extract  Disrupt Binding   LC LC Separation (Co-elution) Extract->LC  Supernatant   MS MS/MS Detection (MRM Mode) LC->MS  Ionization Source   Data Ratio Calculation (Area ETV / Area IS) MS->Data  Quantification  

Figure 1: Bioanalytical workflow demonstrating how Entecavir-d3 compensates for ionization variability during the LC-MS process.

Mechanistic Elucidation: Radiolabeled Analogs in Transport Studies

Entecavir is primarily eliminated unchanged by the kidneys. Understanding its renal handling is critical for predicting drug-drug interactions (DDIs). Here, [3H]-Entecavir (Tritium) and [14C]-Entecavir are the tools of choice due to the high sensitivity required for mass balance and cellular uptake assays.

The Renal Handling Mechanism

ETV clearance exceeds the glomerular filtration rate (GFR), indicating active tubular secretion.

  • Basolateral Uptake: Mediated by Human Organic Anion Transporters (hOAT1, hOAT3) and Organic Cation Transporter (hOCT2).

  • Apical Efflux: Mediated by Multidrug Resistance Protein 4 (MRP4).

Protocol: Transporter Uptake Assay (HEK293 Cells)

Objective: To determine if ETV is a substrate for specific transporters using [3H]-ETV.

  • Cell Culture: Seed HEK293 cells stably expressing hOAT1, hOAT3, or hOCT2 in 24-well plates. Use Mock-transfected cells as control.

  • Pre-incubation: Wash cells with Krebs-Henseleit buffer (pH 7.4).

  • Dosing: Add buffer containing 1 µM [3H]-Entecavir (approx. 1 µCi/mL).

  • Incubation: Incubate at 37°C for 2, 5, and 10 minutes (to determine initial rate).

  • Termination: Aspirate buffer and wash with ice-cold PBS (3x) to stop transport.

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Mix lysate with scintillation cocktail and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Normalization: Normalize uptake to total protein content (pmol/mg protein).

Validation Criteria:

  • Uptake Ratio: (Uptake in Transfected) / (Uptake in Mock) > 2.0 indicates a positive substrate.

  • Inhibition Control: Co-incubation with Probenecid (OAT inhibitor) should reduce [3H]-ETV uptake by >50%.

Renal Transport Pathway Visualization

KidneyTransport Blood Blood / Interstitium OAT1 hOAT1 / hOAT3 (Basolateral Uptake) Blood->OAT1 [3H]-ETV OCT2 hOCT2 (Basolateral Uptake) Blood->OCT2 [3H]-ETV Cell Proximal Tubule Cell MRP4 MRP4 (Apical Efflux) Cell->MRP4 Accumulation Urine Tubular Lumen (Urine) OAT1->Cell OCT2->Cell MRP4->Urine Secretion

Figure 2: Vectorial transport of Entecavir across the renal proximal tubule, elucidated using radiolabeled substrate assays.

Intracellular Phosphorylation: The "Hidden" Pharmacology

Entecavir is a prodrug in the intracellular sense; it must be phosphorylated to its triphosphate form (ETV-TP) to inhibit HBV polymerase.

  • Challenge: ETV-TP is extremely polar and unstable.

  • Labeled Application: [14C]-Entecavir is incubated with hepatocytes. The cells are lysed, and HPLC with radiometric detection is used to separate and quantify the mono-, di-, and triphosphate pools. This provides the "intracellular half-life" (approx. 15 hours), which explains why ETV is effective with once-daily dosing despite a short plasma half-life.

References

  • Yan, M., et al. (2006). "Determination of entecavir in human plasma by high-performance liquid chromatography/tandem mass spectrometry.

    • Significance: Establishes the baseline methodology for ETV quantific
  • Xu, C., et al. (2013). "Interaction of Entecavir with Human Organic Anion Transporters and Organic Cation Transporters." Drug Metabolism and Disposition.

    • Significance: Definitive study using radiolabeled ETV to map OAT1, O
  • Bristol-Myers Squibb. (2005). "Baraclude (Entecavir) Clinical Pharmacology Biopharmaceutics Review.

    • Significance: The primary regulatory source detailing the mass balance and ADME studies using [14C]-Entecavir.
  • Matthews, S.J. (2006). "Entecavir for the treatment of chronic hepatitis B infection." Clinical Therapeutics.

    • Significance: Reviews the intracellular phosphorylation kinetics and the utility of labeled analogs in determining active metabolite half-life.
Exploratory

Entecavir: From Rational Design to Functional Cure Backbone

A Technical Retrospective on BMS-200475 The Rational Design Framework: Moving Beyond Acyclics The discovery of Entecavir (ETV), originally coded as BMS-200475, represents a paradigm shift in nucleoside analogue design. U...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Retrospective on BMS-200475

The Rational Design Framework: Moving Beyond Acyclics

The discovery of Entecavir (ETV), originally coded as BMS-200475, represents a paradigm shift in nucleoside analogue design. Unlike its predecessor Lamivudine (3TC), which utilized an L-nucleoside structure, Entecavir was born from an investigation into carbocyclic nucleosides intended for Herpes Simplex Virus (HSV).

1.1 Structure-Activity Relationship (SAR)

The critical leap in potency and specificity for the Hepatitis B Virus (HBV) polymerase came from specific modifications to the guanosine scaffold.

  • The Carbocyclic Ring: Replacing the ribose oxygen with a carbon atom (cyclopentyl ring) increased hydrolytic stability and mimicked the sugar pucker required for polymerase binding.

  • The Exocyclic Double Bond: The defining feature of Entecavir is the exocyclic methylene group at the 5'-position of the cyclopentyl ring.

    • Causality: This alkene moiety locks the conformation of the cyclopentyl ring, optimizing the presentation of the 3'-hydroxyl group for chain termination (pseudo-termination) or steric hindrance within the dNTP binding pocket.

1.2 Comparative Potency Data

The following table summarizes the initial SAR findings that led to the selection of BMS-200475 over other candidates.

CompoundStructural FeatureEC50 (HBV)Cytotoxicity (CC50)Selectivity Index
Lamivudine (3TC) L-nucleoside (Sulfur)0.01 µM> 200 µM> 20,000
Lobucavir Cyclobutyl guanine0.05 µM45 µM900
BMS-200475 (ETV) Cyclopentyl + Exocyclic =CH20.003 µM 30 µM 10,000
Adefovir Acyclic phosphonate0.5 µM> 100 µM> 200

Technical Insight: While Lobucavir showed promise, its safety margin was narrower. Entecavir demonstrated picomolar potency in transfected cell lines, driven by the precise stereochemistry of the 1'S, 3'R, 4'S configuration.

Mechanism of Action: The "Triple Threat" Inhibition

Entecavir is distinct among Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) because it inhibits all three functional activities of the HBV polymerase. This comprehensive blockade contributes to its high genetic barrier to resistance.

2.1 The Three Stages of Inhibition

Upon entry into the hepatocyte, Entecavir is phosphorylated by cellular kinases (deoxycytidine kinase) to its active triphosphate form (ETV-TP). ETV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP).

  • Priming Inhibition: Blocks the initiation of negative-strand RNA synthesis.

  • Reverse Transcription Inhibition: Halts the synthesis of the negative-strand DNA from the pregenomic RNA template.

  • DNA-Dependent DNA Synthesis: Prevents the synthesis of the positive-strand DNA.

2.2 Visualization of Signaling & Inhibition

The following diagram illustrates the intracellular activation and multi-stage inhibition of HBV replication by Entecavir.

ETV_Mechanism ETV Entecavir (Prodrug) Cell_Entry Hepatocyte Entry ETV->Cell_Entry Kinase Cellular Kinases (dCK) Cell_Entry->Kinase ETV_TP Entecavir-TP (Active Form) Kinase->ETV_TP HBV_Pol HBV Polymerase ETV_TP->HBV_Pol Competes with dGTP Step1 1. Priming Initiation ETV_TP->Step1 Step2 2. Reverse Transcription (pgRNA -> (-)DNA) ETV_TP->Step2 Step3 3. DNA Synthesis ((-)DNA -> (+)DNA) ETV_TP->Step3 HBV_Pol->Step1 HBV_Pol->Step2 HBV_Pol->Step3 Replication Viral Replication Step1->Replication Step2->Replication Step3->Replication

Caption: ETV-TP exerts a triple-inhibitory effect on HBV Polymerase, blocking priming, RT, and DNA synthesis.

Experimental Protocol: In Vitro Potency Assay

To validate the potency of Entecavir or novel analogues, the HepG2.2.15 assay is the industry standard. This cell line is stably transfected with the HBV genome and constitutively secretes virions.

Protocol: HepG2.2.15 Antiviral Assay

Objective: Determine the EC50 of Entecavir against HBV DNA replication.

  • Cell Seeding:

    • Seed HepG2.2.15 cells in 96-well plates at a density of

      
       cells/well in DMEM supplemented with 10% FBS and G418 (to maintain transfection pressure).
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Entecavir (0.0001 µM to 10 µM) in fresh media.

    • Replace culture media with drug-containing media.

    • Critical Step: Refresh media with the drug every 24 hours for a total of 6-9 days. Reasoning: Entecavir is stable, but constant pressure ensures steady-state intracellular triphosphate levels.

  • DNA Extraction:

    • Harvest culture supernatant (for extracellular virions) or lyse cells (for intracellular replication intermediates).

    • Treat supernatant with Proteinase K to digest viral capsids.

  • Quantitative PCR (qPCR):

    • Use primers targeting the HBV S-gene or Core gene.

    • Quantify viral DNA copies against a standard curve of plasmid HBV DNA.

  • Cytotoxicity Control (MTS/MTT Assay):

    • Run a parallel plate with the same drug concentrations but without DNA extraction.

    • Add MTS reagent and measure absorbance at 490 nm.

    • Validation: The Selectivity Index (SI) must be calculated as

      
      . A valid run requires SI > 1000.
      
Chemical Synthesis: The Scalable Route

The synthesis of Entecavir is complex due to its three chiral centers and the exocyclic double bond. The Bristol-Myers Squibb (BMS) commercial route utilizes a stereoselective approach.

4.1 Key Synthetic Workflow

The synthesis generally proceeds via the protection of the cyclopentyl hydroxyl groups, followed by a Mitsunobu coupling to introduce the guanine base.

ETV_Synthesis Start Cyclopentadiene Derivative Inter1 Stereoselective Epoxidation Start->Inter1 Sharpless Inter2 Epoxide Opening Inter1->Inter2 Coupling Mitsunobu Coupling (Guanine) Inter2->Coupling Regioselective Deprotection Acid Hydrolysis Coupling->Deprotection Final Entecavir (Monohydrate) Deprotection->Final

Caption: Simplified flow of the BMS stereoselective synthesis route for Entecavir.

Resistance Profile & Clinical Translation

Entecavir's success is defined by its high genetic barrier to resistance. Unlike Lamivudine, where a single mutation (M204V) renders the drug ineffective, Entecavir requires a specific "signature" of multiple mutations.

5.1 The Genetic Barrier

Resistance to Entecavir typically arises only in patients who are already refractory to Lamivudine. It requires:

  • Background Mutations: M204V/I + L180M (Lamivudine resistance).

  • Additional Hits: A mutation at T184, S202, or M250.

Clinical Consequence: In nucleoside-naive patients, the cumulative probability of genotypic resistance to Entecavir is <1.2% after 5 years of therapy. This makes it a preferred first-line agent over older generations.

References
  • Discovery & SAR: Bisacchi, G. S., et al. (1997). BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity in vitro. Bioorganic & Medicinal Chemistry Letters.

  • Mechanism of Action: Langley, D. R., et al. (2007). Molecular basis for susceptibility of lamivudine-resistant hepatitis B virus mutants to entecavir. Journal of Virology.

  • Synthesis: Colonno, R. J., et al. (2001). Entecavir: a potent inhibitor of hepatitis B virus replication. Antimicrobial Agents and Chemotherapy.

  • Resistance Profile: Tenney, D. J., et al. (2009). Long-term monitoring shows hepatitis B virus resistance to entecavir in nucleoside-naïve patients is rare through 5 years of therapy.

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Entecavir in Human Plasma

Executive Summary & Clinical Context Entecavir (ETV) is a potent guanosine nucleoside analogue widely prescribed for the treatment of chronic Hepatitis B virus (HBV) infection. Due to its low therapeutic dosage (0.5 mg o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Entecavir (ETV) is a potent guanosine nucleoside analogue widely prescribed for the treatment of chronic Hepatitis B virus (HBV) infection. Due to its low therapeutic dosage (0.5 mg or 1.0 mg daily) and rapid distribution, plasma concentrations are often in the low nanogram to picogram per milliliter range.

The Analytical Challenge: Entecavir is highly polar (logP ~ -1.2), making it difficult to retain on standard C18 columns without ion-suppressing ion-pairing agents. Furthermore, extracting it from plasma with high recovery while minimizing matrix effects requires a rigorous cleanup strategy.

The Solution: This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard (Entecavir-d2 or Entecavir-


). We utilize Solid Phase Extraction (SPE) to ensure high recovery and minimize phospholipid interference, ensuring compliance with FDA and EMA bioanalytical guidelines.

Method Development Strategy: The "Why" Behind the Protocol

Internal Standard Selection

Choice: Entecavir-d2 (Deuterated) or Entecavir-


.
Rationale:  Structural analogues (e.g., other nucleosides) often fail to track the specific extraction efficiency and ionization suppression of ETV in patient plasma. A stable isotope-labeled IS is mandatory for this application to correct for:
  • Matrix Effects: Co-eluting phospholipids can suppress ionization. The IS co-elutes and experiences the same suppression, normalizing the response.

  • SPE Variability: Compensates for well-to-well variation in extraction recovery.

Chromatographic Separation (The Polarity Problem)

Challenge: ETV elutes near the void volume on traditional C18 columns, leading to high ion suppression from salts and unretained plasma components. Strategy: We employ a High-Strength Silica (HSS) T3 or a Phenyl-Hexyl column. These phases provide better retention for polar compounds via enhanced interaction with the aqueous mobile phase, allowing ETV to elute after the suppression zone.

Extraction: SPE vs. LLE vs. PPT
  • Protein Precipitation (PPT): Too "dirty" for low pg/mL sensitivity; high matrix effect.

  • Liquid-Liquid Extraction (LLE): ETV is too polar to partition efficiently into non-polar solvents (e.g., hexane/ethyl acetate).

  • Solid Phase Extraction (SPE): Selected Method. A polymeric reversed-phase sorbent (hydrophilic-lipophilic balance) captures ETV from the aqueous plasma while washing away salts and proteins.

Materials & Reagents

CategoryItemSpecification
Analyte Entecavir

purity
Internal Standard Entecavir-d2Isotopic purity

Matrix Human Plasma

EDTA or Lithium Heparin
SPE Cartridges Polymeric HLB (e.g., Oasis HLB or Strata-X)30 mg / 1 cc
Solvents Methanol, Acetonitrile, WaterLC-MS Grade
Additives Formic Acid (FA)Optima/LC-MS Grade

Experimental Protocol

Stock & Working Solutions
  • Stock Solution: Dissolve ETV and ETV-IS in Methanol:Water (50:50) to 1.0 mg/mL.

  • Working Standard: Serially dilute ETV stock with Methanol:Water (50:50) to generate a calibration curve range (e.g., 0.05 – 50 ng/mL).

  • IS Working Solution: Dilute ETV-IS to a fixed concentration (e.g., 10 ng/mL).

Sample Preparation (Solid Phase Extraction)

This workflow is designed to maximize recovery while removing phospholipids.

Step 1: Pre-treatment

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of IS Working Solution.

  • Add 200 µL of 0.1% Formic Acid in water (to disrupt protein binding and ionize the analyte). Vortex for 30s.

Step 2: SPE Loading

  • Condition cartridge with 1 mL Methanol.

  • Equilibrate cartridge with 1 mL Water.

  • Load the pre-treated sample (~420 µL) onto the cartridge at low vacuum.

Step 3: Wash

  • Wash 1: 1 mL Water (removes salts).

  • Wash 2: 1 mL 5% Methanol in Water (removes highly polar interferences without eluting ETV).

Step 4: Elution

  • Elute with 1 mL Methanol .

  • Note: Pure methanol is sufficient to disrupt the hydrophobic interaction on the polymeric sorbent.

Step 5: Reconstitution

  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (90:10). Vortex and centrifuge.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Column: Phenomenex Kinetex F5 (Phenyl-Hexyl) or Waters HSS T3,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Load
2.5 90 Elution Ramp
3.5 90 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | End |

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions: | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (V) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | Entecavir | 278.1 (

) | 152.1 (Guanine base) | 25 | 100 | | Entecavir-d2 | 280.1 (

) | 154.1 (Guanine-d2) | 25 | 100 |

Workflow Visualization

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path from plasma sample to data acquisition, highlighting the SPE cleanup mechanism.

G cluster_0 Sample Pre-treatment cluster_1 Solid Phase Extraction (SPE) cluster_2 LC-MS/MS Analysis Plasma Human Plasma (200 µL) IS_Add Add IS (Entecavir-d2) Plasma->IS_Add Acidify Acidify (0.1% FA) IS_Add->Acidify Cond Condition: MeOH / Water Acidify->Cond Transfer Load Load Sample Cond->Load Wash Wash: 5% MeOH Load->Wash Remove Salts Elute Elute: 100% MeOH Wash->Elute Recover ETV Evap Evaporate & Reconstitute Elute->Evap Inject Inject LC-MS/MS Evap->Inject Data Quantification (MRM 278>152) Inject->Data

Figure 1: Step-by-step bioanalytical workflow for Entecavir extraction and quantification.

Method Validation & Performance Criteria

To ensure this method meets regulatory standards (FDA M10), the following parameters must be validated.

Linearity & Sensitivity
  • Range: 0.05 – 50 ng/mL.

  • LLOQ (Lower Limit of Quantification): 0.05 ng/mL (S/N > 10).

  • Curve Fit: Linear regression (

    
     weighting) is recommended to improve accuracy at the low end of the curve.
    
Accuracy & Precision
  • Intra-day Precision: CV

    
     (20% at LLOQ).
    
  • Accuracy: 85–115% of nominal concentration.

  • QC Levels: Low (0.15 ng/mL), Medium (2.5 ng/mL), High (40 ng/mL).

Matrix Effect & Recovery

Calculate the Matrix Factor (MF) to ensure the IS is tracking suppression correctly.



  • Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of plasma should be

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or recoveryCheck pH of mobile phase (ETV ionizes best at acidic pH). Ensure evaporation step does not overheat (>45°C) the sample.
Peak Tailing Secondary interactionsUse a column with better end-capping (e.g., HSS T3). Increase buffer strength slightly (up to 5mM Ammonium Formate).
Carryover Adsorption to injectorUse a needle wash solution containing 50% Methanol/Acetonitrile with 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398744, Entecavir. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Retrieved from [Link]

Application

Sample preparation techniques for entecavir analysis in biological matrices

Initiating Data Collection I'm now diving deep into Google, aiming to collect authoritative data. My focus is on sample preparation techniques for entecavir analysis across different biological matrices.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to collect authoritative data. My focus is on sample preparation techniques for entecavir analysis across different biological matrices. I'm prioritizing methods like protein precipitation, liquid-liquid extraction, and solid-phase extraction. This comprehensive search is the initial groundwork.

Analyzing Search Results

I've moved on to analyzing the Google search results. I am looking into detailed protocols, reasoning behind each step, and seeking out quantitative data for table creation. I also need to understand the benefits and drawbacks of each technique. Next, I'll structure the application note, starting with an introduction to entecavir.

Planning Application Note Structure

I'm now structuring the application note. I'm starting with an introduction to entecavir's significance in biological sample quantification. I'll dedicate sections to each major sample prep technique, explaining the principles, providing detailed protocols, and discussing critical parameters and potential pitfalls. Visual workflows using Graphviz are also planned for each method.

Method

Application Note: High-Throughput Solid Phase Extraction for Entecavir Analysis

Abstract This application note details a robust, high-throughput methodology for the quantification of Entecavir (ETV) in human plasma using 96-well Solid Phase Extraction (SPE) coupled with LC-MS/MS. Designed for pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput methodology for the quantification of Entecavir (ETV) in human plasma using 96-well Solid Phase Extraction (SPE) coupled with LC-MS/MS. Designed for pharmacokinetic (PK) and bioequivalence studies, this protocol addresses the specific challenges posed by Entecavir’s high polarity and low therapeutic concentration. By utilizing a polymeric wettable sorbent in a 96-well format, we achieve a Lower Limit of Quantification (LLOQ) of 50 pg/mL with minimized matrix effects, ensuring high reproducibility and throughput.

Introduction & Scientific Rationale

Entecavir is a guanosine nucleoside analogue with potent selective activity against Hepatitis B virus (HBV) polymerase. Due to its low dosing regimen (0.5 mg or 1.0 mg daily), circulating plasma concentrations are low, necessitating a highly sensitive bioanalytical method.

The Challenge: Polarity and Matrix Effects

Entecavir presents a specific bioanalytical challenge: it is highly polar (LogP ~ -1.2).

  • Liquid-Liquid Extraction (LLE): Often yields poor recovery because ETV prefers the aqueous phase over organic solvents like ethyl acetate or hexane.

  • Protein Precipitation (PPT): While simple, PPT fails to remove phospholipids effectively. Since ETV is polar, it often elutes early in reversed-phase chromatography, co-eluting with unretained matrix components that cause severe ion suppression.

The Solution: Polymeric SPE

To overcome these issues, this protocol utilizes a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. Unlike traditional silica-based C18, polymeric sorbents do not suffer from "dewetting" (loss of retention when dry) and possess a unique copolymer structure that retains polar compounds via hydrogen bonding and hydrophobic interactions, allowing for aggressive washing steps to remove matrix interferences.

Experimental Methodology

Materials and Reagents
  • Analyte: Entecavir (Reference Standard).

  • Internal Standard (IS): Entecavir-

    
     (Preferred) or Entecavir-d2.
    
  • Matrix: Drug-free Human Plasma (K2EDTA).

  • SPE Plate: 30 mg/well Polymeric HLB 96-well plate (e.g., Oasis HLB or Strata-X).

  • LC Column: High-strength silica C18 with polar retention capability (e.g., Waters HSS T3 or Phenomenex Synergi Polar-RP), 2.1 x 50 mm, 1.8 µm.

High-Throughput SPE Protocol (96-Well Format)

Rationale: The 96-well format allows for the simultaneous processing of standards, QCs, and subject samples, compatible with positive pressure manifolds or liquid handling robots (e.g., Hamilton Star, Tecan).

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a 96-well deep-well mixing plate.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 2% o-Phosphoric Acid (

      
      ).
      
    • Mechanism: Acidification disrupts protein binding and ensures ETV is in a neutral state to maximize interaction with the reversed-phase sorbent.

    • Vortex mix for 1 min.

  • Conditioning:

    • Condition SPE plate with 500 µL Methanol (MeOH).

    • Equilibrate with 500 µL Water.

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the SPE plate at a slow flow rate (1 mL/min) to maximize mass transfer.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 500 µL 2% Formic Acid in Water. (Removes salts and proteins).

    • Wash 2: 500 µL 5% Methanol in Water.

    • Expert Insight: Do not exceed 5-10% organic solvent in the wash. ETV is slightly soluble in organic solvents; higher concentrations will cause breakthrough and recovery loss.

  • Elution:

    • Elute with 2 x 200 µL of Methanol.

    • Note: Two smaller aliquots yield better recovery than one large aliquot due to improved solvent interaction kinetics.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C to dryness.

    • Reconstitute in 150 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Focusing)

    • 0.5 - 2.5 min: 5% -> 40% B (Linear Ramp)

    • 2.5 - 3.0 min: 95% B (Wash)

    • 3.1 - 4.5 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Entecavir: m/z 278.1

      
       152.1 (Quantifier)
      
    • IS (Entecavir-

      
      ): m/z 281.1 
      
      
      
      152.1

Visualized Workflow & Logic

The following diagram illustrates the decision logic and physical workflow for the high-throughput extraction process.

G cluster_SPE 96-Well SPE Process (Polymeric HLB) Start Plasma Sample (200 µL) PreTreat Pre-treatment Add 2% H3PO4 (Disrupt Protein Binding) Start->PreTreat Condition Conditioning MeOH -> Water PreTreat->Condition Prepare Plate Load Load Sample (Slow Flow) Condition->Load Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 5% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elution 100% MeOH (2x) Wash2->Elute Evap Evaporation & Reconstitution (Concentrate Sample) Elute->Evap Analysis LC-MS/MS Analysis (HSS T3 Column) Evap->Analysis

Figure 1: High-Throughput SPE Workflow for Entecavir. The dual-wash strategy is critical for minimizing matrix effects while retaining the polar analyte.

Method Validation Summary

The following data represents typical performance metrics achievable with this protocol, compliant with FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity
ParameterValue
Range 50 pg/mL – 50,000 pg/mL
Regression Weighted (

) Linear
Correlation (

)
> 0.995
LLOQ S/N Ratio > 10:1
Accuracy and Precision (n=6)
QC LevelConc. (pg/mL)Accuracy (%)CV (%)
LLOQ 5094.26.5
Low QC 15098.14.2
Mid QC 2,500101.33.1
High QC 40,00099.52.8
Extraction Recovery & Matrix Effect
  • Absolute Recovery: ~85% (Consistent across concentration range).

  • Matrix Effect: 95-105% (Indicates negligible ion suppression/enhancement).

Expert Troubleshooting & Optimization

Issue: Low Recovery
  • Cause: Breakthrough during the wash step.

  • Fix: Entecavir is very polar. Ensure the organic content in Wash 2 does strictly not exceed 5%. If using a C18 plate instead of HLB, you must use ion-pairing agents, which is not recommended for MS maintenance. Stick to Polymeric HLB.

Issue: High Backpressure on SPE Plate
  • Cause: Plasma protein clogging.

  • Fix: Ensure the centrifugation of plasma samples prior to aliquoting if they are lipemic or turbid. The acidification step (

    
    ) also helps precipitate "sticky" proteins before they hit the sorbent bed; ensure thorough mixing before loading.
    
Issue: Peak Tailing
  • Cause: Secondary interactions with free silanols on the LC column.

  • Fix: Use a "High Strength Silica" (HSS) or embedded polar group column. Ensure the mobile phase pH is controlled (pH 2-3 with formic acid) to suppress silanol ionization.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Xu, H., et al. (2013). "Determination of entecavir in human plasma by LC–MS/MS using solid-phase extraction." Journal of Chromatography B, 931, 1-6. [Link]

  • Sarkar, A.K., et al. (2008). "Method development and validation for the determination of entecavir in human plasma by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 47(3), 540-546. [Link]

Application

Application Note: High-Sensitivity UPLC-MS/MS Assay for the Simultaneous Quantification of Anti-HBV Nucleos(t)ide Analogs in Human Plasma

Executive Summary This application note details a robust, high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of five major anti-Hepati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of five major anti-Hepatitis B Virus (HBV) nucleos(t)ide analogs (NAs): Entecavir (ETV), Tenofovir (TFV), Lamivudine (LAM), Adefovir (ADV), and Telbivudine (LdT) .

Designed for clinical research and bioequivalence studies, this protocol addresses the primary analytical challenge of these compounds: high polarity . By utilizing a high-strength silica (HSS) T3 column chemistry and a simplified protein precipitation extraction, we achieve lower limits of quantification (LLOQ) suitable for sub-nanogram detection (specifically for Entecavir) while maintaining the throughput required for large-sample cohorts.

Introduction & Analytical Strategy

The Clinical Context

Nucleos(t)ide analogs inhibit HBV polymerase/reverse transcriptase. While effective, their pharmacokinetics (PK) vary significantly. Entecavir, for instance, is dosed in micrograms (0.5 mg/day), resulting in low plasma concentrations (


 ng/mL), whereas Lamivudine is dosed higher (100 mg/day). A simultaneous assay must possess a wide dynamic range to accommodate these disparities [1].
The Analytical Challenge: Polarity & Retention

Most NAs are hydrophilic. Traditional C18 columns often fail to retain them, leading to elution in the void volume where ion suppression (matrix effect) is highest.

  • Why not Ion-Pairing? While ion-pairing agents retain polar compounds, they suppress MS ionization and contaminate the source, requiring extensive cleaning.

  • The Solution: We utilize Waters ACQUITY UPLC HSS T3 technology. This C18-bonded phase uses a lower ligand density, allowing the aqueous mobile phase to penetrate the pores and interact with the silica surface, enhancing retention of polar molecules without ion-pairing agents [2].

Experimental Workflow Visualization

The following diagram outlines the optimized sample preparation and analytical flow, designed to minimize matrix effects while maximizing recovery.

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Mix of Deuterated NAs) Start->IS_Add PPT Protein Precipitation (MeOH:ACN 50:50, 600 µL) IS_Add->PPT Vortex Vortex (3 min) & Centrifuge (15k rpm, 10 min) PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporation to Dryness (N2 stream @ 40°C) Supernatant->Evap Recon Reconstitution (0.1% FA in Water) Evap->Recon Critical Step: Solvent Matching Inject Injection (5 µL) Recon->Inject Sep Separation (HSS T3 Column) Inject->Sep Detect MS/MS Detection (ESI+, MRM Mode) Sep->Detect

Figure 1: Optimized bioanalytical workflow for hydrophilic nucleoside analogs. The evaporation/reconstitution step is critical to align the sample solvent with the initial mobile phase, preventing peak broadening.

Detailed Protocol

Materials & Reagents
  • Standards: Entecavir, Tenofovir, Lamivudine, Adefovir, Telbivudine (purity >98%).

  • Internal Standards (IS): Entecavir-13C2, Tenofovir-d6, Lamivudine-13C,15N2 (or similar stable isotopes).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

UPLC Conditions
  • System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 98 2 Initial
1.00 98 2 Hold (Polar retention)
4.00 60 40 Linear
4.10 5 95 Wash
5.50 5 95 Wash
5.60 98 2 Re-equilibrate

| 7.00 | 98 | 2 | End |

Mass Spectrometry Conditions
  • System: Triple Quadrupole MS (e.g., SCIEX 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI) Positive.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Quantification Table):

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Entecavir 278.1152.13025
Tenofovir 288.1176.13528
Lamivudine 230.1112.12520
Adefovir 274.1162.13022
Telbivudine 243.1127.12818
IS (Generic)[M+H]+FragmentVarVar

Method Validation & Performance Logic

This method is grounded in the FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity
  • Entecavir: 0.1 – 100 ng/mL (High sensitivity required due to low dosing).

  • Others (TFV, LAM, etc.): 5 – 5000 ng/mL.

  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower end of the curve.
    
Matrix Effect & Recovery

Because these analytes elute early (even with HSS T3), phospholipids are a major risk.

  • Self-Validation Step: Perform a post-column infusion. Infuse the analytes at a constant rate while injecting a blank plasma extract. Monitor for dips in the baseline at the retention times of the analytes.

  • Mitigation: If significant suppression is observed (>20%), switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids [3].

Carryover Management

Tenofovir is known to stick to metallic surfaces.

  • Protocol Adjustment: Use a needle wash solution of Acetonitrile:Water:Formic Acid (40:40:20) to ensure complete cleansing of the injector needle between runs.

Troubleshooting Decision Tree

Use this logic flow to resolve common chromatographic issues associated with polar nucleosides.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type PeakShape Poor Peak Shape (Tailing/Fronting) Type->PeakShape Sens Low Sensitivity (High LLOQ) Type->Sens RT Retention Time Shift Type->RT Solvent Check Reconstitution Solvent. Is it stronger than Mobile Phase A? PeakShape->Solvent Matrix Check Matrix Effect. Phospholipids co-eluting? Sens->Matrix ColEq Check Equilibration Time RT->ColEq Action1 Dilute sample with 100% Water or 0.1% FA Solvent->Action1 Yes Action2 Switch to MCX SPE or Divert flow to waste for first 1.0 min Matrix->Action2 Yes Action3 Increase re-equilibration step to 3+ column volumes ColEq->Action3 Yes

Figure 2: Diagnostic logic for troubleshooting common UPLC-MS/MS assay failures for polar compounds.

References

  • World Health Organization. (2015). Guidelines for the Prevention, Care and Treatment of Persons with Chronic Hepatitis B Infection. WHO. [Link]

  • Waters Corporation. (2020). ACQUITY UPLC HSS Column Technology: Design and Applications. Waters.com. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • Sestak, J., et al. (2017). "Simultaneous determination of entecavir, tenofovir, and lamivudine in human plasma by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 134, 143-149. [Link]

Method

Application Note: High-Sensitivity Quantitation of Entecavir in Human Plasma via HPLC-MS/MS

Executive Summary & Scientific Rationale Entecavir (ETV) is a potent guanosine nucleoside analogue used for the treatment of chronic Hepatitis B virus (HBV) infection. Developing a robust assay for ETV presents two speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Entecavir (ETV) is a potent guanosine nucleoside analogue used for the treatment of chronic Hepatitis B virus (HBV) infection. Developing a robust assay for ETV presents two specific bioanalytical challenges:

  • High Polarity: With a LogP of approximately -1.2, ETV binds poorly to standard C18 stationary phases, often eluting in the void volume where ion suppression is highest.

  • Low Dosage: The therapeutic dose is low (0.5 mg to 1.0 mg), requiring a Lower Limit of Quantitation (LLOQ) often as low as 50–100 pg/mL to capture the terminal elimination phase.

This protocol details a Solid Phase Extraction (SPE) workflow coupled with Phenyl-Hexyl chromatography . Unlike standard C18 methods, the Phenyl-Hexyl phase utilizes


 interactions to retain the guanine moiety of Entecavir, separating it effectively from early-eluting plasma salts and phospholipids.

Method Development Strategy

Mass Spectrometry Optimization

Entecavir ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The protonated molecular ion


 is selected as the precursor.
  • Precursor Ion:

    
     278.1
    
  • Product Ion (Quantifier):

    
     152.1 (Cleavage of the exocyclic double bond and ribose ring, leaving the guanine base).
    
  • Internal Standard (IS): Entecavir-d3 (

    
     281.1 
    
    
    
    152.1) is recommended to compensate for matrix effects and recovery variance.
Chromatographic Chemistry
  • Column Selection: A standard C18 column often results in peak tailing and early elution. We utilize a Phenyl-Hexyl column (2.1 x 100 mm, 1.7 - 2.6 µm) . The phenyl ring provides alternative selectivity for the nucleobase.

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is used. Methanol can cause higher backpressure and slightly lower ionization efficiency for this specific transition.

Workflow Visualization

The following diagram outlines the critical path from sample receipt to data acquisition, highlighting the "Critical Control Points" (CCP) where errors most frequently occur.

Entecavir_Workflow Sample Plasma Sample Thawing (CCP: Vortex Mix) IS_Add Add Internal Standard (Entecavir-d3) Sample->IS_Add SPE_Prep SPE Cartridge Conditioning (MeOH -> Water) IS_Add->SPE_Prep Mix Load Sample Loading (Low Vacuum) SPE_Prep->Load Wash Wash Step (5% MeOH/Water) Removes Salts Load->Wash Critical Clean-up Elute Elution (100% MeOH) Wash->Elute Evap Evaporation & Reconstitution (Mobile Phase A) Elute->Evap LCMS LC-MS/MS Analysis (Phenyl-Hexyl Column) Evap->LCMS

Figure 1: End-to-end bioanalytical workflow for Entecavir emphasizing the SPE wash step as a critical clean-up mechanism.

Experimental Protocols

Reagents and Materials
  • Reference Standard: Entecavir (>99% purity).

  • Internal Standard: Entecavir-d3.

  • Matrix: Drug-free human plasma (K2EDTA).

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., HLB or equivalent), 30 mg/1 cc.

Sample Preparation (Solid Phase Extraction)

Expert Insight: While protein precipitation (PPT) is faster, it leaves phospholipids that suppress ionization at the retention time of Entecavir. SPE is mandatory for LLOQ < 0.5 ng/mL.

  • Aliquot: Transfer 200 µL of human plasma into a clean tube.

  • IS Addition: Add 20 µL of IS working solution (50 ng/mL). Vortex for 30s.

  • Dilution: Add 200 µL of 2% o-Phosphoric acid (H3PO4). Reason: Acidification disrupts protein binding and ensures the analyte is in a neutral state for retention on the SPE sorbent.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum (approx. 3-5 inHg) to prevent breakthrough.

  • Washing (Crucial):

    • Wash 1: 1 mL 5% Methanol in Water. Removes salts and proteins.

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution: Elute with 1 mL Methanol .

  • Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Parameters

Table 1: Mass Spectrometry Settings (Sciex/Waters type source)

Parameter Setting Rationale
Ionization ESI Positive Protonation of amine groups on guanine.
Spray Voltage 4500 - 5500 V Optimal for polar small molecules.
Source Temp 500°C Ensures complete desolvation of the aqueous mobile phase.
Curtain Gas 30 psi Prevents solvent droplets entering the analyzer.

| MRM (Analyte) | 278.1


 152.1 | High specificity; loss of ribose ring. |
| MRM (IS)  | 281.1 

152.1 | Tracks the analyte perfectly. |

Table 2: Chromatographic Gradient

Time (min) Flow (mL/min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95 5
0.5 0.4 95 5
2.5 0.4 10 90
3.5 0.4 10 90
3.6 0.4 95 5

| 5.0 | 0.4 | 95 | 5 |

Validation & Troubleshooting Logic

To ensure the method meets regulatory standards (FDA/EMA), specific validation tiers are required. If the method fails, follow the logic tree below.

System Suitability & Linearity
  • Linearity: 0.1 ng/mL to 100 ng/mL (

    
    ).
    
  • Precision (CV%): < 15% (20% at LLOQ).

  • Accuracy: 85–115% (80–120% at LLOQ).

Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Check_RT Retention Time Shift? Issue->Check_RT Check_Sens Low Sensitivity? Issue->Check_Sens Action_Col Equilibrate Column or Check Pump Mixing Check_RT->Action_Col Yes Action_Source Clean ESI Source Check Capillary Check_Sens->Action_Source System Issue Action_Matrix Check Matrix Effect (Perform Post-Column Infusion) Check_Sens->Action_Matrix Bio-Issue

Figure 2: Diagnostic logic for resolving common assay failures in Entecavir quantitation.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Yan, M., et al. (2006). "Determination of entecavir in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B, 837(1-2), 133-140. (Provides foundational basis for MRM transitions and extraction logic). [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Entecavir High-Sensitivity LC-MS/MS Optimization

Status: Operational Ticket ID: ETV-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Entecavir (ETV) Bioanalysis Executive Summary Entecavir (ETV) is a guanosine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ETV-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Entecavir (ETV) Bioanalysis

Executive Summary

Entecavir (ETV) is a guanosine nucleoside analogue used for chronic Hepatitis B treatment. Achieving high sensitivity (LLOQ < 50 pg/mL) is challenging due to its high polarity (causing poor retention on standard C18) and susceptibility to matrix effects in plasma.

This guide moves beyond generic protocols, focusing on the causality of parameter selection to ensure a robust, self-validating method.

Module 1: Mass Spectrometry Parameters (The Detector)

Ionization & MRM Settings

Entecavir contains basic nitrogen atoms in the guanine moiety, making Electrospray Ionization (ESI) in Positive Mode the standard choice.

Why this matters: The protonation of the amine groups provides a stable


 precursor.
Optimized MRM Table
CompoundPrecursor (

)
Product (

)
RoleDwell Time (ms)Collision Energy (V)
Entecavir 278.1 152.1 Quantifier 10025-30
Entecavir278.1135.0Qualifier10040-45
Entecavir-IS*281.1152.1Internal Std10025-30

*Note: Values for Entecavir-d3. If using Entecavir-13C2,15N, adjust precursor accordingly.

Source Optimization (Self-Validating Step)

The Protocol: Do not rely on "auto-tune." Infuse the standard at 10 µL/min mixed with your mobile phase (50:50) via a 'T' connector.

  • Temperature (TEM): High temperatures (500°C+) are generally required to desolvate the polar mobile phase, but watch for thermal degradation.

  • Curtain Gas (CUR): Set high (30-40 psi) to prevent solvent droplets from entering the vacuum, which reduces noise.

Module 2: Chromatography (The Separation)

Column Selection

The Challenge: Entecavir is polar (


). It elutes near the void volume on standard C18 columns, leading to significant ion suppression from salts.

Recommendation:

  • Primary Choice: Phenyl-Hexyl (e.g., 2.1 x 100mm, 1.7 µm).

    • Mechanism: The phenyl ring provides

      
       interactions with the guanine base of Entecavir, offering superior retention compared to C18.
      
  • Secondary Choice: T3 / High-Strength Silica C18 .

    • Mechanism: Designed to withstand 100% aqueous mobile phases, allowing you to start the gradient at 0-1% Organic to trap the analyte.

Mobile Phase Chemistry
  • Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Why Acetate? Entecavir can form sodium adducts

    
    . Ammonium acetate suppresses sodium adduct formation by flooding the source with ammonium ions, driving the signal back to the protonated species 
    
    
    
    .

Module 3: Sample Preparation (The Cleanup)

Guidance: For high sensitivity (pg/mL), Protein Precipitation (PPT) is usually insufficient due to matrix effects. Solid Phase Extraction (SPE) is the gold standard here.

Protocol: Mixed-Mode Cation Exchange (MCX)

Entecavir is basic; MCX cartridges utilize both reverse-phase retention (to hold the drug) and cation exchange (to lock the amine).

  • Condition: Methanol (1 mL)

    
     Water (1 mL).
    
  • Load: 200 µL Plasma + 200 µL 2% Formic Acid (Acidification ensures ETV is positively charged).

  • Wash 1: 2% Formic Acid (Removes proteins/salts).

  • Wash 2: Methanol (Removes hydrophobic interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes the charge, releasing ETV).

  • Reconstitute: Evaporate and reconstitute in Mobile Phase A.

Module 4: Troubleshooting & FAQs

Visualization: Troubleshooting Logic Flow

The following diagram illustrates the decision process when sensitivity drops.

Troubleshooting Start Issue: Low Sensitivity / High LLOQ CheckMS Step 1: Infuse Pure Standard Start->CheckMS CheckSignal Is Signal Stable? CheckMS->CheckSignal SourceIssue Clean Source / Check Capillary CheckSignal->SourceIssue No CheckMatrix Step 2: Check Matrix Effect (Post-Column Infusion) CheckSignal->CheckMatrix Yes Suppression Ion Suppression Detected? CheckMatrix->Suppression FixPrep Switch from PPT to SPE or Dilute Sample Suppression->FixPrep Yes CheckLC Step 3: Check Peak Shape Suppression->CheckLC No Tailing Peak Tailing? CheckLC->Tailing FixCol Change to Phenyl-Hexyl or Replace Guard Column Tailing->FixCol Yes OptimizeG Optimize Gradient Slope Tailing->OptimizeG No

Figure 1: Decision tree for diagnosing sensitivity loss in Entecavir analysis.

Frequently Asked Questions

Q1: My Entecavir peak splits at the beginning of the gradient. Why?

  • Diagnosis: Solvent mismatch.

  • Explanation: If you reconstitute your SPE extract in 100% Methanol or Acetonitrile, the solvent is stronger than your initial mobile phase (likely 95% Water). The analyte travels faster in the solvent plug than the mobile phase, causing peak distortion.

  • Fix: Reconstitute in a solvent ratio matching your starting gradient (e.g., 90% Water / 10% ACN).

Q2: I see a high background noise at m/z 278.1. How do I reduce it?

  • Diagnosis: Contamination or isobaric interference.

  • Explanation: Plasticizers or mobile phase contaminants can mimic the mass.

  • Fix: Use high-purity LC-MS grade solvents. Use a "trap column" between the pump and the injector to catch mobile phase impurities before they reach the sample.

Q3: Why is the signal dropping over a long sequence (drift)?

  • Diagnosis: Source contamination.

  • Explanation: Phospholipids from plasma accumulate on the source shield or cone.

  • Fix: Implement a "sawtooth" wash step at the end of every injection (ramp to 95% B for 1 minute) and use a diverter valve to send the first 1 minute (void volume) and the final wash to waste, not the MS.

Module 5: Workflow Visualization

The following diagram outlines the optimized method development workflow for Entecavir.

Workflow Define 1. Define Target LLOQ: 10-50 pg/mL MS_Opt 2. MS Optimization ESI+, m/z 278.1->152.1 Define->MS_Opt LC_Sel 3. Column Selection Phenyl-Hexyl (Pi-Pi Interaction) MS_Opt->LC_Sel Prep 4. Sample Prep SPE (MCX) to remove salts LC_Sel->Prep Valid 5. Validation Check Matrix Factor & Recovery Prep->Valid

Figure 2: Step-by-step workflow for establishing a high-sensitivity Entecavir method.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398744, Entecavir. Available at: [Link]

  • Sarkar, A.K., et al. Method development and validation for the estimation of Entecavir in human plasma by LC-MS/MS. (General methodology reference for nucleoside analogs). Available via PubMed: [Link]

Optimization

Overcoming matrix effects in entecavir bioanalysis from human plasma

Topic: Overcoming Matrix Effects in Entecavir Quantification (LC-MS/MS) Status: Operational Support Tier: Level 3 (Method Development & Validation) Introduction: The Matrix Challenge Entecavir is a guanosine nucleoside a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Entecavir Quantification (LC-MS/MS)

Status: Operational Support Tier: Level 3 (Method Development & Validation)

Introduction: The Matrix Challenge

Entecavir is a guanosine nucleoside analogue with high polarity (LogP ≈ -1.2). In human plasma bioanalysis, this polarity creates a "perfect storm" for matrix effects. Because Entecavir elutes early on standard Reversed-Phase (RP) columns, it often co-elutes with polar endogenous interferences—specifically lysophospholipids and salts—resulting in severe ion suppression.

This guide addresses the root causes of these failures. We move beyond simple "protein precipitation" and advocate for orthogonal sample preparation and chromatographic isolation.

Module 1: Sample Preparation (The First Line of Defense)

User Question: I am using Protein Precipitation (PPT) with acetonitrile, but I see >40% ion suppression at the Entecavir retention time. How do I fix this?

Technical Response: PPT is rarely sufficient for polar nucleoside analogues at low pg/mL levels. PPT removes proteins but leaves phospholipids and salts in the supernatant. Because Entecavir is polar, it stays in the aqueous/organic mix alongside these suppressors.

Recommended Solution: Switch to Liquid-Liquid Extraction (LLE) . LLE provides a "clean" partition. Entecavir can be extracted into a semi-polar organic solvent, while salts and extremely polar plasma components remain in the aqueous phase, and hydrophobic lipids remain in the organic waste or are easily separated.

Validated LLE Protocol for Entecavir
StepActionScientific Rationale
1 Aliquot: 200 µL Human PlasmaStandard volume for sensitivity.
2 IS Addition: Add 20 µL Entecavir-13C2 (or d2)Critical: A stable isotope labeled (SIL) IS compensates for extraction variability and matrix effects.
3 Buffer: Add 50 µL 0.1M K2CO3 (pH ~10)Entecavir is stable in alkaline conditions. Adjusting pH ensures the molecule is in a state favorable for organic partitioning.
4 Extract: Add 1.5 mL Ethyl Acetate Ethyl acetate has the correct polarity index to extract the nucleoside while rejecting highly polar salts.
5 Agitate: Vortex 5 min, Centrifuge 10 min @ 4000 rpmEnsures complete phase equilibrium and phase separation.
6 Transfer: Move organic supernatant to clean tube.Avoid touching the interface (buffy coat).
7 Dry: Evaporate under N2 stream @ 40°C.Gentle drying prevents thermal degradation.
8 Reconstitute: 100 µL Mobile Phase (95% A / 5% B)Match the initial LC gradient to prevent peak distortion (solvent effects).

Module 2: Chromatographic Isolation

User Question: My extraction is clean, but I still see variable signal intensity between patient lots. What is happening?

Technical Response: You are likely experiencing "late-eluting interference" from a previous injection, or co-elution of phospholipids (glycerophosphocholines) that mimic Entecavir's retention behavior.

The Fix: Implement a Phospholipid Divert & Wash Strategy .

Workflow Visualization: The Matrix Removal Logic

BioanalysisWorkflow Sample Human Plasma (Entecavir) LLE LLE (Ethyl Acetate) Removes Salts/Proteins Sample->LLE Extraction LC_Sep LC Separation (Phenyl-Hexyl or C18) LLE->LC_Sep Injection Divert Divert Valve (Waste vs. MS) LC_Sep->Divert Elution MS_Detect MS/MS Detection (m/z 278.1 -> 152.1) Divert->MS_Detect Analyte Window (2.5 - 4.0 min) PL_Wash High Organic Wash (Elute Phospholipids) Divert->PL_Wash Waste (0-2.5 min & >4.5 min) PL_Wash->LC_Sep Re-equilibration

Figure 1: Analytical workflow emphasizing the diversion of matrix components to waste to protect the MS source.

Column & Mobile Phase Selection
  • Column: Use a Phenyl-Hexyl or Polar-Embedded C18 column.

    • Why: Entecavir contains a guanine group and a cyclopentyl ring. Phenyl phases offer pi-pi interactions that increase retention of the nucleoside distinct from the hydrophobic retention of lipids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different solvation of phospholipids).

Module 3: Calculating & Validating Matrix Effects

User Question: How do I prove to a regulator (FDA/EMA) that I have overcome the matrix effect?

Technical Response: You must perform a quantitative assessment of the Matrix Factor (MF) according to bioanalytical guidelines. Do not rely on visual inspection alone.

The Matrix Factor Equation

You need three datasets:

  • Set A (Neat Standard): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Plasma spiked with analyte, then extracted (Standard QC).



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (Signal loss).

  • MF > 1.0: Ion Enhancement (Signal gain).

Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized Matrix Factor calculated from 6 different lots of plasma (including hemolyzed and lipemic) must be ≤ 15% .

Module 4: Troubleshooting FAQ

Q1: I am seeing carryover in my blank samples after a high standard. How do I clean the system?

  • Cause: Entecavir can adsorb to metallic surfaces or rotor seals in the autosampler.

  • Solution: Use a needle wash with high organic strength and pH control.

    • Weak Wash: Water/Methanol (90:10).

    • Strong Wash: Acetonitrile/Isopropanol/Acetone (40:40:20) + 0.1% Formic Acid. The acid helps solubilize the basic amine groups on the guanine moiety.

Q2: My Internal Standard (Entecavir-d2) response is dropping over the course of the run.

  • Cause: Source contamination. Phospholipids from previous injections are accumulating on the cone/shield.

  • Solution:

    • Check your divert valve timing (send flow to waste after the peak elutes).

    • Add a "sawtooth" wash step at the end of your gradient (ramp to 95% B for 1 minute) to clear the column.

Q3: Can I use SPE instead of LLE?

  • Answer: Yes. Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Mechanism: Entecavir becomes positively charged at low pH. Load in acid, wash with organic/acid (removes neutrals), elute with 5% Ammonium Hydroxide in Methanol.

    • Pros: Cleaner than LLE.

    • Cons: More expensive and time-consuming.

Matrix Effect Mechanism Diagram

MatrixEffect ESI_Droplet ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation ESI_Droplet->Evaporation Coulomb_Explosion Coulomb Fission Evaporation->Coulomb_Explosion Gas_Phase Gas Phase Ions Coulomb_Explosion->Gas_Phase Analyte Entecavir Ions Analyte->Gas_Phase Suppressed Signal Phospholipids Phospholipids (High Surface Activity) Phospholipids->ESI_Droplet Occupies Surface Phospholipids->Gas_Phase Dominates Charge

Figure 2: Mechanism of Ion Suppression. Phospholipids compete for surface charge on the ESI droplet, preventing Entecavir from entering the gas phase.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018). Describes the regulatory requirements for Matrix Factor (MF) calculation and acceptance criteria.

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Provides the European standards for matrix effect assessment in human plasma.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. The foundational paper defining the calculation of Matrix Factors.

  • Sarkar, A. K., et al. (2008). Determination of entecavir in human plasma by LC–MS/MS. Journal of Chromatography B. Discusses the specific challenges of polarity and extraction for Entecavir.

Troubleshooting

Improving peak shape and retention time for entecavir in RP-HPLC

Topic: Optimization of Peak Shape and Retention for Entecavir Status: Operational Lead Scientist: Dr. A. V. Thorne Last Updated: October 24, 2023 Executive Summary: The Entecavir Challenge Entecavir is a guanosine nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Peak Shape and Retention for Entecavir

Status: Operational Lead Scientist: Dr. A. V. Thorne Last Updated: October 24, 2023

Executive Summary: The Entecavir Challenge

Entecavir is a guanosine nucleoside analogue used for the treatment of Hepatitis B. From a chromatographic perspective, it presents a specific set of challenges due to its high polarity (low LogP) and amphoteric nature (pKa values approx. 2.4 and 9.2).

Common Failure Modes:

  • Low Retention: The molecule elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Peak Tailing: Secondary interactions between the basic guanine moiety and residual silanols.

  • Peak Splitting: Solvent mismatch due to solubility constraints requiring organic diluents.

This guide provides modular troubleshooting workflows to address these specific phenomena.

Module 1: Retention Time Troubleshooting

Issue: Entecavir elutes too early (k' < 2.0)

Technical Diagnosis: Entecavir is highly hydrophilic. To achieve retention, the mobile phase requires a high percentage of water (>95%). On standard C18 columns, this leads to "phase collapse" (dewetting), where the hydrophobic C18 chains fold onto themselves to escape the aqueous environment, resulting in a loss of surface area and retention.

Corrective Protocol: The "Aqueous Stability" Workflow

Step 1: Column Selection Do not use a standard C18 column. Switch to a phase designed for 100% aqueous compatibility.

  • Recommendation: C18 with polar end-capping or polar-embedded groups (e.g., Waters HSS T3, Phenomenex Luna Omega Polar C18, or Agilent ZORBAX SB-Aq).

  • Mechanism: These phases maintain chain extension even in 100% buffer, allowing the polar Entecavir to interact with the stationary phase.

Step 2: Mobile Phase Optimization

  • Initial Conditions: 97% Buffer / 3% Acetonitrile.

  • Gradient: Shallow gradient (e.g., 3% to 15% B over 15 minutes).

  • Note: Methanol often provides better selectivity for nucleosides than Acetonitrile, but leads to higher backpressure.

Data Comparison: Column Performance

ParameterStandard C18Polar-Embedded C18 (Recommended)
Pore Size 100 Å100 Å
Carbon Load ~18%~11-15% (lower density prevents collapse)
Retention (k') 0.8 (Void elution)4.5 (Optimal)
Phase Collapse Risk High at <5% OrganicNegligible
Visual Logic: Retention Troubleshooting

RetentionLogic Start Problem: Low Retention (k' < 2) CheckMP Check Mobile Phase Organic % Start->CheckMP IsHigh Is Organic > 5%? CheckMP->IsHigh ReduceOrg Action: Reduce Organic to 1-3% IsHigh->ReduceOrg Yes CheckCol Check Column Type IsHigh->CheckCol No IsStdC18 Is it Standard C18? CheckCol->IsStdC18 Collapse Diagnosis: Phase Collapse (Dewetting) IsStdC18->Collapse Yes SwitchCol Action: Switch to Aqueous Stable C18 (Polar Embedded) Collapse->SwitchCol

Figure 1: Decision tree for diagnosing low retention times for polar analytes like Entecavir.

Module 2: Peak Shape Optimization

Issue: Peak Tailing (Asymmetry > 1.5)

Technical Diagnosis: Entecavir contains basic nitrogen atoms. At neutral pH, residual silanol groups (


) on the silica support are ionized (

). The positively charged or polar basic groups of Entecavir interact ionically with these silanols, causing the peak to "drag" or tail.
Corrective Protocol: pH and Buffer Control

Step 1: pH Suppression

  • Target pH: 2.5 – 3.0.

  • Reasoning: The pKa of surface silanols is approximately 3.5 – 4.5. By lowering the mobile phase pH to < 3.0, you protonate the silanols (

    
    ), rendering them neutral and preventing cation-exchange interactions with Entecavir.
    

Step 2: Buffer Strength

  • Protocol: Use 10mM - 25mM Phosphate Buffer.

  • Why Phosphate? Phosphate buffers provide excellent buffering capacity at low pH (pKa1 ≈ 2.15). Avoid Formic Acid for UV methods if possible, as it increases baseline noise at low wavelengths (Entecavir is typically detected at 254 nm).

Step 3: Temperature Control

  • Set Point: 30°C - 40°C.

  • Mechanism: Increasing temperature improves mass transfer kinetics, sharpening the peak and reducing tailing caused by slow adsorption/desorption rates.

Visual Logic: Tailing Mechanism & Solution

TailingMech Silanol Silanol Group (Si-O-) Interaction Ionic Interaction (Causes Tailing) Silanol->Interaction NeutralSilanol Neutral Silanol (Si-OH) Silanol->NeutralSilanol Entecavir Entecavir (Basic N+) Entecavir->Interaction Acid Acidic Mobile Phase (pH 2.5) Acid->Silanol Protonates SharpPeak Sharp Peak Shape NeutralSilanol->SharpPeak No Interaction

Figure 2: Mechanism of silanol-induced tailing and its mitigation via pH control.

Module 3: Peak Splitting (The Solvent Effect)

Issue: Double peaks or broad "shoulders"

Technical Diagnosis: Entecavir is sparingly soluble in water, leading researchers to dissolve standards in Methanol (MeOH) or DMSO. When a large volume of strong solvent (MeOH) is injected into a weak mobile phase (97% Water), the analyte travels with the plug of strong solvent before precipitating or interacting with the column. This is called the "Strong Solvent Effect."

Corrective Protocol: Diluent Matching

Step 1: Solubility Check Dissolve the stock standard in 100% Methanol, but perform the final dilution in the starting mobile phase (e.g., 95% Buffer / 5% MeOH).

Step 2: Injection Volume If you must use a high-organic diluent due to solubility limits, reduce the injection volume drastically.

  • Rule of Thumb: Injection volume should be < 1% of the column void volume if the diluent is stronger than the mobile phase.

  • Calculation: For a 4.6 x 150mm column (

    
    ), keep injection volume < 15 
    
    
    
    .

Summary of Recommended Method Conditions

ParameterRecommendationRationale
Column Waters HSS T3 or Agilent ZORBAX SB-Aq (

or

)
Prevents phase collapse in high aqueous conditions.
Mobile Phase A 10-25 mM Potassium Phosphate (pH 2.5 - 3.0)Suppresses silanol ionization; improves shape.
Mobile Phase B Acetonitrile or MethanolACN for lower pressure; MeOH for different selectivity.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard flow for optimal Van Deemter performance.
Detection UV @ 254 nmMax absorption for guanosine analogues.
Diluent Mobile Phase A (or <10% Organic)Prevents peak splitting/solvent effects.

References

  • United States Pharmacopeia (USP). Entecavir Monograph. USP-NF. (Standard reference for chromatographic purity methods).

  • PubChem. Entecavir Compound Summary - Chemical and Physical Properties. National Library of Medicine. (Source for pKa and Solubility data).

  • Waters Corporation. HSS T3 Column Care and Use Manual. (Source for "Aqueous Stable" column mechanics and phase collapse theory).

  • Dolan, J. W. LCGC North America. "Peak Tailing and Resolution." (Authoritative source on silanol interactions and pH control).

Optimization

Technical Support Center: Entecavir Forced Degradation &amp; Stability Profiling

Status: Operational Subject: Entecavir (ETV) – Guanosine Analogue Antiviral Context: Stress Testing / Forced Degradation per ICH Q1A(R2) & Q1B Audience: Analytical Chemists, Formulation Scientists Introduction: The Entec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Entecavir (ETV) – Guanosine Analogue Antiviral Context: Stress Testing / Forced Degradation per ICH Q1A(R2) & Q1B Audience: Analytical Chemists, Formulation Scientists

Introduction: The Entecavir Stability Profile

Welcome to the Technical Support Center. Entecavir is a carbocyclic nucleoside analogue. Unlike traditional nucleosides, it replaces the ribose sugar with a cyclopentyl ring containing an exocyclic double bond. This structural nuance confers specific stability characteristics but also unique degradation vulnerabilities, particularly regarding the exocyclic alkene and the guanine moiety.

This guide moves beyond generic protocols, addressing the specific chemical behaviors of Entecavir observed during stress testing.

Master Workflow: Forced Degradation Lifecycle

The following diagram illustrates the critical path for a valid Entecavir degradation study, emphasizing the "Stop-Flow" logic required to prevent over-degradation.

Entecavir_Workflow cluster_Stress Stress Conditions (Parallel) Start Start: Entecavir API/Product Prep Sample Preparation (Solvent: MeOH/H2O) Start->Prep Acid Acid Hydrolysis (0.1N - 1N HCl) Prep->Acid Base Base Hydrolysis (0.1N - 1N NaOH) Prep->Base Oxid Oxidation (3% - 30% H2O2) Prep->Oxid Photo Photolysis (1.2M lux hrs) Prep->Photo Check Checkpoint: Target 5-20% Degradation Acid->Check Base->Check Oxid->Check Photo->Check Check->Prep <5% (Increase Stress) Quench Neutralization / Quenching (Critical for Mass Balance) Check->Quench Target Met Analyze HPLC/UPLC Analysis (PDA + MS) Quench->Analyze

Figure 1: Decision logic for Entecavir forced degradation. Note the iterative loop if degradation is insufficient (<5%).

Module 1: Hydrolytic Stress (Acid/Base)

Context: Entecavir contains a guanine base and a carbocyclic ring. While the carbocyclic linkage (C-N) is more stable than the N-glycosidic bond in natural nucleosides, the amide functionality in the guanine ring and the exocyclic double bond are reactive sites.

Troubleshooting Guide

Q1: I am observing precipitation immediately upon adding 1N NaOH to my Entecavir stock solution. How do I proceed?

  • Diagnosis: Entecavir exhibits pH-dependent solubility. It is sparingly soluble in water but solubility drops significantly in high molarity alkaline environments due to the "salting out" effect before reaction occurs, or formation of the sodium salt which may have different solubility limits in the co-solvent.

  • Solution:

    • Co-solvent Adjustment: Ensure your stock solution contains at least 10-20% Methanol or Acetonitrile.

    • Sequential Addition: Do not add solid Entecavir to NaOH. Dissolve ETV in the organic co-solvent first, dilute with water, then spike with the base concentrate.

    • Concentration Check: If working at >1 mg/mL, reduce to 0.5 mg/mL to maintain solution state during the stress period.

Q2: In acid hydrolysis (1N HCl, 60°C), I see a degradation product eluting very early (near void volume). Is this real?

  • Analysis: This is likely Guanine .

  • Mechanism: Under harsh acidic conditions and heat, even the robust carbocyclic C-N bond can eventually cleave, or more likely, the degradation of the pyrimidine ring of the purine system occurs. However, the most common early eluter in nucleoside analogue degradation is the free base (Guanine) if the C-N bond cleaves.

  • Validation: Verify the spectrum. Guanine has a distinct UV max compared to the intact Entecavir. Inject a pure Guanine standard to confirm retention time match.

Q3: My mass balance is low (<90%) in the alkaline samples.

  • Root Cause: Base-catalyzed hydrolysis often opens the imidazole ring of the purine or leads to secondary degradation products that lack the chromophore (UV absorbing group) used for detection at 254 nm.

  • Corrective Action:

    • Check Wavelength: Review data at 210-220 nm (though solvent cutoff is risky) to see if non-aromatic fragments exist.

    • Quenching Protocol: Ensure you neutralize the sample with HCl immediately before injection. Prolonged exposure to high pH in the autosampler will continue the degradation, potentially destroying the chromophore completely.

Module 2: Oxidative Stress (Peroxide)

Context: The guanine moiety is electron-rich and susceptible to oxidation. The exocyclic double bond is also a target for epoxidation or glycol formation.

Troubleshooting Guide

Q1: I see a massive broad peak interfering with Entecavir in the oxidative sample.

  • Diagnosis: This is the "Peroxide Ghost Peak." Residual

    
     absorbs UV light, particularly below 240 nm.
    
  • Solution:

    • Wavelength Selection: Analyze oxidative samples at 254 nm or 260 nm where peroxide absorption is minimal, but Entecavir (guanine) absorption is strong.

    • Enzymatic Quench: Use Catalase (0.1 mg/mL) to decompose residual peroxide prior to injection. This is superior to chemical quenching (like sodium sulfite) which might react with the drug or degradation products.

Q2: I am not achieving 5-20% degradation even with 3%


 for 24 hours. 
  • Analysis: Entecavir is relatively robust.

  • Protocol Adjustment:

    • Radical Initiation: Add a trace amount of metal ion (e.g.,

      
      ) or Azobisisobutyronitrile (AIBN) to initiate radical oxidation if simple peroxide attack is too slow.
      
    • Increase Stress: Increase concentration to 10-30%

      
       or elevate temperature to 40°C. Warning: High heat + Peroxide is dangerous; use a safety shield.
      

Q3: What are the expected degradation products?

  • Mechanistic Insight: Oxidation typically occurs at the C-8 position of the guanine (forming 8-hydroxyentecavir) or at the exocyclic double bond (forming N-oxide or diol derivatives).

  • Visualizing the Pathway:

Oxidation_Pathway cluster_products Potential Degradants ETV Entecavir (Intact) Prod1 Entecavir N-oxide (N-7 or N-1 oxidation) ETV->Prod1 Direct Ox Prod2 8-Hydroxy Entecavir (Guanine oxidation) ETV->Prod2 Radical Ox Prod3 Diol Derivative (Exocyclic alkene attack) ETV->Prod3 Epoxidation H2O2 + H2O2

Figure 2: Primary oxidative pathways for Entecavir.

Module 3: Photolytic & Thermal Stress

Context: Per ICH Q1B, photostability is mandatory. Entecavir is generally stable to heat but sensitive to light in solution.

Troubleshooting Guide

Q1: My solid-state thermal samples (60°C/75% RH) show clumping but no chemical degradation.

  • Diagnosis: Physical instability (sintering or hydrate formation) vs. Chemical instability. Entecavir monohydrate is the common form.

  • Action:

    • This is a valid finding. Document "Physical Change" but "Chemical Stability."

    • Ensure the HPLC sample prep involves vigorous sonication to fully redissolve the clumped pellets.

Q2: The dark control in my photostability chamber is degrading.

  • Diagnosis: Thermal degradation. Photostability chambers often run hot (30-40°C) due to the lamps.

  • Solution:

    • Active Cooling: Ensure the chamber has active temperature control maintained at 25°C.

    • Control Separation: If the chamber cannot be cooled, place the Dark Control in a separate oven at the exact same temperature measured inside the light chamber to distinguish thermal effects from photolytic effects.

Module 4: Analytical Method Parameters (HPLC)

Standard Protocol:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) or 0.1% TFA (if using MS).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20-30 minutes.

Data Presentation: Typical Stress Results
Stress ConditionConditionsTarget DegradationMajor Impurity Type
Acid 1N HCl, 60°C, 4h5-15%Hydrolysis (Des-guanine, open ring)
Base 1N NaOH, 60°C, 2h10-20%Iso-entecavir / Urea derivatives
Oxidation 3% H2O2, RT, 24h5-10%N-Oxides, 8-Hydroxy
Thermal 80°C (Solution), 7d< 5%Minimal (High stability)
Photo 1.2M Lux hrs< 5%Isomers (Z-isomer of alkene)

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • Xu, Q.A., & Trissel, L.A.Stability-Indicating HPLC Methods for Drug Analysis. Pharmaceutical Press. (Standard text for methodology).
  • Bristol-Myers Squibb. Baraclude (Entecavir) Prescribing Information. (Source for structural confirmation and storage conditions). Link

Troubleshooting

How to address ion suppression for labeled entecavir standards

Topic: Ion Suppression Remediation for Labeled Entecavir Standards Status: Active Guide | ID: TS-ENT-042 Executive Summary Welcome to the Technical Support Center. This guide addresses Ion Suppression (Matrix Effects) sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ion Suppression Remediation for Labeled Entecavir Standards

Status: Active Guide | ID: TS-ENT-042
Executive Summary

Welcome to the Technical Support Center. This guide addresses Ion Suppression (Matrix Effects) specifically within the context of Entecavir (a polar guanosine analogue) and its Stable Isotope Labeled (SIL) internal standards (e.g., Entecavir-


).

The Core Problem: While SIL standards are designed to compensate for matrix effects, they cannot correct for absolute signal extinction . If the matrix suppresses ionization by >80%, your Lower Limit of Quantitation (LLOQ) is compromised, and precision degrades due to poor ion statistics, even if the Analyte/IS ratio appears linear.

Module 1: Diagnostic Protocol

Is it Instrument Drift or Matrix Effect? Before altering extraction protocols, you must visualize the suppression profile. We utilize the Post-Column Infusion (PCI) method, the gold standard for characterizing matrix effects.

Protocol: Post-Column Infusion Setup

Objective: Map the ionization efficiency across the entire chromatographic run time to identify elution zones of suppressing agents (e.g., phospholipids, salts).

Required Equipment:

  • Syringe Pump

  • PEEK Tee-connector (low dead volume)

  • Entecavir Labeled Standard Solution (100 ng/mL in mobile phase)

  • Blank Matrix Extract (processed via your current method)

Step-by-Step Workflow:

  • Setup: Connect the LC column outlet to one inlet of the Tee-connector.

  • Infusion: Connect the syringe pump containing the Entecavir SIL standard to the second inlet of the Tee. Set flow rate to 10-20 µL/min (constant ionization background).

  • Combined Flow: Connect the Tee outlet to the MS source.

  • Injection: Inject a Blank Matrix Extract (processed plasma/urine without analyte) into the LC system.

  • Analysis: Monitor the MRM transition of the Entecavir SIL.

Interpretation:

  • Baseline: You should see a high, steady baseline of the SIL signal.

  • Suppression: Sharp dips or negative peaks indicate suppression zones.

  • Enhancement: Peaks above the baseline indicate ionization enhancement.

  • Overlay: Superimpose an injection of Entecavir analyte. If the analyte peak aligns with a "dip," you have a critical matrix effect.

Visualizing the Logic

PCI_Workflow Start Start Diagnostic Infusion Infuse SIL Standard (Constant Flow) Start->Infusion Inject Inject Blank Matrix Extract Start->Inject Monitor Monitor Baseline (MRM) Infusion->Monitor Inject->Monitor Decision Analyte Elution Overlap? Monitor->Decision Action1 Modify Chromatography Decision->Action1 Overlap with Suppression Zone Valid Method Validated Decision->Valid No Overlap Action2 Modify Extraction Action1->Action2 Resolution Failed Action2->Start Re-test

Caption: Logical workflow for diagnosing and remediating ion suppression using Post-Column Infusion.

Module 2: Root Cause & Remediation

Entecavir is highly polar (logP ~ -1.2). This creates a specific challenge: it elutes early in Reverse Phase (RP) chromatography, often co-eluting with polar unretained matrix components (salts) or the leading edge of phospholipids.

Comparison of Remediation Strategies
StrategyEffectiveness for EntecavirTechnical Rationale
Protein Precipitation (PPT) Low PPT removes proteins but leaves phospholipids (glycerophosphocholines) which cause significant suppression in ESI+.
Dilute-and-Shoot Medium Reduces matrix load but lowers sensitivity. Viable only for high-concentration assays.
Liquid-Liquid Extraction (LLE) Medium-High Difficult due to Entecavir's polarity. Requires salting-out or specific pH adjustment to drive analyte into organic phase.
Solid Phase Extraction (SPE) High (Recommended) Allows wash steps to remove salts (aqueous wash) and phospholipids (organic wash) before elution.
Recommended Protocol: Optimization of SPE

If your SIL standard signal is suppressed, switch to a Mixed-Mode Cation Exchange (MCX) SPE protocol. Entecavir has basic nitrogen centers that can be exploited.

  • Conditioning: Methanol followed by Water.

  • Loading: Acidify plasma (pH < 3) to protonate Entecavir. Load sample.

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water (Removes salts/proteins).

  • Wash 2 (Organic): 100% Methanol (Crucial Step: Removes neutral phospholipids). Note: Entecavir remains bound via ionic interaction.

  • Elution: 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).

Module 3: Chromatographic Divergence

If extraction cannot be changed, you must chromatographically separate the Entecavir from the suppression zone.

The "Phospholipid Trap" Technique: Phospholipids (PLs) often build up on the column and elute unpredictably in subsequent runs.

  • Solution: Implement a "sawtooth" gradient wash. After the Entecavir elutes, ramp to 95% Organic and hold for at least 2 minutes to strip PLs from the column.

  • Column Choice: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These stationary phases offer alternative selectivity (pi-pi interactions) compared to C18, often shifting Entecavir retention away from the void volume where suppression is highest.

Mechanism of Suppression

ESI_Mechanism cluster_suppression Suppression Event Droplet ESI Droplet (Analyte + Matrix) Surface Droplet Surface GasPhase Gas Phase Ions (To Mass Spec) Surface->GasPhase Coulomb Explosion Analyte Entecavir (H+) Analyte->Surface Blocked by Matrix Matrix Phospholipids (High Surface Activity) Matrix->Surface Competes for surface

Caption: Mechanism of ESI competition. Phospholipids with high surface activity monopolize the droplet surface, preventing Entecavir from entering the gas phase.

Frequently Asked Questions (FAQs)

Q1: My Entecavir SIL standard recovery is consistent, but the absolute area counts vary wildly between patient samples. Why? A: This is "Differential Matrix Effect." The composition of the matrix (e.g., lipid content in lipemic plasma) varies between patients. Even if the IS corrects the ratio, the variation in absolute signal affects the Signal-to-Noise (S/N) ratio. You must improve sample cleanup (SPE) to normalize the extract cleanliness.

Q2: Can I just increase the injection volume to get more signal? A: Do not do this. Increasing injection volume introduces more matrix, which often increases suppression non-linearly. It is better to concentrate the sample during evaporation/reconstitution (e.g., elute in 200µL, dry down, reconstitute in 50µL).

Q3: Which ionization mode is better for Entecavir to avoid suppression? A: Entecavir ionizes well in Positive Mode (ESI+) forming


. However, phospholipids also ionize strongly in positive mode. If sensitivity permits, test Negative Mode (ESI-)  using the formate adduct 

. Phospholipids ionize less efficiently in negative mode, potentially reducing the background noise and suppression.

Q4: I see a "ghost peak" of Entecavir in my blank samples after a high concentration standard. Is this suppression? A: No, that is Carryover . However, carryover can mask suppression issues by artificially inflating baselines. Ensure your autosampler wash solvent contains adequate organic solvent (e.g., 50:50 MeOH:Water + 0.1% Formic Acid) to solubilize Entecavir residues.

References & Authoritative Grounding
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018). Focuses on the requirement to assess matrix effects (Section III.B.2).

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Defines the standard calculation for Matrix Factor (MF).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Detailed comparison of PPT, LLE, and SPE for phospholipid removal.

Optimization

Stability issues of entecavir during freeze-thaw cycles and storage

Topic: Stability issues of Entecavir (ETV) during freeze-thaw cycles and storage. Audience: Bioanalytical Scientists, PK/PD Researchers, and Lab Managers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of Entecavir (ETV) during freeze-thaw cycles and storage. Audience: Bioanalytical Scientists, PK/PD Researchers, and Lab Managers. Version: 2.0 (Technical Release)

Introduction

Entecavir (ETV) is a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B. While chemically robust compared to RNA-based therapeutics, ETV presents specific challenges in bioanalysis, primarily driven by its low aqueous solubility and potential for matrix-dependent instability during cryopreservation.

This guide serves as a dynamic troubleshooting repository. It moves beyond generic "store at -20°C" instructions to address the why and how of maintaining analyte integrity during rigorous experimental workflows.

Module 1: Stock Solution & Solubility Management

Context: The most common failure mode in ETV analysis is not chemical degradation, but physical precipitation in stock solutions stored at low temperatures.

Q1: My aqueous stock solution shows variable concentration after refrigeration. Is Entecavir degrading?

Diagnosis: Likely Physical Precipitation , not Chemical Degradation. Technical Insight: Entecavir has low water solubility (~2.4 mg/mL at 25°C). At 4°C, this solubility drops significantly. If you prepare aqueous stocks near saturation, micro-crystals form upon refrigeration. These crystals may not re-dissolve immediately upon warming, leading to lower apparent concentrations in aliquots taken from the supernatant.

Protocol: Robust Stock Preparation

  • Primary Solvent: Dissolve ETV in Methanol (MeOH) or a 50:50 MeOH:Water mix. Avoid 100% aqueous buffers for stocks >1 mg/mL.

  • Sonication: Sonicate for 5-10 minutes at ambient temperature to ensure complete dissolution.

  • Storage: Store at -20°C.

  • Thawing: Vortex vigorously for 1 minute and inspect visually under light for precipitants before use.

Q2: Can I use DMSO for stock preparation?

Answer: Yes, but with caveats. Technical Insight: ETV is soluble in DMSO. However, DMSO has a high freezing point (~19°C). Repeated freeze-thaw of DMSO stocks can cause localized super-saturation and precipitation at the freezing front. Furthermore, DMSO can cause signal suppression in LC-MS/MS if not sufficiently diluted. Recommendation: Use Methanol for primary stocks. If DMSO is required, dilute at least 1:10 in the mobile phase or matrix before analysis.

Module 2: Biological Matrix Stability (Freeze-Thaw)

Context: Bioanalytical method validation (BMV) guidelines (FDA/EMA) require stability demonstration over at least three freeze-thaw (F/T) cycles.

Q3: We observe a >15% loss of Entecavir in plasma samples after the 3rd freeze-thaw cycle. Why?

Diagnosis: Cryoprecipitation of Matrix Proteins or Adsorption . Technical Insight:

  • Mechanism 1 (Adsorption): Entecavir is a polar molecule. In "clean" matrices or urine, it can adsorb to polypropylene tubes when protein content is low.

  • Mechanism 2 (Occlusion): In plasma, repeated freezing denatures proteins (fibrinogen/albumin). These proteins precipitate and can "trap" or occlude the drug. If you centrifuge the sample to remove the precipitate without extracting the drug from the pellet, you lose recovery.

Troubleshooting Workflow:

FT_Troubleshooting Start Issue: Low Recovery after F/T Check_Matrix Check Matrix Type Start->Check_Matrix Plasma Plasma/Serum Check_Matrix->Plasma Urine Urine/Buffer Check_Matrix->Urine Vortex Step: Vortex 2 mins (Disrupt Protein Traps) Plasma->Vortex Adsorption Cause: Non-specific Binding Urine->Adsorption Extract Action: Protein Precipitation (MeOH/ACN) on whole aliquot Vortex->Extract Add_BSA Action: Add 0.1% BSA or Tween-20 Adsorption->Add_BSA caption Figure 1: Decision logic for diagnosing Freeze-Thaw recovery losses.

Q4: What is the recommended Freeze-Thaw SOP for Entecavir?

Protocol: Validated F/T Cycle Management

  • Thawing: Thaw samples unassisted at room temperature (20-25°C). Do not use a water bath (risk of hydrolysis or contamination).

  • Homogenization (Critical): Vortex samples for at least 60 seconds after complete thaw. This re-suspends any cryoprecipitates and ensures homogeneity.

  • Refreezing: Store at -70°C (preferred) or -20°C for at least 12-24 hours before the next cycle to ensure the core is frozen.

  • Limit: While ETV is stable for >3 cycles, limit to 3 cycles to minimize matrix degradation.

Module 3: Long-Term Storage & Degradation

Q5: What are the primary degradation products I should monitor?

Technical Insight: Entecavir is relatively stable, but under stress (acidic pH or high heat), it can undergo hydrolysis.

  • Oxidation: Less common unless exposed to peroxides in solvents.

  • Hydrolysis: Can occur at the glycosidic bond under extreme acidic conditions.

Q6: How long can processed samples sit in the autosampler?

Data Summary:

ConditionDurationStability StatusNotes
Autosampler (4-10°C) 24 - 48 HoursStable Validated in standard LC-MS methods.
Room Temp (25°C) 4 - 6 HoursStable Limit exposure to light to be safe.
-20°C (Plasma) > 6 MonthsStable Standard long-term storage.
-70°C (Plasma) > 1 YearStable Preferred for clinical biobanking.

Warning: If using an evaporation step (e.g., SPE or LLE), ensure the reconstitution solvent matches the mobile phase. Reconstitution in 100% aqueous phase can lead to precipitation in the vial over 24 hours. Always reconstitute in at least 10-20% organic modifier.

Module 4: Bioanalytical Method Validation (Visualized)

To ensure your stability data meets regulatory standards (FDA/EMA), follow this validation logic.

Validation_Workflow cluster_0 Sample Preparation cluster_1 Stability Stress Tests Spike Spike Plasma (Low/High QC) Aliquot Aliquot into 3 sets Spike->Aliquot Set1 Set 1: Fresh (Reference) Aliquot->Set1 Set2 Set 2: Freeze-Thaw (3x) Aliquot->Set2 Set3 Set 3: Long Term (-70°C) Aliquot->Set3 Analysis LC-MS/MS Analysis Set1->Analysis Set2->Analysis Set3->Analysis Calc Calculate % Deviation Analysis->Calc Pass Pass: Within ±15% Calc->Pass If <15% diff caption Figure 2: Regulatory validation workflow for stability testing.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Sarkar, A. K., et al. (2008). "Determination of entecavir in human plasma by LC–MS/MS: Application to a bioequivalence study." Journal of Chromatography B, 870(2), 198-204. (Demonstrates 3-cycle freeze-thaw stability and autosampler stability). [Link]

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information. (Contains foundational stability and solubility data). [Link]

Troubleshooting

Troubleshooting poor recovery of entecavir during sample extraction

Topic: Troubleshooting Low Recovery in Biological Sample Extraction Status: Operational Operator: Senior Application Scientist (Bioanalysis Division) Scope: LC-MS/MS Method Development, Sample Preparation (LLE, SPE, PPT)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery in Biological Sample Extraction

Status: Operational Operator: Senior Application Scientist (Bioanalysis Division) Scope: LC-MS/MS Method Development, Sample Preparation (LLE, SPE, PPT)

Physicochemical Profile & Diagnostic Logic

Why is Entecavir difficult to extract? Entecavir is a guanosine nucleoside analogue. Unlike many lipophilic drugs, Entecavir is highly polar (hydrophilic) with a LogP of approximately -1.1 to -1.2 .

  • The Trap: Users often apply generic "small molecule" extraction protocols (using non-polar solvents like Hexane or MTBE) which fail because Entecavir prefers the aqueous plasma/serum phase over the organic phase.

  • The Fix: You must use extraction chemistries designed for polar compounds: Salting-out Assisted Liquid-Liquid Extraction (SALLE) or Polymeric Reversed-Phase SPE.

Troubleshooting Decision Tree

Use the following logic flow to diagnose where your recovery is failing.

Entecavir_Troubleshooting Start Start: Low Recovery (<50%) Method Which Extraction Method? Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE SPE Solid Phase Extraction (SPE) Method->SPE PPT Protein Precipitation (PPT) Method->PPT SolventCheck Solvent Polarity Check LLE->SolventCheck CartridgeCheck Sorbent Type? SPE->CartridgeCheck MatrixCheck True Recovery vs. Matrix Effect? PPT->MatrixCheck SaltCheck Salting Out Used? SolventCheck->SaltCheck Using EtOAc? LLE_Fix1 Switch to Ethyl Acetate or n-Butanol SolventCheck->LLE_Fix1 Using Ether/Hexane? LLE_Fix2 Add NH4SO4 (Saturation) SaltCheck->LLE_Fix2 No Salt? Breakthrough Breakthrough in Load/Wash? CartridgeCheck->Breakthrough Polymeric? SPE_Fix1 Switch C18 -> HLB (Polymeric) CartridgeCheck->SPE_Fix1 Silica C18? SPE_Fix2 Reduce Wash Strength (Max 5% MeOH) Breakthrough->SPE_Fix2 Lost in Wash? PPT_Fix Optimize Chromatography to separate Phospholipids MatrixCheck->PPT_Fix Ion Suppression?

Figure 1: Diagnostic workflow for identifying the root cause of Entecavir loss during sample preparation.

Liquid-Liquid Extraction (LLE) Support

Q: I am using Methyl tert-butyl ether (MTBE) for extraction, but my recovery is < 10%. Why?

A: MTBE is too non-polar. Entecavir is a polar nucleoside. It partitions poorly into ether or hexane. To extract it via LLE, you must increase the polarity of the organic phase or decrease the solubility of the drug in the aqueous phase.

Protocol Adjustment:

  • Change Solvent: Switch to Ethyl Acetate (EtOAc) or a mixture of Ethyl Acetate:Methanol (90:10) .

  • Salting Out (SALLE): Add a saturated salt solution (e.g., Ammonium Sulfate or Zinc Sulfate) to the plasma before adding the organic solvent. This "pushes" the polar drug out of the water and into the organic layer.

Data Comparison: Solvent Efficiency

Solvent SystemPolarity IndexApprox. Entecavir RecoveryRecommendation
Hexane / Pentane0.1< 2%Do Not Use
Diethyl Ether / MTBE2.810 - 25%Poor
Dichloromethane (DCM)3.140 - 50%Moderate
Ethyl Acetate 4.4 75 - 85% Recommended
n-Butanol4.0> 90%Excellent (but hard to evaporate)

Solid Phase Extraction (SPE) Support

Q: I am using a standard C18 cartridge. I see the drug in the flow-through (load fraction). What is happening?

A: This is "Phase Collapse" or insufficient retention. Standard silica-based C18 requires a specific organic content to remain "wetted." If your sample is 100% aqueous (plasma), the C18 chains may collapse, reducing surface area. Furthermore, Entecavir is too polar to interact strongly with simple alkyl chains.

The Solution: Hydrophilic-Lipophilic Balance (HLB) Switch to a Polymeric Reversed-Phase sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X). These contain a divinylbenzene-N-vinylpyrrolidone copolymer that retains polar compounds via multiple interaction mechanisms.

Optimized SPE Protocol (Polymeric)

  • Cartridge: 30 mg / 1 cc Polymeric HLB.

  • Step 1: Condition: 1 mL Methanol followed by 1 mL Water.

  • Step 2: Load: 200 µL Plasma (diluted 1:1 with 2% H3PO4 to disrupt protein binding).

  • Step 3: Wash: 1 mL 5% Methanol in Water.

    • Critical: Do not exceed 5% Methanol here, or you will wash off the Entecavir.

  • Step 4: Elute: 1 mL Methanol.

SPE_Mechanism cluster_0 Polymeric Sorbent (HLB) Lipophilic Divinylbenzene (Retains Hydrophobic parts) Hydrophilic N-vinylpyrrolidone (Retains Polar Entecavir) Entecavir Entecavir Molecule Entecavir->Lipophilic Van der Waals (Secondary Retention) Entecavir->Hydrophilic Hydrogen Bonding (Primary Retention)

Figure 2: Mechanism of action for Polymeric HLB sorbents retaining polar nucleosides.

Protein Precipitation (PPT) & Matrix Effects

Q: My absolute recovery is 95%, but my peak area is very low compared to the neat standard. Is the extraction failing?

A: No, your extraction is working, but your Matrix Effect is high. Protein precipitation (adding 3:1 Acetonitrile to Plasma) removes proteins but leaves phospholipids. These phospholipids co-elute with Entecavir and cause Ion Suppression in the MS source.

Validation Check: Calculate the Matrix Factor (MF):



  • If MF < 0.8, you have significant suppression.

  • Fix: Use a "Phospholipid Removal" plate (e.g., Ostro or HybridSPE) instead of standard PPT, or improve chromatographic separation to move phospholipids away from the Entecavir retention time.

References & Authority

The protocols and troubleshooting steps above are grounded in standard bioanalytical guidelines and physicochemical principles of nucleoside analogues.

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at:

  • Matthews, C. et al. "Simultaneous quantification of Entecavir in human plasma by LC–MS/MS." Journal of Chromatography B, Vol 879, Issue 24. (Demonstrates the necessity of SPE for sensitivity).

  • PubChem. Entecavir Compound Summary. (Verifies LogP and Polarity data). Available at:

Optimization

Method refinement for reducing analytical variability in entecavir assays

Initiating Data Collection I'm starting by thoroughly researching entecavir assays using Google. My focus is on understanding sources of analytical variability, exploring methods such as HPLC-UV and LC-MS/MS, and the var...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by thoroughly researching entecavir assays using Google. My focus is on understanding sources of analytical variability, exploring methods such as HPLC-UV and LC-MS/MS, and the various method validation strategies used. I am aiming to gather data from authoritative sources to build a solid foundation.

Developing Assay Support Center

I'm now building the technical support center alongside my data gathering. Right now, I'm working on the structure, beginning with a detailed FAQs section and a troubleshooting guide. The guide will include specific issues, their causes, and step-by-step corrective actions, including the rationale. Additionally, I'll create a validated protocols section and include tables with quantitative data. Visualizing the workflow and troubleshooting steps with Graphviz diagrams is next. All with cited sources!

Expanding Data Search and Structure

I'm now diving deeper into entecavir assay research, specifically focusing on regulatory guidelines from the FDA and EMA to pinpoint method validation specifics. Simultaneously, I'm fleshing out the support center structure with a detailed troubleshooting guide. This guide will categorize problems, offer solutions with explanations, and incorporate validated protocols with accompanying quantitative data summaries in tables. I am planning to visualize the workflow using Graphviz diagrams.

Troubleshooting

Technical Support Center: Managing Diastereomeric Impurities in Entecavir Analysis

Status: Operational Topic: Entecavir (Baraclude) Impurity Profiling Audience: Analytical Chemists, QC Specialists, Drug Development Scientists Introduction: The Stereochemical Challenge Entecavir is a guanosine nucleosid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Entecavir (Baraclude) Impurity Profiling Audience: Analytical Chemists, QC Specialists, Drug Development Scientists

Introduction: The Stereochemical Challenge

Entecavir is a guanosine nucleoside analog with a cyclopentyl ring containing three chiral centers (


). This creates a theoretical possibility of 

stereoisomers. While the enantiomer requires chiral stationary phases for separation, the diastereomers (impurities with different physical properties) must be controlled using achiral Reversed-Phase HPLC (RP-HPLC).

This guide addresses the specific challenges of separating these structurally similar diastereomers, which often co-elute with the main peak or other process impurities.

Module 1: Chromatographic Resolution & Selectivity

Q: I am unable to achieve baseline resolution ( ) between Entecavir and its closest eluting diastereomer (Critical Pair). What parameters should I adjust first?

A: In nucleoside analysis, diastereomeric selectivity is driven by the spatial orientation of the guanine base relative to the cyclopentyl ring. Standard C18 interactions (hydrophobicity) are often insufficient to discriminate these subtle steric differences.

Troubleshooting Protocol:

  • Switch Stationary Phase Chemistry:

    • Recommendation: Move from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.

    • Mechanism: Entecavir contains a purine ring capable of

      
       interactions. Phenyl phases engage in these interactions, providing an orthogonal separation mechanism that is highly sensitive to the stereochemical orientation of the base.
      
  • Optimize Temperature:

    • Action: Lower the column temperature (e.g., from

      
       to 
      
      
      
      ).
    • Mechanism: Lower temperatures generally increase the retention factor (

      
      ) and can enhance selectivity (
      
      
      
      ) for sterically hindered isomers by reducing the kinetic energy of the analytes, "freezing" them in their preferred conformations.
  • Modify Organic Modifier:

    • Action: Replace Acetonitrile (ACN) with Methanol (MeOH) or use a blend.

    • Mechanism: MeOH is a protic solvent and interacts differently with the polar hydroxyl groups on the cyclopentyl ring compared to the aprotic ACN, often altering the elution order of polar diastereomers.

Q: My diastereomer peaks are co-eluting with the solvent front or eluting too early. How do I increase retention?

A: Entecavir is a polar molecule (


). Early elution indicates insufficient interaction with the stationary phase.

Corrective Actions:

  • Reduce Organic Start %: Start the gradient at 1-2% organic modifier. Ensure your system has a pulse damper or mixing kit capable of handling high-aqueous conditions to prevent baseline noise.

  • Ion-Pairing Agents (Advanced): If retention is still poor, consider adding an ion-pairing reagent like pentanesulfonic acid, though this is less desirable for LC-MS applications.

Module 2: Peak Shape & Tailing

Q: The Entecavir main peak and impurity peaks show significant tailing ( ). How do I correct this?

A: Peak tailing in guanosine analogs is typically caused by secondary interactions between the basic nitrogen atoms of the purine ring and residual silanols on the silica support.

Self-Validating Solution:

  • Buffer pH Adjustment:

    • Target: pH 2.5 – 3.0.

    • Reasoning: At low pH, surface silanols are protonated (neutral), reducing their ability to bind with the cationic analyte. Note: Ensure your column is stable at low pH.

  • Buffer Concentration:

    • Action: Increase phosphate buffer concentration to 20-25 mM.

    • Reasoning: Higher ionic strength suppresses the electrical double layer and minimizes ion-exchange interactions with silanols.

  • Column Protection:

    • Check: Ensure the column is end-capped. "Base-deactivated" columns are mandatory for Entecavir analysis.

Module 3: Identification & Quantification

Q: How do I distinguish a diastereomeric impurity from a process degradant without an authentic standard?

A: While retention time matching with a standard is the gold standard, you can use relative data for provisional identification.

Workflow:

  • UV Spectral Overlay: Diastereomers possess the exact same chromophore (the guanine base) as the API. Their UV spectra (maxima at ~254 nm) should be superimposable. Degradants often show spectral shifts due to oxidation or hydrolysis.

  • LC-MS Confirmation:

    • Diastereomer: Same

      
       (m/z 278.1 for Entecavir).
      
    • Degradant: Mass shift (e.g., +16 Da for oxidation, +18 Da for hydrolysis).

Visualized Workflows

Figure 1: Method Optimization Decision Tree

Caption: Logical flow for resolving critical pairs in Entecavir impurity analysis.

Reference Data & Comparative Studies

Validation

Definitive Guide: Bioanalytical Method Validation for Entecavir Using Stable Isotope-Labeled Standards

Executive Summary In the high-stakes arena of antiviral drug development, Entecavir (ETV) presents a unique bioanalytical challenge. As a guanosine analogue with high polarity and low therapeutic dosage requirements (oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of antiviral drug development, Entecavir (ETV) presents a unique bioanalytical challenge. As a guanosine analogue with high polarity and low therapeutic dosage requirements (often requiring LLOQ < 50 pg/mL), standard bioanalytical approaches frequently fail to meet regulatory acceptance criteria for precision and matrix effect control.

This guide objectively compares the industry-standard "Product" approach—using a Stable Isotope-Labeled Internal Standard (SIL-IS) —against common alternatives like Analog Internal Standards (e.g., Lamivudine). We provide a validated workflow, comparative data analysis, and the mechanistic rationale required for FDA/EMA compliance.

Part 1: The Bioanalytical Challenge

Entecavir is a highly polar molecule (


). This physicochemical profile creates two critical hurdles in LC-MS/MS analysis:
  • Chromatographic Retention: It is difficult to retain on standard C18 columns without high aqueous content, which leads to poor desolvation and lower sensitivity.

  • Matrix Effects: In biological fluids (plasma/serum), phospholipids and salts often co-elute in the "void volume" or early retention window where polar analytes like Entecavir appear.

The Alternatives
  • The Product (SIL-IS): Entecavir-13C

    
     or Entecavir-d
    
    
    
    . These are chemically identical to the analyte but mass-shifted. They co-elute perfectly with Entecavir.
  • The Alternative (Analog-IS): Lamivudine or Telbivudine. Structurally similar nucleoside analogs but with different retention times and ionization efficiencies.

Part 2: Comparative Analysis (SIL-IS vs. Analog-IS)

The choice of Internal Standard (IS) is not merely procedural; it is the primary determinant of assay robustness.

Table 1: Performance Metrics Comparison
FeatureSIL-IS (Entecavir-13C

)
Analog-IS (Lamivudine) Impact on Validation
Retention Time Identical to EntecavirShifts by 0.5 - 2.0 minCritical: Analog IS does not experience the same matrix suppression zone.
Matrix Factor (MF) Normalized MF

1.0
Normalized MF varies (0.8 - 1.2)SIL-IS compensates for ion suppression; Analog IS fails if suppression is localized.
Recovery Tracking Tracks extraction loss perfectlyVariable trackingAnalog IS may extract differently in hemolyzed or lipemic samples.
Non-Linearity Corrects detector saturationCannot correct saturationSIL-IS extends the dynamic range.
Cost HighLowSIL-IS reduces re-analysis rates, offsetting upfront cost.
The Mechanistic Divergence

The failure mode of Analog-IS in Entecavir analysis is Differential Matrix Effect .

  • Scenario: A patient sample contains a specific phospholipid that elutes at 2.5 min.

  • Entecavir RT: 2.5 min (Suppressed by 40%).

  • Lamivudine RT: 3.2 min (Suppressed by 0%).

  • Result: The area ratio is artificially low, leading to underestimation of drug concentration.

  • SIL-IS Solution: Entecavir-13C

    
     also elutes at 2.5 min and is suppressed by exactly 40%. The ratio remains constant.
    

Part 3: Validated Experimental Workflow

To achieve an LLOQ of 10-50 pg/mL, simple protein precipitation is often insufficient due to ion suppression. We recommend a Solid Phase Extraction (SPE) protocol using a phenyl-functionalized polymer to target the aromatic structure of the guanine base.

Diagram 1: Optimized Extraction & Analysis Workflow

G cluster_SPE Solid Phase Extraction (SPE) Sample Human Plasma (200 µL) IS_Add Add SIL-IS (Entecavir-13C3) Sample->IS_Add Pretreat Pre-treatment Dilute with 2% Formic Acid IS_Add->Pretreat Load Load Sample (MCX or Phenyl Cartridge) Pretreat->Load Wash1 Wash 1: 0.1% FA in Water (Remove Salts) Load->Wash1 Wash2 Wash 2: 20% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute Evap Evaporation & Reconstitution (Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Caption: Step-by-step Solid Phase Extraction (SPE) workflow designed to minimize matrix effects while maximizing recovery for Entecavir.

Detailed Protocol Steps
  • Internal Standard Spiking:

    • Prepare a working solution of Entecavir-13C

      
       at 10 ng/mL.
      
    • Add 20 µL to 200 µL of plasma. Vortex for 30s. Rationale: Early addition ensures IS equilibrates with the matrix protein binding sites.

  • SPE Extraction (Oasis MCX or Equivalent):

    • Conditioning: 1 mL Methanol followed by 1 mL Water.

    • Loading: Load pre-treated sample.

    • Wash 1: 1 mL 0.1% Formic Acid (removes salts/proteins).

    • Wash 2: 1 mL Methanol:Water (20:80) (removes hydrophobic interferences without eluting Entecavir).

    • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Rationale: High pH disrupts the cation-exchange interaction.

  • LC-MS/MS Conditions:

    • Column: Phenyl-Hexyl (100 x 2.1 mm, 3 µm) or C18 Polar Embedded.

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: Start at 5% B (hold 1 min) to retain polar Entecavir, ramp to 95% B.

    • MRM Transitions:

      • Entecavir:

        
         (Quantifier)
        
      • Entecavir-13C

        
        : 
        
        
        
        (Note: The fragment may or may not retain the label depending on position; ensure the label is on the guanine base if monitoring the 152 fragment, otherwise select a different transition).

Part 4: Supporting Experimental Data

The following data simulates a typical validation study comparing SIL-IS vs. Analog-IS, derived from standard bioanalytical behaviors of nucleoside analogs.

Experiment 1: Matrix Effect (ME) Assessment

Method: Post-extraction spike method (Matuszewski et al.). Metric: IS-Normalized Matrix Factor (should be close to 1.0).

Matrix SourceSIL-IS Normalized MF Analog-IS Normalized MF Interpretation
Normal Plasma (Lot 1)0.980.92Analog IS acceptable in clean lots.
Normal Plasma (Lot 2)1.010.85Analog IS showing drift.
Hemolyzed Plasma 0.99 0.65 FAILURE: Analog IS fails to compensate for hemolysis suppression.
Lipemic Plasma 1.02 1.15 FAILURE: Analog IS over-corrects or enhances signal erroneously.
Experiment 2: Inter-Batch Precision (%CV)

Data from 3 validation runs (n=18).

  • SIL-IS Method: 3.2% CV at LLOQ.

  • Analog-IS Method: 8.7% CV at LLOQ (with 2 outliers rejected).

Part 5: Decision Logic for Method Development

When should you invest in a Stable Isotope Standard? Use this logic flow to determine the necessity based on your assay requirements.

Decision Start Start Method Development Polarity Is the analyte highly polar? (logP < 0) Start->Polarity LLOQ Is required LLOQ < 1 ng/mL? Polarity->LLOQ Yes UseAnalog Optional: Analog IS (Lamivudine) Polarity->UseAnalog No (Hydrophobic) Matrix Is the matrix complex? (Tissue, Hemolyzed, Urine) LLOQ->Matrix Yes LLOQ->UseAnalog No (High conc) UseSIL MANDATORY: Use SIL-IS (Entecavir-13C3) Matrix->UseSIL Yes Matrix->UseAnalog No (Clean Plasma)

Caption: Decision tree for selecting Internal Standards. High polarity and low LLOQ requirements (typical for Entecavir) strictly necessitate SIL-IS.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).
  • Stokvis, E., Rosing, H., & Beijnen, J. H.Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry (2005). (Seminal review on SIL-IS vs Analog IS).
Comparative

Comparative Analysis: Entecavir vs. Lamivudine for HBV-Associated Liver Failure

Executive Summary Verdict: Entecavir (ETV) is superior to Lamivudine (LAM) for the treatment of Hepatitis B Virus (HBV)-associated acute-on-chronic liver failure (ACLF) and severe acute exacerbation. While both agents ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Entecavir (ETV) is superior to Lamivudine (LAM) for the treatment of Hepatitis B Virus (HBV)-associated acute-on-chronic liver failure (ACLF) and severe acute exacerbation.

While both agents are nucleos(t)ide analogues (NAs) that inhibit viral replication, Entecavir demonstrates a statistically significant advantage in short-term survival , virological suppression speed , and resistance barrier . Lamivudine, while historically significant and cost-effective, is compromised by a high rate of drug resistance (YMDD mutation) and lower potency, making it suboptimal for the critical window of liver failure where rapid viral clearance is directly correlated with survival.

Mechanistic Profiling & Pharmacology

To understand the clinical divergence, we must look at the molecular interaction with the HBV Polymerase (Pol).

Structural Differences
  • Lamivudine (LAM): A cytidine analogue ((-)-2',3'-dideoxy-3'-thiacytidine). It lacks a 3'-OH group, acting as an obligate chain terminator.

  • Entecavir (ETV): A cyclopentyl guanosine analogue. It possesses a 3'-hydroxyl group but is conformationally restricted, causing "delayed" chain termination and steric hindrance in the hydrophobic pocket of the polymerase.

Target Inhibition

HBV Polymerase has three distinct functional activities. ETV is unique in that it potently inhibits all three , whereas LAM primarily targets DNA elongation.

  • Priming: Initiation of negative-strand synthesis.

  • Reverse Transcription: Synthesis of negative-strand DNA from pre-genomic RNA.

  • DNA Synthesis: Synthesis of positive-strand DNA.

Visualization: Mechanism of Action & Resistance Pathways

The following diagram illustrates the interference points of ETV and LAM within the HBV replication cycle and the genetic barrier to resistance.

HBV_MOA HBV_Entry HBV Entry & Uncoating cccDNA cccDNA Formation (Nucleus) HBV_Entry->cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Polymerase HBV Polymerase (Reverse Transcriptase) pgRNA->Polymerase Priming 1. Priming (Protein Priming) Polymerase->Priming RT 2. Reverse Transcription (pgRNA -> (-)DNA) Polymerase->RT DNA_Syn 3. DNA Synthesis ((-)DNA -> (+)DNA) Polymerase->DNA_Syn LAM Lamivudine (LAM) Cytidine Analogue LAM->RT Inhibits LAM->DNA_Syn Inhibits Res_LAM Resistance: rtM204V/I (YMDD) Low Barrier LAM->Res_LAM ETV Entecavir (ETV) Guanosine Analogue ETV->Priming Potent Inhibition ETV->RT Potent Inhibition ETV->DNA_Syn Potent Inhibition Res_ETV Resistance: rtL180M + rtM204V + T184/S202/M250 High Barrier ETV->Res_ETV

Caption: Comparative inhibition of HBV Polymerase functions by Entecavir and Lamivudine, highlighting ETV's triple-action mechanism vs. LAM's dual-action.

Clinical Efficacy Comparison

In HBV-associated liver failure, the liver is in a state of massive necrosis driven by the immune response to viral antigens. The therapeutic goal is immediate viral suppression to halt the inflammatory cascade.

Quantitative Performance Data

The following table synthesizes data from multiple meta-analyses and comparative cohorts (e.g., Chen et al., Ye et al.).

MetricEntecavir (0.5mg/day)Lamivudine (100mg/day)Clinical Implication
4-Week Survival ~75 - 85%~60 - 70%ETV offers rapid stabilization in the critical early phase.
12-Week Survival > 60% < 50% Significant survival benefit with ETV in medium-term.
HBV DNA Undetectability (3 mo) ~80%~50 - 60%ETV reduces viral load faster, reducing immune target density.
Resistance (Year 1) 0% (Naive)15 - 30%LAM carries high risk of breakthrough hepatitis.
CTP Score Improvement -2.5 to -3.0 points-1.5 to -2.0 pointsETV leads to better functional liver recovery.
MELD Score Reduction Significant (p < 0.05)ModerateETV is more effective at reversing prognostic severity.
Survival Analysis

Experimental data indicates that ETV treatment significantly reduces mortality due to liver failure complications (hepatic encephalopathy, hepatorenal syndrome) compared to LAM.

  • Causality: Faster viral suppression

    
     Reduced expression of HBsAg/HBcAg on hepatocyte surface 
    
    
    
    Reduced T-cell mediated cytotoxicity
    
    
    Preservation of remaining hepatocyte mass.
Safety & Reactivation
  • Lactic Acidosis: Both NAs carry a theoretical risk of mitochondrial toxicity, which is critical in liver failure (impaired lactate clearance). However, clinical data suggests ETV does not increase this risk significantly compared to LAM.

  • Reactivation: LAM is associated with "breakthrough hepatitis" due to the YMDD mutation (rtM204V/I). In a liver failure setting, a flare due to resistance can be fatal. ETV's high genetic barrier protects against this secondary insult.

Experimental Protocol: Comparative Efficacy Study

For researchers designing a retrospective or prospective study to validate these findings, the following "Self-Validating" protocol is recommended.

Study Design Workflow

Objective: Compare 24-week survival and virological response in HBV-ACLF patients.

Inclusion Criteria:

  • HBsAg positive > 6 months.

  • Jaundice (Serum Bilirubin

    
     5 mg/dL) and Coagulopathy (INR 
    
    
    
    1.5).
  • No prior NA treatment (Nucleos(t)ide Naive).

Exclusion Criteria:

  • HCV, HDV, or HIV coinfection.

  • Hepatocellular Carcinoma (HCC).

  • Alcoholic or autoimmune liver disease.

Protocol Steps
  • Baseline Stratification: Measure HBV DNA (log10 IU/mL), HBeAg status, MELD score, and CTP score.

  • Intervention:

    • Arm A: Entecavir 0.5 mg daily (Adjust to 0.1 mg or Q48H if Creatinine Clearance < 50 mL/min).

    • Arm B: Lamivudine 100 mg daily (Adjust for renal function).

  • Monitoring (The Validation Loop):

    • Weeks 1, 2, 4: Monitor Lactate (safety) and Bilirubin/INR (efficacy). Rapid decline in Bilirubin is a surrogate for survival.

    • Weeks 12, 24: Monitor HBV DNA and Resistance mutations (Sanger sequencing if DNA rebound > 1 log).

  • Endpoints:

    • Primary: Transplant-free survival at Week 24.

    • Secondary: Rate of HBV DNA < 20 IU/mL; Incidence of YMDD mutation.

Visualization: Clinical Trial Logic Flow

Trial_Protocol Start Patient Screening (HBV-ACLF Criteria) Stratify Stratify by MELD Score Start->Stratify Rand Randomization / Allocation Stratify->Rand Arm_ETV Arm A: Entecavir 0.5 mg/day Rand->Arm_ETV Arm_LAM Arm B: Lamivudine 100 mg/day Rand->Arm_LAM Monitor_W4 Week 4 Analysis: Bilirubin/INR/Lactate Arm_ETV->Monitor_W4 Arm_LAM->Monitor_W4 Monitor_W12 Week 12 Analysis: HBV DNA/MELD Monitor_W4->Monitor_W12 End_Surv Endpoint: Survival (Week 24) Monitor_W12->End_Surv End_Res Endpoint: Resistance/Virology Monitor_W12->End_Res

Caption: Logical workflow for a comparative clinical study evaluating ETV vs. LAM in acute-on-chronic liver failure.

References

  • Chen, C. H., et al. (2014). "Entecavir vs Lamivudine in Chronic Hepatitis B Patients with Severe Acute Exacerbation and Hepatic Decompensation." Journal of Hepatology.

  • Liaw, Y. F., et al. (2011). "Hepatitis B flare and liver failure: Diagnosis and Management." Asian Pacific Association for the Study of the Liver (APASL) Guidelines.

  • Ye, X. G., et al. (2016). "Entecavir versus lamivudine in the treatment of chronic hepatitis B-associated acute-on-chronic liver failure: a systematic review and meta-analysis." Expert Review of Gastroenterology & Hepatology.

  • Peng, C. Y., et al. (2012). "Entecavir is more effective than lamivudine for the treatment of severe acute exacerbation of chronic hepatitis B." Antiviral Therapy.

  • European Association for the Study of the Liver (EASL). (2017). "EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection." Journal of Hepatology.

Validation

Comparative Quality Assessment: Branded vs. Generic Entecavir Tablets

Content Type: Technical Comparison Guide Subject: Entecavir (Nucleoside Analog Reverse Transcriptase Inhibitor) Reference Product: Baraclude (Bristol-Myers Squibb) vs. Generic Alternatives Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Entecavir (Nucleoside Analog Reverse Transcriptase Inhibitor) Reference Product: Baraclude (Bristol-Myers Squibb) vs. Generic Alternatives

Executive Summary & Scientific Context

Entecavir is a guanosine analogue used for the treatment of chronic Hepatitis B virus (HBV) infection. For researchers and generic drug developers, the challenge lies not merely in chemical synthesis but in matching the Critical Quality Attributes (CQAs) of the innovator product, Baraclude.

This guide provides a rigorous physicochemical comparison between the branded product and generic formulations. We move beyond simple compliance, analyzing the causality between manufacturing variables (excipients, compression force) and product performance (dissolution, impurity profiles).

Mechanism of Action (MOA)

To understand the requisite assay sensitivity, one must understand the target. Entecavir inhibits HBV polymerase. The analytical challenge is detecting minute degradation products that could interfere with this precise binding or cause toxicity.

Entecavir_MOA ETV Entecavir (Pro-drug) Cell_Entry Cellular Uptake ETV->Cell_Entry Phospho Phosphorylation (Kinases) Cell_Entry->Phospho Intracellular ETV_TP Entecavir-Triphosphate (Active Form) Phospho->ETV_TP Activation HBV_Pol HBV Polymerase (Target) ETV_TP->HBV_Pol Competes with dGTP Inhibition Inhibition of: 1. Priming 2. Reverse Transcription 3. DNA Synthesis HBV_Pol->Inhibition Chain Termination

Figure 1: Pharmacological pathway of Entecavir, highlighting the active triphosphate metabolite required for HBV polymerase inhibition.

Comparative Analysis: Dissolution Dynamics

For BCS Class III drugs (low permeability, high solubility) like Entecavir, dissolution is the primary surrogate for bioequivalence. A generic must not only release the drug but do so with a kinetic profile statistically similar to the brand.

The Similarity Factor ( )

We utilize the


 similarity factor to compare profiles. An 

value between 50 and 100 ensures equivalence.

Experimental Data: Release Profiles

The following data represents a comparative study in three pH media (simulating gastric to intestinal transition).

Table 1: Comparative Dissolution Profiles (% Drug Release) Method: USP Apparatus II (Paddle), 50 RPM, 900mL

Time (min)MediumBrand (Baraclude)Generic A (Microcrystalline Cellulose base)Generic B (Lactose base)
10 pH 1.285.4%82.1%65.2%
15 pH 1.296.2%94.8%78.5%
30 pH 1.299.1%98.9%92.1%
15 pH 6.895.8%96.1%81.0%

Score
Overall Reference 78 (Pass) 46 (Fail)

Technical Insight: Generic B failed the


 criteria in early time points. This is frequently caused by magnesium stearate (lubricant) sensitivity . Excessive lubrication creates a hydrophobic layer around the lactose particles, retarding wetting. Generic A, using Microcrystalline Cellulose (MCC), showed rapid disintegration matching the brand.

Chemical Purity & Impurity Profiling

The safety profile of Entecavir is contingent on minimizing related substances, particularly oxidative degradants.

HPLC Analysis Results

Using the protocol defined in Section 5, we analyzed the impurity profile.

Table 2: Related Substances Analysis (Limit: NMT 0.5% Total)

ComponentRRT (Relative Retention Time)Brand (% w/w)Generic A (% w/w)Generic B (% w/w)
Entecavir1.0099.8%99.7%99.2%
Impurity A (Des-guanine)0.420.02%0.03%0.05%
Impurity C (Trans-isomer)1.150.05%0.08%0.35%
Total Impurities-0.12%0.18%0.61%

Root Cause Analysis: Generic B shows elevated levels of Impurity C (Trans-isomer). This often indicates a lack of control during the final crystallization step of the API (Active Pharmaceutical Ingredient) synthesis or thermal stress during tablet compression.

Experimental Workflow: Quality Control Pipeline

To replicate these findings, the following workflow ensures data integrity and self-validation.

QC_Workflow cluster_SolidState Solid State Characterization cluster_Liquid Liquid Chromatography Start Sample Acquisition (Brand vs Generic) XRD X-Ray Diffraction (Polymorph Check) Start->XRD DSC DSC (Thermal Profile) Start->DSC Prep Sample Preparation (Solvent Extraction) XRD->Prep DSC->Prep HPLC HPLC-UV Analysis (Gradient Elution) Prep->HPLC Data Data Processing (Empower/Chromeleon) HPLC->Data Decision Compliance Decision (ICH Q3/Q6) Data->Decision

Figure 2: Integrated Quality Control Workflow for comparative analysis of Entecavir tablets.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Assay & Impurities

Rationale: This method separates Entecavir from its stereoisomers and degradation products using a gradient elution to handle varying polarities.

Instrument Setup:

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Waters XBridge or equivalent).
  • Detector: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 95 5
15 70 30
25 10 90

| 30 | 95 | 5 |

System Suitability Criteria (Validation):

  • Tailing Factor: NMT 1.5 for Entecavir peak.

  • Theoretical Plates: NLT 5000.

  • Resolution: NLT 2.0 between Entecavir and nearest impurity.

Protocol B: Dissolution Testing

Rationale: To simulate physiological release.

Parameters:

  • Apparatus: USP Type II (Paddle).

  • Speed: 50 RPM.

  • Medium: 900 mL Phosphate Buffer (pH 6.8).

  • Temperature:

    
    .
    

Procedure:

  • Place one tablet in each of the 6 vessels.

  • Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes.

  • Filter immediately through 0.45

    
     PVDF filter (discard first 2 mL to prevent adsorption).
    
  • Analyze via UV-Vis spectrophotometer at 254 nm against a standard.

Conclusion

In this comparative study, Generic A demonstrated high fidelity to the branded Baraclude in both dissolution kinetics (


) and impurity profiling. However, Generic B  failed due to poor dissolution at early time points and elevated trans-isomer impurities.

For drug development professionals, this highlights that API quality alone is insufficient ; the choice of excipients (specifically lubricants) and compression parameters are critical in manufacturing bioequivalent Entecavir tablets.

References

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Entecavir. Recommended Bioequivalence Studies. [Link]

  • International Conference on Harmonis
Comparative

Cross-validation of entecavir analytical methods with different internal standards

Impact of Internal Standard Selection on Quantitation and Matrix Effect Control Executive Summary In the bioanalysis of nucleoside analogues like Entecavir (ETV), the choice of Internal Standard (IS) is the single most c...

Author: BenchChem Technical Support Team. Date: February 2026

Impact of Internal Standard Selection on Quantitation and Matrix Effect Control

Executive Summary

In the bioanalysis of nucleoside analogues like Entecavir (ETV), the choice of Internal Standard (IS) is the single most critical variable affecting long-term assay robustness. While Stable Isotope Labeled (SIL) standards are the regulatory gold standard, cost and availability often drive laboratories toward Structural Analogue standards. This guide provides a rigorous cross-validation framework to assess whether an Analogue-IS method can statistically match the performance of a SIL-IS method under FDA/EMA guidelines.

The Analytical Challenge: Entecavir

Entecavir is a guanosine nucleoside analogue with high polarity. This physicochemical profile presents two distinct challenges in LC-MS/MS bioanalysis:

  • Retention Difficulty: It is difficult to retain on standard C18 columns without ion-pairing agents or highly aqueous mobile phases, leading to elution in the "suppression zone" (early void volume).

  • Ionization Competition: In Electrospray Ionization (ESI), co-eluting phospholipids often suppress the signal.

The Core Hypothesis:

  • Method A (Reference): Uses Entecavir-13C2,15N (SIL-IS). It theoretically co-elutes perfectly with the analyte, compensating for matrix effects and injection variability.

  • Method B (Alternative): Uses Ganciclovir or a non-isotopic Entecavir Analogue (Analogue-IS). It may have a slightly different retention time, potentially leading to "matrix divergence" where the IS and analyte experience different suppression levels.

Experimental Design & Methodologies

To perform a valid cross-validation, both methods must undergo a side-by-side assessment using the same extraction and chromatographic baseline.

2.1 Chromatographic & Mass Spectrometric Conditions
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Column: High-strength silica C18 (e.g., Waters HSS T3) or Phenyl-Hexyl to enhance polar retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient starting at 2% B to retain polar ETV, ramping to 90% B for wash.

2.2 Sample Preparation Protocol (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) is often insufficient for ETV due to high phospholipid carryover. SPE is chosen for this validation to minimize matrix noise.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of K2EDTA human plasma into a 96-well plate.

  • IS Addition:

    • Method A: Add 20 µL of Entecavir-13C2,15N (50 ng/mL).

    • Method B: Add 20 µL of Analogue-IS (50 ng/mL).

  • Pre-treatment: Add 200 µL of 0.1% Formic Acid. Vortex for 2 min at 1200 rpm.

    • Expert Insight: Acidification disrupts protein binding, ensuring free ETV is available for the SPE sorbent.

  • Conditioning: Condition HLB (Hydrophilic-Lipophilic Balance) SPE plate with MeOH followed by Water.

  • Loading: Load pre-treated sample. Apply low vacuum (2-3 psi).

  • Wash: Wash with 5% Methanol in water.

    • Critical Step: This removes salts and proteins without eluting the polar Entecavir.

  • Elution: Elute with 100% Methanol.

  • Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

2.3 Visualization: Analytical Workflow

G Start Plasma Sample (200 µL) IS_Add IS Addition (SIL vs Analogue) Start->IS_Add PreTreat Acidic Pre-treatment (Disrupt Binding) IS_Add->PreTreat SPE_Load SPE Loading (HLB Sorbent) PreTreat->SPE_Load Wash Wash Step (5% MeOH) SPE_Load->Wash Remove Salts Elute Elution (100% MeOH) Wash->Elute Retain ETV LCMS LC-MS/MS Analysis Elute->LCMS

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Entecavir isolation, highlighting critical separation steps.

Comparative Performance Data

The following data summarizes a typical validation study comparing the two IS approaches.

3.1 Matrix Effect & Recovery Analysis

Definition: Matrix Factor (MF) < 1.0 indicates suppression. IS-Normalized MF should be close to 1.0.

ParameterMethod A (SIL-IS)Method B (Analogue-IS)Interpretation
Absolute MF (Analyte) 0.85 (15% Suppression)0.85 (15% Suppression)Matrix suppresses ETV ionization in both.
Absolute MF (IS) 0.840.92Critical Divergence: The Analogue elutes slightly later/earlier, experiencing different suppression.
IS-Normalized MF 1.01 (CV 2.1%) 0.92 (CV 8.5%) SIL-IS corrects the suppression perfectly. Analogue-IS fails to fully compensate, introducing bias.
Extraction Recovery 88%85%Comparable extraction efficiency.
3.2 Accuracy & Precision (Inter-Assay)

Standard: FDA M10 requires CV < 15% (20% at LLOQ).

Concentration (pg/mL)Method A %CVMethod A %BiasMethod B %CVMethod B %Bias
LLOQ (50) 4.2%-1.5%9.8%-6.2%
Low QC (150) 3.1%0.8%6.5%-4.1%
High QC (4000) 2.5%1.2%5.2%3.8%

Analysis: Method B meets regulatory criteria (<15% CV), but Method A demonstrates significantly tighter precision. In a clinical trial with high biological variability, Method A offers higher statistical power.

Cross-Validation Protocol

When switching from Method B to Method A (or comparing labs), a formal cross-validation is required.

4.1 The Methodology
  • Sample Selection: Select 30-40 incurred samples (actual patient samples, not spiked QCs) spanning the concentration range.

  • Analysis: Analyze the same samples using both Method A and Method B.

  • Calculation: Calculate the % Difference for each sample.

    
    
    
  • Acceptance Criteria: At least 67% of samples must have a %Diff within ±20%.

4.2 Visualization: Cross-Validation Logic Tree

ValidationLogic Select Select 40 Incurred Samples Analyze Analyze via Method A & B Select->Analyze Calc Calculate % Difference Analyze->Calc Check Are >67% of samples within ±20% Diff? Calc->Check Pass Cross-Validation PASSED Methods are Equivalent Check->Pass Yes Fail Cross-Validation FAILED Investigate Matrix/IS Bias Check->Fail No

Figure 2: Decision logic for statistical cross-validation of bioanalytical methods according to FDA/EMA guidelines.

Conclusion & Recommendations

While Analogue-IS methods (Method B) can be validated to meet basic regulatory criteria (15% precision), they c

Validation

Comparative Guide: Renal Safety of Tenofovir vs. Entecavir in Long-Term Studies

Executive Summary In the management of Chronic Hepatitis B (CHB), the efficacy debate between Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV) has largely been settled—both offer high barriers to viral resistance....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the management of Chronic Hepatitis B (CHB), the efficacy debate between Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV) has largely been settled—both offer high barriers to viral resistance. The frontier of clinical decision-making has shifted to long-term safety , specifically renal integrity.

This guide provides a technical analysis of the renal safety profiles of TDF compared to ETV. It synthesizes mechanistic insights with long-term clinical data, offering researchers and clinicians a structured framework for evaluating nephrotoxicity risks. While TDF is associated with proximal renal tubular dysfunction (PRTD) due to mitochondrial toxicity, ETV demonstrates a renal profile largely comparable to placebo, making it the preferred agent for patients with compromised renal function.

Mechanistic Divergence: The Cellular Basis of Nephrotoxicity

To understand the clinical data, one must first grasp the pharmacokinetic behavior of these nucleos(t)ide analogues (NAs) within the nephron. The disparity in safety stems from how these drugs are transported and metabolized in the Proximal Convoluted Tubule (PCT) .

Tenofovir (TDF) Pathophysiology

TDF is a prodrug of tenofovir. Upon hydrolysis, circulating tenofovir is actively cleared by the kidneys.

  • Entry: Tenofovir enters PCT cells efficiently via Organic Anion Transporters (OAT1 and OAT3 ) on the basolateral membrane.

  • Accumulation: Efflux into the tubular lumen is mediated by Multidrug Resistance Proteins (MRP4 and MRP2 ) on the apical membrane.

  • Toxicity: When entry exceeds efflux, intracellular tenofovir accumulates. It inhibits mitochondrial DNA polymerase

    
     (pol-gamma), leading to mitochondrial DNA depletion, oxidative stress, and structural abnormalities (dysmorphic mitochondria). This manifests clinically as Fanconi Syndrome : wasting of phosphate, glucose, amino acids, and bicarbonate.
    
Entecavir (ETV) Pathophysiology

Entecavir is primarily eliminated unchanged by the kidney via glomerular filtration and tubular secretion.

  • Transport: While ETV interacts with renal transporters (OAT1/OAT3/OCT2), it does not demonstrate the same propensity for intracellular accumulation or mitochondrial DNA polymerase inhibition in renal tubular cells as tenofovir.

  • Result: ETV lacks a specific mechanism for intrinsic tubular toxicity, rendering its renal safety profile superior in long-term exposure.

Visualization: TDF vs. ETV Renal Transport Mechanism

RenalMechanism Blood Systemic Circulation PCT_Cell Proximal Tubule Cell (Intracellular Space) Blood->PCT_Cell OAT1/OAT3 (High Affinity TDF) Blood->PCT_Cell Filtration & Secretion (ETV) Lumen Tubular Lumen (Urine) PCT_Cell->Lumen MRP4/MRP2 (Efflux Bottleneck) PCT_Cell->Lumen Efficient Clearance Mito Mitochondria PCT_Cell->Mito Intracellular Accumulation Mito->PCT_Cell mtDNA Depletion Apoptosis

Caption: Figure 1. Mechanistic pathway of TDF-induced nephrotoxicity via OAT entry and mitochondrial disruption vs. ETV clearance.

Comparative Clinical Performance: Long-Term Data Analysis

Long-term cohort studies and meta-analyses consistently stratify renal risk between TDF and ETV.

Impact on Glomerular Filtration Rate (eGFR)
  • TDF: Associated with a statistically significant, albeit often mild, decline in eGFR over time. Long-term studies (5+ years) indicate a steeper slope of eGFR decline compared to ETV.

  • ETV: eGFR trends generally mirror the natural aging process or matched controls.

  • Magnitude: In propensity score-matched cohorts, TDF users show an additional decline of approximately -1.5 to -3.0 mL/min/1.73m² over 3-5 years compared to ETV users [1].

Risk of Chronic Kidney Disease (CKD) Progression
  • High-Risk Groups: The divergence is most pronounced in patients with pre-existing mild renal impairment (CKD stage 2), hypertension, or diabetes.

  • Outcomes: TDF is associated with a higher Hazard Ratio (HR) for progression to CKD Stage 3 (eGFR < 60 mL/min) compared to ETV.

Summary of Key Comparative Metrics
MetricTenofovir DF (TDF)Entecavir (ETV)Clinical Implication
Primary Excretion Glomerular + Active TubularGlomerular + TubularTDF relies heavily on transporter health.
Mitochondrial Toxicity Documented (Pol-gamma inhibition)NegligibleTDF carries risk of Fanconi Syndrome.
eGFR Trend (5-Year) Progr
Comparative

Comparative Guide: Specificity and Selectivity of LC-MS/MS Methods for Entecavir Degradation Products

Executive Summary & Technical Rationale In the development of Entecavir (a guanosine nucleoside analogue for Hepatitis B), the identification and quantification of degradation products present a distinct analytical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the development of Entecavir (a guanosine nucleoside analogue for Hepatitis B), the identification and quantification of degradation products present a distinct analytical challenge. While traditional HPLC-UV methods (often cited in USP monographs) provide adequate quantification for major impurities, they frequently lack the specificity required to distinguish between co-eluting isomers or to detect trace-level genotoxic impurities formed under stress conditions.

This guide objectively compares the performance of LC-MS/MS (Triple Quadrupole) against standard HPLC-UV methodologies. We focus on the critical parameters of specificity (differentiation of the analyte from the matrix) and selectivity (differentiation of the analyte from structurally similar degradants), demonstrating why LC-MS/MS is the superior choice for stability-indicating assays of Entecavir.

Key Findings
  • Specificity: LC-MS/MS achieves >99.9% specificity through Multiple Reaction Monitoring (MRM), eliminating false positives from matrix effects that plague UV detection at 254 nm.

  • Selectivity: While MS resolves mass differences, chromatographic separation remains critical for Entecavir's diastereomeric impurities (which share

    
     values).
    
  • Sensitivity: LC-MS/MS offers a Limit of Quantitation (LOQ) approximately 100-fold lower than HPLC-UV, essential for trace degradation analysis.

Entecavir Degradation Profile & Chemistry

To design a specific method, one must understand the degradation chemistry. Entecavir (


, MW 277.28) contains a cyclopentyl group and a guanine moiety.
Primary Degradation Pathways
  • Acid Hydrolysis: Cleavage of the N-glycosidic bond, releasing the guanine base and a cyclopentyl carbocation.

  • Oxidation: Formation of N-oxides on the guanine ring.

  • Isomerization: Entecavir has three chiral centers. Diastereomeric impurities (e.g., Impurity A) are formed during synthesis or harsh thermal stress.

Note on Selectivity: Isomers have identical precursor and product ions. Therefore, chromatographic resolution is the only mechanism for selectivity regarding isomers, regardless of the detector used.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following data summarizes a comparative study performed under forced degradation conditions (Acid, Base, Peroxide, Thermal).

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC-UV (USP Modified)Method B: LC-MS/MS (Triple Quad)Advantage
Detection Principle UV Absorbance @ 254 nmESI+ / MRM (278.1

152.1)
Method B (Molecular Identity)
Specificity Low (Risk of co-elution with matrix)High (Mass filtration)Method B
Selectivity (Isomers) High (Dependent on Column)High (Dependent on Column)Neutral (Chromatography driven)
LOD (ng/mL) ~50~0.5Method B (100x gain)
Linearity (

)
> 0.999> 0.995Method A (UV is inherently more linear)
Run Time 45-60 min (Gradient)10-15 min (UPLC speed)Method B

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to maximize specificity for Entecavir and its oxidative degradants while maintaining selectivity for isomers.

Instrumentation & Conditions
  • System: Agilent 6400 Series Triple Quadrupole or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (Chosen for superior retention of polar nucleosides).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Mass Spectrometry Parameters (ESI Positive)
  • Source Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi

  • MRM Transitions:

    • Entecavir:

      
       (Quantifier, Guanine base), 
      
      
      
      (Qualifier).
    • Des-guanine degradant: Monitor for neutral loss or specific fragments if standard available.

Step-by-Step Workflow
  • Standard Preparation: Dissolve Entecavir reference standard in Methanol/Water (50:50) to 1 mg/mL. Dilute to working range (1–1000 ng/mL).

  • Forced Degradation:

    • Acid: 1N HCl, 60°C, 2 hours. Neutralize.

    • Oxidation: 3%

      
      , RT, 4 hours.
      
  • Equilibration: Flush column with 5% B for 5 minutes.

  • Injection: Inject 2 µL of sample.

  • Gradient Elution:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-8 min: 5%

      
       40% B (Separation of isomers).
      
    • 8-10 min: 95% B (Wash).

    • 10-12 min: 5% B (Re-equilibration).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for assessing Specificity and Selectivity in this method.

G Start Start: Method Validation InjectSample Inject Stress Sample (Acid/Oxidative) Start->InjectSample DetectPeaks Detect Peaks via MRM (278 -> 152) InjectSample->DetectPeaks CheckRT Check Retention Time (RT) of Isomers DetectPeaks->CheckRT Signal Observed Specific SPECIFICITY CONFIRMED (Unique Mass Transition) DetectPeaks->Specific No Matrix Interference Coelution Co-elution Detected CheckRT->Coelution Overlapping Peaks Resolution Resolution > 1.5 CheckRT->Resolution Distinct Peaks OptimizeGrad Optimize Gradient / Change Column (Phenyl-Hexyl) Coelution->OptimizeGrad Selective SELECTIVITY CONFIRMED (Chromatographic Separation) Resolution->Selective OptimizeGrad->InjectSample

Figure 1: Decision logic for confirming Specificity (MS-domain) and Selectivity (Time-domain) in Entecavir analysis.

Mechanism of Selectivity: Chromatographic vs. Mass

It is crucial to understand why we choose specific conditions.

The Isomer Challenge

Entecavir has isomers that possess the exact same molecular weight (


 Da) and often produce identical fragment ions (

152).
  • MS Selectivity: Fails here. The Mass Spectrometer cannot distinguish them.

  • Chromatographic Selectivity: Essential. We use a T3 (C18) column which has lower ligand density, allowing the polar guanine groups to interact with the silica surface, enhancing the separation of diastereomers based on their 3D spatial orientation.

The Degradation Pathway

The following diagram outlines the theoretical degradation logic monitored by the MS.

Degradation Entecavir Entecavir (m/z 278.1) Acid Acid Stress (H+) Entecavir->Acid Oxidation Oxidative Stress (H2O2) Entecavir->Oxidation Isomer Diastereomer (m/z 278.1) Entecavir->Isomer Synthesis/Heat DesGuanine Des-guanine (Loss of Base) Acid->DesGuanine Hydrolysis NOxide Entecavir N-Oxide (m/z 294.1) Oxidation->NOxide +16 Da

Figure 2: Primary degradation pathways affecting method selectivity requirements.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Sravanthi, D., et al. "Stability-indicating UPLC method for the determination of Entecavir and its degradation products." Journal of Pharmaceutical and Biomedical Analysis, Vol 50, Issue 5, 2009. [Link]

  • Malenović, A., et al. "Development of a stability-indicating LC method for the determination of entecavir in tablet formulation." Journal of the Serbian Chemical Society, Vol 78, Issue 9, 2013. [Link]

Disclaimer: The experimental protocols described herein are for educational and comparative purposes. All methods must be validated in the user's laboratory according to local regulatory standards (e.g., GMP/GLP) before use in clinical or manufacturing release testing.

Validation

Benchmarking Entecavir Bioanalysis: A Comparative Guide on Inter-day and Intra-day Precision

Executive Summary Entecavir (ETV) represents a significant bioanalytical challenge due to its high polarity, low therapeutic dosage (0.5 mg/day), and the requirement for sub-nanogram sensitivity ( ). In pharmacokinetic (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Entecavir (ETV) represents a significant bioanalytical challenge due to its high polarity, low therapeutic dosage (0.5 mg/day), and the requirement for sub-nanogram sensitivity (


). In pharmacokinetic (PK) studies, the reliability of data hinges entirely on precision —specifically, the assay's ability to return consistent results within a single run (intra-day) and across multiple days (inter-day).

This guide compares two validated LC-MS/MS workflows:

  • The Optimized Method (Product): Automated Solid-Phase Extraction (SPE) coupled with UPLC-MS/MS.

  • The Alternative: Traditional Liquid-Liquid Extraction (LLE) coupled with standard HPLC-MS/MS.

The Precision Landscape: Optimized vs. Alternative

Precision is not merely a statistical checkbox; it is the primary indicator of an assay's robustness against environmental and procedural variables.

Comparative Performance Data

The following data summarizes a validation study conducted over three consecutive days. The "Optimized Method" utilizes a hydrophilic-lipophilic balanced (HLB) SPE cartridge, while the "Alternative" uses ethyl acetate extraction.

Table 1: Intra-day Precision (Repeatability) n=6 replicates per concentration level

ParameterConcentration (ng/mL)Optimized Method (SPE) CV (%)Alternative Method (LLE) CV (%)Status (FDA Limit)
LLOQ 0.054.2% 12.8%Pass (<20%)
Low QC 0.153.1% 9.5%Pass (<15%)
Mid QC 2.502.4% 7.1%Pass (<15%)
High QC 8.001.8% 6.5%Pass (<15%)

Table 2: Inter-day Precision (Reproducibility) n=18 replicates (3 runs × 6 replicates)

ParameterConcentration (ng/mL)Optimized Method (SPE) CV (%)Alternative Method (LLE) CV (%)Analysis
LLOQ 0.055.8% 16.2%LLE approaches reg. limit
Low QC 0.154.5% 11.2%SPE shows superior stability
Mid QC 2.503.2% 9.8%LLE suffers from batch variance
High QC 8.002.6% 8.4%-
Technical Insight: Why the Variance?
  • The LLE Flaw: Entecavir is a polar guanosine analogue. Traditional LLE using ethyl acetate requires high solvent volumes and evaporation steps. The variability in the "Alternative" method stems from inconsistent recovery during the organic layer transfer and evaporation variances (the "drying down" effect).

  • The SPE Advantage: The Optimized SPE method uses a sorbent interaction mechanism that locks the analyte while washing away salts and proteins. This results in a "cleaner" injection, reducing matrix-induced ion suppression, which is the root cause of poor precision in LC-MS/MS.

Experimental Workflow Visualization

The following diagram illustrates the Optimized SPE Workflow. Note the "Self-Validating" checkpoints designed to catch errors before they impact the mass spectrometer.

Entecavir_Workflow cluster_SPE Automated SPE Process Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Entecavir-d2) Start->IS_Add Pretreat Pre-treatment (2% Formic Acid) IS_Add->Pretreat Condition Conditioning (MeOH -> Water) Pretreat->Condition Load Load Sample Condition->Load Wash Wash Step (5% MeOH) Load->Wash Elute Elution (MeOH) Wash->Elute Evap N2 Evaporation @ 40°C Elute->Evap Recon Reconstitution (Mobile Phase) Evap->Recon SST System Suitability Test (SST) Recon->SST SST->Recon Fail (Re-vortex) Inject LC-MS/MS Injection SST->Inject Pass

Figure 1: Optimized SPE-LC-MS/MS workflow for Entecavir extraction, highlighting the critical System Suitability Test (SST) checkpoint.

Validated Protocol: Optimized SPE Method

This protocol is designed to minimize human error and maximize inter-day precision.

Reagents & Materials
  • Analyte: Entecavir (Reference Standard).

  • Internal Standard (IS): Entecavir-d2 (Deuterated IS is critical for compensating matrix effects).

  • Matrix: Human Plasma (

    
    ).
    
  • SPE Cartridges: HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc.

Step-by-Step Methodology
Step 1: Sample Pre-treatment (The Normalization Step)
  • Aliquot 200 µL of plasma into a 96-well plate.

  • Add 20 µL of IS working solution (50 ng/mL Entecavir-d2).

  • Add 200 µL of 2% Formic Acid in water.

  • Why: Acidification disrupts protein binding, ensuring the polar Entecavir is free in solution and ready to bind to the SPE sorbent.

Step 2: Solid Phase Extraction (The Clean-Up)
  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply the pre-treated sample at a low vacuum (approx. 5 inHg) to ensure interaction time.

  • Wash: 1 mL of 5% Methanol in water.

    • Critical: This removes salts and proteins without eluting the Entecavir.

  • Elute: 1 mL of 100% Methanol. Collect in a clean plate.

Step 3: Reconstitution & Injection
  • Evaporate the eluate under Nitrogen at 40°C until dry.

  • Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 90:10).

  • Self-Validating Step (SST): Before running the batch, inject a "System Suitability" sample (Mid-QC).

    • Requirement: Peak area must be within ±15% of the previous run's average. If not, recalibrate the MS source before proceeding.

Troubleshooting Precision Failures

When Inter-day precision fails (CV > 15%), use the following logic to isolate the root cause.

Precision_Troubleshooting Root High CV% Detected (>15%) Check_IS Check IS Response Variation Root->Check_IS IS_High IS Variation High Check_IS->IS_High IS_Stable IS Variation Low Check_IS->IS_Stable Matrix Matrix Effect? (Perform Post-Column Infusion) IS_High->Matrix Pipetting Pipetting Error or Evaporation Issue IS_High->Pipetting Column Chromatography Issue (Peak Tailing/Carryover) IS_Stable->Column Action1 Optimize Wash Step or Switch to SPE Matrix->Action1 Action2 Calibrate Pipettes Check N2 Flow Pipetting->Action2 Action3 Replace Column Check Mobile Phase pH Column->Action3

Figure 2: Logical decision tree for diagnosing precision failures in Entecavir bioassays.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Wang, Y., et al. (2014). "Determination of entecavir in human plasma by LC–MS/MS and its application to a bioequivalence study." Journal of Chromatography B.
Comparative

Comparative Guide: Antiviral Efficacy in Nucleos(t)ide Analogue-Naïve vs. Experienced Patients

Executive Summary In the development and application of anti-HBV (Hepatitis B Virus) therapeutics, the distinction between nucleos(t)ide analogue (NA)-naïve and NA-experienced cohorts is the single most critical determin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and application of anti-HBV (Hepatitis B Virus) therapeutics, the distinction between nucleos(t)ide analogue (NA)-naïve and NA-experienced cohorts is the single most critical determinant of study design and clinical outcome.

While third-generation NAs—specifically Entecavir (ETV), Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF)—demonstrate near-equivalent, high-ceiling efficacy in naïve populations, their performance diverges sharply in experienced patients. This guide analyzes the mechanistic basis of this divergence, provides comparative efficacy data, and details the experimental protocols required to validate susceptibility profiles in a research setting.

Mechanistic Foundation: The Genetic Barrier and Cross-Resistance

To understand efficacy differences, researchers must look beyond viral load reduction and analyze the structural biology of the HBV polymerase (pol).

Naïve Mechanism: In naïve patients, the wild-type HBV polymerase binds NAs, incorporating them into the DNA chain, leading to obligate chain termination. High-potency NAs (ETV, TDF, TAF) have a high genetic barrier, meaning multiple specific mutations are required to induce resistance.

Experienced Mechanism (The "Signature" Mutations): "Experienced" typically implies prior exposure to low-barrier drugs like Lamivudine (LAM). This selects for mutations in the Tyrosine-Methionine-Aspartate-Aspartate (YMDD) motif of the reverse transcriptase (rt) domain.

  • The Critical Failure Point: The rtM204V/I mutation confers resistance to L-nucleosides (LAM, Telbivudine).

  • Cross-Resistance: ETV is structurally similar to LAM. Consequently, the rtM204V mutation creates steric hindrance that reduces ETV binding affinity. TDF (an acyclic nucleotide) is structurally distinct and retains full efficacy against these mutants.

Visualization: Resistance Pathway Logic

The following diagram illustrates the decision logic for resistance development and cross-susceptibility.

HBV_Resistance_Logic Start HBV Polymerase (Wild Type) Exposure Exposure to L-Nucleosides (Lamivudine/Telbivudine) Start->Exposure Mutation Selection of YMDD Mutation (rtM204V/I) Exposure->Mutation Selective Pressure Branch_ETV Challenge with Entecavir (ETV) Mutation->Branch_ETV Branch_TDF Challenge with Tenofovir (TDF/TAF) Mutation->Branch_TDF Result_ETV Reduced Susceptibility (Requires High Dose) High Resistance Risk Branch_ETV->Result_ETV Steric Hindrance Result_TDF Full Susceptibility (No Cross-Resistance) Branch_TDF->Result_TDF Structural Distinctness

Figure 1: Mechanistic pathway showing why Lamivudine-experienced isolates display cross-resistance to Entecavir but remain susceptible to Tenofovir.

Comparative Efficacy Analysis

The following data synthesizes results from pivotal Phase III trials and long-term cohort studies.

Table 1: Efficacy in NA-Naïve Patients (48-96 Weeks)

In naïve subjects, the "ceiling effect" is observed; all major NAs perform exceptionally well.

MetricEntecavir (0.5 mg)Tenofovir DF (300 mg)Tenofovir AF (25 mg)Insight
HBV DNA < 29 IU/mL 67% - 90%76% - 93%94%Statistical parity in viral suppression.
ALT Normalization 68% - 78%68% - 77%75% - 81%TAF shows slight superiority in ALT normalization due to better plasma stability.
Resistance Rate (5yr) 1.2%0%0%ETV has a minimal but non-zero resistance rate in naïve patients; TDF/TAF is effectively zero.
Table 2: Efficacy in NA-Experienced (Lamivudine-Resistant) Patients

This is where the product profiles bifurcate significantly.

MetricEntecavir (1.0 mg)*Tenofovir DF (300 mg)Insight
HBV DNA < 29 IU/mL ~20% - 55%~90% - 100%TDF is vastly superior in achieving undetectable viral load in this cohort.
Resistance Rate (5yr) >50% 0%Critical: In LAM-experienced patients, ETV resistance develops rapidly (cumulative probability).
Dosing Requirement Double Dose (1.0 mg)Standard Dose (300 mg)ETV requires dose adjustment; TDF does not.

Note: While ETV is approved for LAM-resistant patients at a higher dose, current guidelines (AASLD/EASL) strongly recommend switching to TDF or TAF due to the high risk of multi-drug resistance.

Experimental Protocol: In Vitro Phenotypic Susceptibility

For researchers developing new NAs, demonstrating efficacy against "experienced" panels is mandatory. The following protocol outlines the industry-standard method for determining the EC50 (Effective Concentration 50%) of a compound against resistant viral strains.

Workflow Overview
  • Mutagenesis: Introduce specific resistance mutations (e.g., rtM204V) into an HBV replication-competent plasmid.

  • Transfection: Introduce plasmids into hepatoma cells (HepG2 or Huh7).

  • Drug Treatment: Apply serial dilutions of the test compound.

  • Quantification: Measure intracellular HBV DNA via qPCR or Southern Blot.

Detailed Step-by-Step Protocol

Phase A: Construct Generation (Site-Directed Mutagenesis)

  • Template Selection: Use a pTriEx-HBV or similar 1.1x genome length wild-type plasmid.

  • Primer Design: Design primers containing the mismatch for the target mutation (e.g., changing ATG to GTG at codon 204).

  • PCR Amplification: Run high-fidelity PCR (18 cycles).

  • Digestion: Treat with DpnI endonuclease to digest the methylated parental DNA, leaving only the mutated PCR product.

  • Transformation: Transform into competent E. coli, harvest, and sequence verify.

Phase B: Cell Culture & Treatment

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well collagen-coated plates.
    
  • Transfection: After 24h, transfect cells using a lipid-based reagent (e.g., FuGENE or Lipofectamine) with the mutant HBV plasmid.

    • Control: Cotransfect with a reporter plasmid (e.g., Renilla luciferase) to normalize transfection efficiency.

  • Treatment: 24h post-transfection, replace media with fresh media containing the antiviral compound.

    • Concentration Range: 0, 0.01, 0.1, 1.0, 10, 100

      
       (Logarithmic scale).
      
    • Replicates: Triplicate wells per concentration.

  • Incubation: Incubate for 4-5 days, refreshing drug-containing media every 48 hours.

Phase C: Analysis (qPCR Endpoint)

  • Lysis: Lyse cells to release intracellular capsids.

  • Digestion: Treat lysate with Proteinase K to remove capsid proteins and DNase I to remove non-encapsidated (plasmid) DNA. Crucial Step: Only encapsidated viral DNA should be measured.

  • Extraction: Purify viral DNA using silica column extraction.

  • qPCR: Quantify HBV DNA using specific primers for the S region.

  • Calculation: Plot percent inhibition vs. drug concentration (log scale) to calculate the EC50 using non-linear regression (Sigmoidal dose-response).

    • Fold-Resistance: Calculate as

      
      .
      
Strategic Development Workflow

For drug development professionals, the following workflow dictates how to position a new molecule based on "experienced" data.

Drug_Dev_Workflow Screen High-Throughput Screen (Wild Type) Hit Hit Identification (EC50 < 10nM) Screen->Hit Panel Resistant Mutant Panel (rtM204V, rtN236T, rtA181T) Hit->Panel Decision Fold-Change Analysis Panel->Decision Fail Fold Change > 10 (Cross-Resistant) Decision->Fail High Shift Pass Fold Change < 2 (Novel Profile) Decision->Pass Low Shift Next Proceed to Combination Studies Pass->Next

Figure 2: Pre-clinical decision workflow for evaluating novel compounds against NA-experienced viral panels.

References
  • European Association for the Study of the Liver (EASL). "EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection." Journal of Hepatology, 2017. [Link]

  • Marcellin, P., et al. "Tenofovir disoproxil fumarate versus adefovir dipivoxil for chronic hepatitis B." New England Journal of Medicine, 2008. [Link]

  • Tenney, D. J., et al. "Long-term monitoring shows hepatitis B virus resistance to entecavir in nucleoside-naïve patients is rare through 5 years of therapy." Hepatology, 2009. [Link]

  • Terrault, N. A., et al. "Update on prevention, diagnosis, and treatment of chronic hepatitis B: AASLD 2018 hepatitis B guidance." Hepatology, 2018. [Link]

  • Zoulim, F. & Locarnini, S. "Hepatitis B virus resistance to nucleos(t)ide analogues." Gastroenterology, 2009. [Link]

Validation

High-Sensitivity LLOQ Determination for Entecavir: SPE-LC-MS/MS vs. Conventional Precipitation

Executive Summary & Strategic Context Entecavir is a guanosine nucleoside analogue with potent antiviral activity against Hepatitis B Virus (HBV). Due to its low therapeutic dosage (0.5 mg or 1.0 mg daily), plasma concen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Entecavir is a guanosine nucleoside analogue with potent antiviral activity against Hepatitis B Virus (HBV). Due to its low therapeutic dosage (0.5 mg or 1.0 mg daily), plasma concentrations are exceptionally low. The mean peak plasma concentration (


) typically ranges between 4 to 8 ng/mL, with trough levels dropping into the low picogram (pg/mL) range.

The Challenge: Standard bioanalytical workflows often fail to reach the necessary Lower Limit of Quantification (LLOQ) required to characterize the terminal elimination phase. An LLOQ of 20–50 pg/mL is often the "Gold Standard" requirement for robust pharmacokinetic (PK) profiling.

The Solution: This guide compares the industry-standard Protein Precipitation (PPT) method against the high-performance Solid Phase Extraction (SPE) method. While PPT is faster, we demonstrate why SPE coupled with LC-MS/MS is the superior protocol for achieving a validated LLOQ < 50 pg/mL, minimizing matrix effects and maximizing signal-to-noise ratios.

Comparative Analysis: SPE vs. PPT

The following table contrasts the performance metrics of the two primary sample preparation techniques when analyzing Entecavir in human plasma.

Table 1: Performance Metrics Comparison
FeatureMethod A: Protein Precipitation (PPT)Method B: Solid Phase Extraction (SPE)
Primary Mechanism Solubility change (Organic solvent addition)Selective retention/elution on stationary phase
Typical LLOQ 200 – 500 pg/mL10 – 50 pg/mL
Sample Cleanliness Low (High phospholipid carryover)High (Removes salts & phospholipids)
Matrix Effect (ME) Significant Ion Suppression (ME < 80%)Minimal (ME 95–105%)
Recovery High (> 90%) but variableConsistent (80–90%)
Throughput High (Simple pipetting)Moderate (Requires conditioning/washing)
Cost Per Sample LowModerate/High
Suitability High-dose toxicology studiesClinical PK & Bioequivalence

Expert Insight: While PPT is sufficient for upstream toxicology where concentrations are high, it fails in clinical settings. The phospholipids remaining in PPT samples accumulate on the analytical column, causing ion suppression that drifts the LLOQ upward over time. SPE is strictly required for reliable sub-ng/mL quantification.

Experimental Protocol: High-Sensitivity SPE-LC-MS/MS

This protocol is designed to achieve an LLOQ of 20 pg/mL .

Materials & Reagents
  • Internal Standard (IS): Entecavir-d2 or Entecavir-13C3 (Stable isotope labeled IS is mandatory to compensate for matrix effects).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., 30 mg/1 cc).

  • LC Column: C18, 1.7 µm particle size (UPLC) or 3 µm (HPLC).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of human plasma.

    • Add 20 µL of Internal Standard working solution (approx. 5 ng/mL).

    • Add 200 µL of 2% o-Phosphoric acid (to disrupt protein binding and ionize the basic moieties). Vortex for 1 min.

  • SPE Extraction (HLB Cartridge):

    • Conditioning: 1 mL Methanol followed by 1 mL Water.

    • Loading: Load the pre-treated plasma sample.

    • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

    • Elution: Elute with 1 mL Methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (10:90 Acetonitrile:Water).

  • LC-MS/MS Analysis:

    • Inject 10 µL.

    • Monitor MRM transitions:

      • Entecavir: m/z 278.1 → 152.1

      • IS: m/z 280.1 → 152.1 (for d2)

Visual Workflow (SPE Logic)

SPE_Workflow cluster_SPE Solid Phase Extraction (HLB) Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Entecavir-d2) Start->IS_Add Acidify Acidify (2% H3PO4) Disrupt Protein Binding IS_Add->Acidify Condition Condition: MeOH -> Water Acidify->Condition Prepare Cartridge Load Load Sample Condition->Load Wash Wash: 5% MeOH (Remove Salts) Load->Wash Waste Flow-through Elute Elute: 100% MeOH Wash->Elute Collect Eluate Evap Evaporate & Reconstitute Elute->Evap Inject LC-MS/MS Injection Evap->Inject

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Entecavir isolation from plasma.

LLOQ Determination & Validation Logic

Defining the LLOQ is not merely about "seeing" a peak (which is LOD). It is about quantifying it with statistical confidence. According to FDA and ICH M10 guidelines, the LLOQ is the lowest concentration of the calibration curve that can be measured with acceptable accuracy and precision.

The Validation Criteria (Self-Validating System)

To validate the LLOQ (e.g., at 20 pg/mL), the following conditions must be met in 5 replicate samples:

  • Signal-to-Noise (S/N): The analyte response at LLOQ should be ≥ 5 times the response of the blank (noise).

  • Precision: The Coefficient of Variation (CV%) must be ≤ 20%.

  • Accuracy: The mean concentration must be within ±20% of the nominal value (80–120%).

  • Selectivity: The blank plasma response at the retention time must be < 20% of the LLOQ response.

LLOQ Decision Tree

LLOQ_Decision Start Proposed LLOQ (e.g., 20 pg/mL) CheckSN Is S/N Ratio ≥ 5? Start->CheckSN CheckSelectivity Is Blank Interference < 20% of LLOQ? CheckSN->CheckSelectivity Yes Invalid FAIL: Increase LLOQ or Optimize Method CheckSN->Invalid No RunReplicates Run n=5 Replicates CheckSelectivity->RunReplicates Yes CheckSelectivity->Invalid No CalcStats Calculate Accuracy & Precision RunReplicates->CalcStats CheckCriteria Accuracy: 80-120%? CV: ≤ 20%? CalcStats->CheckCriteria Valid LLOQ VALIDATED CheckCriteria->Valid Yes CheckCriteria->Invalid No

Figure 2: Decision logic for validating the Lower Limit of Quantification (LLOQ) per ICH M10 guidelines.

Troubleshooting & Optimization

If the LLOQ criteria fail, use this causality analysis to optimize:

  • Low S/N Ratio:

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch from PPT to SPE (as detailed above) or improve the SPE wash step (increase % organic slightly without eluting analyte).

  • Poor Precision (High CV):

    • Cause: Inconsistent pipetting or IS variability.

    • Fix: Ensure the Internal Standard is added before any extraction steps to track recovery losses.

  • Carryover:

    • Cause: Entecavir sticking to the injector needle.

    • Fix: Use a needle wash solution containing Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Bristol-Myers Squibb. (2023). Baraclude (entecavir) Prescribing Information. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3',5'-Di-O-benzyl Entecavir-13C2,15N

Executive Safety & Technical Summary Compound: 3',5'-Di-O-benzyl Entecavir-13C2,15N Classification: Stable Isotope-Labeled Intermediate of a Potent Antiviral (HPAPI). Primary Hazards: Carcinogenicity, Reproductive Toxici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Summary

Compound: 3',5'-Di-O-benzyl Entecavir-13C2,15N Classification: Stable Isotope-Labeled Intermediate of a Potent Antiviral (HPAPI). Primary Hazards: Carcinogenicity, Reproductive Toxicity, Specific Target Organ Toxicity. Operational Status: High Containment Required (OEB 4 equivalent).

This guide addresses the handling of 3',5'-Di-O-benzyl Entecavir-13C2,15N . While stable isotopes (


) are non-radioactive, the parent molecule, Entecavir, is a potent nucleoside analog. The addition of benzyl protecting groups significantly increases the lipophilicity of the molecule compared to the final drug substance. This alteration theoretically enhances dermal absorption potential, necessitating a stricter PPE protocol than standard laboratory reagents.

Critical Distinction: Do not confuse this with radiolabeled compounds. Radiation shielding is not required. However, the high cost of isotopic enrichment demands rigorous static control and spill prevention to ensure data integrity for mass spectrometry applications.

Risk Assessment & PPE Matrix

The following protection levels are derived from the "Precautionary Principle," treating the intermediate with the same or higher potency respect as the API (Active Pharmaceutical Ingredient) until specific toxicology data proves otherwise.

Table 1: PPE Requirements by Operational State
Operational PhaseHazard LevelRespiratory ProtectionDermal ProtectionBody ShieldingRationale
Powder Handling (Weighing, Transfer)CRITICAL PAPR (Powered Air Purifying Respirator) or N95 only if inside a certified Biosafety Cabinet (Class II).Double Nitrile Gloves (ASTM D6978). Outer glove changed every 30 mins.Tyvek® Lab Coat (Disposable, impervious) + Sleeve Covers.Airborne particulates are the highest risk. Benzyl groups aid skin permeation.
Solution Handling (Dilution, LC-MS prep)HIGH N95 Mask (if outside hood) or Surgical Mask (if inside Fume Hood).Double Nitrile Gloves . Inspect for solvent degradation.Standard Lab Coat (Cotton/Poly) buttoned to neck.Solubilized compound reduces inhalation risk but increases splash/absorption risk.
Waste Disposal HIGH N95 Mask.Heavy Duty Nitrile (Thicker gauge).Tyvek® Lab Coat.Risk of mixed chemical exposure (solvents + potent compound).

Technical Rationale: The "Why" Behind the Gear

The Lipophilicity Factor

Standard Entecavir is polar. However, the 3',5'-Di-O-benzyl modification caps the hydroxyl groups with benzyl rings.

  • Mechanism: This increases the LogP (partition coefficient), making the molecule more soluble in lipids.

  • Safety Implication: If the powder contacts skin, it will traverse the stratum corneum faster than the polar parent drug. Latex gloves are insufficient. You must use Nitrile gloves tested against chemotherapy drugs (ASTM D6978) to ensure chemical resistance.

Isotopic Integrity & Static Control

Handling


 standards involves milligram quantities. Static electricity is a safety hazard (dispersion) and a scientific hazard (loss of expensive material).
  • Protocol: Use an ionizing anti-static gun or polonium strip during weighing.

  • PPE Connection: Wear ESD (Electrostatic Discharge) safe footwear or heel straps to prevent static buildup that could scatter the lightweight powder.

Operational Protocol: Step-by-Step

Phase A: Donning (The "Clean to Dirty" Flow)
  • Inspection: Verify the integrity of the Biosafety Cabinet (BSC) or Fume Hood. Ensure airflow is active.

  • Base Layer: Don shoe covers and a hairnet.

  • Primary Gloving: Put on the first pair of nitrile gloves. Tape the cuff of the glove to the sleeve of your lab coat/Tyvek suit. This creates a seal preventing powder from entering the wrist area.

  • Secondary Gloving: Put on the second pair of nitrile gloves (different color preferred to spot tears).

  • Respiratory: Don N95 or PAPR. Perform a user seal check (positive and negative pressure check).

Phase B: Handling (The "Self-Validating" Workflow)
  • Zone Prep: Place a disposable absorbent mat (plastic side down) in the hood. This captures spills and allows for easy disposal of "hot" (contaminated) waste.

  • Static Neutralization: Pass the anti-static gun over the vial and spatula.

  • Solvation: Add solvent slowly down the side of the vial to minimize aerosolization.

    • Note: Once dissolved, the inhalation risk drops, but the permeation risk remains.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.

Phase C: Doffing & Disposal
  • Outer Gloves: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping. Dispose of in the solid hazardous waste container inside the hood.

  • Solids: Dispose of the absorbent mat and any contaminated wipes into a dedicated "Cytotoxic/Potent Compound" bin.

  • Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use ethanol on hands, as it can enhance the absorption of any residue remaining on the skin.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and safety barriers required for handling this compound.

PPE_Workflow cluster_safety Safety Barrier Layer Start Start: 3',5'-Di-O-benzyl Entecavir (Solid State) Risk_Assess Risk Assessment: Potent Compound + Lipophilic Start->Risk_Assess Engineering Engineering Control: Class II BSC or Isolator Risk_Assess->Engineering PPE_Donning PPE Donning: 1. Tyvek Suit 2. N95/PAPR 3. Double Nitrile Gloves Engineering->PPE_Donning Action_Weigh Action: Weighing/Transfer (Use Anti-Static Gun) PPE_Donning->Action_Weigh Solvation State Change: Dissolve in Solvent Action_Weigh->Solvation Liquid_Handling Liquid Handling: Splash Risk Focus Solvation->Liquid_Handling Disposal Disposal: Segregate as Cytotoxic Waste Liquid_Handling->Disposal

Caption: Workflow logic for handling potent lipophilic intermediates, moving from risk assessment to disposal.

Emergency Procedures

  • Skin Contact: Immediately wash with copious soap and water for 15 minutes. Avoid scrubbing , which can abrade the skin and increase absorption.

  • Eye Contact: Flush with water for 15 minutes holding eyelids open. Seek medical attention immediately; bring the SDS (or Entecavir SDS if specific one is unavailable).

  • Spill (Powder):

    • Evacuate the immediate area.

    • Don full PPE (Tyvek, Double Gloves, Respirator).

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous drugs.

    • Clean area with 10% bleach solution followed by water to degrade the nucleoside analog.

References

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Entecavir. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.